Gavestinel sodium salt
Description
Properties
Molecular Formula |
C18H11Cl2N2NaO3 |
|---|---|
Molecular Weight |
397.2 g/mol |
IUPAC Name |
sodium (E)-3-(2-carboxy-4,6-dichloro-1H-indol-3-yl)-N-phenylprop-2-enimidate |
InChI |
InChI=1S/C18H12Cl2N2O3.Na/c19-10-8-13(20)16-12(17(18(24)25)22-14(16)9-10)6-7-15(23)21-11-4-2-1-3-5-11;/h1-9,22H,(H,21,23)(H,24,25);/q;+1/p-1/b7-6+; |
InChI Key |
GRSDSTMFQHAESM-UHDJGPCESA-M |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Gavestinel Sodium Salt
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Gavestinel (formerly GV150526A), a sodium salt derivative of a substituted indole-2-carboxylate, is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor. Its mechanism of action is centered on its high-affinity, non-competitive binding to the strychnine-insensitive glycine (B1666218) co-agonist site on the GluN1 subunit of the NMDA receptor complex. By occupying this site, Gavestinel prevents the glycine-mediated allosteric modulation required for receptor activation, thereby inhibiting ion channel opening and the subsequent influx of calcium (Ca²⁺). Despite demonstrating significant neuroprotective effects in preclinical models of ischemic stroke, Gavestinel failed to show clinical efficacy in large-scale human trials. This guide provides a comprehensive technical overview of Gavestinel's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant pathways and workflows.
Molecular Target and Binding Characteristics
Gavestinel's primary molecular target is the glycine binding site on the GluN1 subunit of the NMDA receptor. The NMDA receptor is a heterotetrameric ligand-gated ion channel that plays a crucial role in excitatory synaptic transmission and synaptic plasticity. For the channel to open, it requires the binding of both the neurotransmitter glutamate (B1630785) to the GluN2 subunit and a co-agonist, typically glycine or D-serine, to the GluN1 subunit.
Gavestinel acts as a non-competitive antagonist at this glycine site. This means it does not compete with glutamate but instead prevents the necessary conformational change induced by glycine binding that is required for channel activation. This leads to a reduction in the frequency and duration of channel opening, thereby attenuating the downstream effects of NMDA receptor overactivation, which is a key pathological event in conditions like ischemic stroke.
Quantitative Binding Data
The binding affinity and kinetics of Gavestinel have been characterized through radioligand binding assays. The following table summarizes key quantitative data from studies using [³H]GV150526A in rat cerebral cortical membranes.
| Parameter | Value | Description | Reference |
| Kd | 0.8 nM | Dissociation constant, a measure of binding affinity. | [1] |
| pKd | 9.08 | The negative logarithm of the Kd. | [1] |
| Bmax | 3.4 pmol/mg protein | Maximum number of binding sites. | [1] |
| kon | 0.047 (nM)-1 min-1 | Association rate constant. | [1] |
| koff | 0.068 min-1 | Dissociation rate constant. | [1] |
Gavestinel exhibits high selectivity for the NMDA receptor glycine site, with over 1000-fold greater selectivity compared to the NMDA, AMPA, and kainate binding sites.
Mechanism of Action: Signaling Pathway
Gavestinel's antagonism at the NMDA receptor's glycine site directly impacts the downstream signaling cascade initiated by receptor activation. Under normal physiological conditions, the binding of glutamate and glycine leads to the opening of the ion channel, allowing an influx of Na⁺ and, most critically, Ca²⁺ into the neuron. This Ca²⁺ influx acts as a second messenger, activating a multitude of intracellular signaling pathways.
In pathological conditions such as an ischemic stroke, excessive glutamate release leads to overstimulation of NMDA receptors, resulting in excitotoxicity. This is characterized by a massive and prolonged influx of Ca²⁺, which activates various enzymes that contribute to neuronal damage and death, including proteases (e.g., calpains), phospholipases, and nitric oxide synthase (nNOS).
By blocking the glycine site, Gavestinel prevents this pathological cascade. The diagram below illustrates the signaling pathway and the point of intervention for Gavestinel.
Experimental Protocols
Radioligand Binding Assay for Affinity and Kinetics Determination
This protocol is adapted from the methodology used to characterize the binding of [³H]GV150526A to rat cerebral cortical membranes.[1]
Objective: To determine the dissociation constant (Kd), maximum binding site density (Bmax), and association (kon) and dissociation (koff) rate constants of Gavestinel.
Materials:
-
[³H]GV150526A (radioligand)
-
Unlabeled Gavestinel (for competition assays)
-
Rat cerebral cortical membranes
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation fluid
-
Glass fiber filters
-
Filtration manifold
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat cerebral cortices in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh buffer to a final protein concentration of approximately 1 mg/mL.
-
Saturation Binding: Incubate various concentrations of [³H]GV150526A with the membrane preparation in the assay buffer. To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled Gavestinel.
-
Competition Binding: Incubate a fixed concentration of [³H]GV150526A with the membrane preparation in the presence of increasing concentrations of unlabeled Gavestinel.
-
Kinetic Assays:
-
Association: Initiate the binding reaction by adding [³H]GV150526A to the membrane preparation and terminate the reaction at various time points.
-
Dissociation: Allow the binding to reach equilibrium, then initiate dissociation by adding an excess of unlabeled Gavestinel. Terminate the reaction at various time points.
-
-
Incubation and Filtration: Incubate the reaction mixtures at a controlled temperature (e.g., room temperature) for a specified time to reach equilibrium. Terminate the assay by rapid filtration through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Analyze the data using non-linear regression to determine Kd, Bmax, kon, and koff.
Preclinical Neuroprotection Model: Middle Cerebral Artery Occlusion (MCAO)
Gavestinel demonstrated neuroprotective effects in animal models of focal cerebral ischemia, such as the MCAO model in rats.
Objective: To assess the neuroprotective efficacy of Gavestinel in reducing infarct volume following an induced ischemic stroke.
Procedure:
-
Animal Preparation: Anesthetize the subject animal (e.g., rat) and monitor physiological parameters.
-
MCAO Induction: Induce focal cerebral ischemia by occluding the middle cerebral artery, typically using an intraluminal filament.
-
Drug Administration: Administer Gavestinel or a vehicle control intravenously at a predetermined time relative to the onset of ischemia (e.g., before, during, or after MCAO).
-
Reperfusion: After a defined period of occlusion (e.g., 2 hours), withdraw the filament to allow for reperfusion.
-
Neurological Assessment: At various time points post-reperfusion, assess neurological deficits using a standardized scoring system.
-
Infarct Volume Measurement: After a set survival period (e.g., 24 hours), euthanize the animal and perfuse the brain. Section the brain and stain with a dye such as 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted area white.
-
Data Analysis: Quantify the infarct volume using image analysis software and compare the treatment group to the control group.
Clinical Development and Outcomes
Based on its potent neuroprotective effects in preclinical models, Gavestinel advanced to clinical trials for the treatment of acute ischemic stroke. Phase II trials established a tolerable dose. However, two large-scale Phase III clinical trials, the Glycine Antagonist in Neuroprotection (GAIN) International and GAIN Americas, failed to demonstrate a significant improvement in functional outcomes in patients treated with Gavestinel compared to placebo.[2][3] An MRI substudy of the GAIN trials also confirmed that Gavestinel had no effect on reducing infarct volume in humans.[4] The reasons for this discrepancy between preclinical success and clinical failure are not fully understood but may involve factors such as the therapeutic time window, the complexity of human stroke pathophysiology, and differences in drug metabolism and distribution between species.
Conclusion
Gavestinel sodium salt is a highly potent and selective non-competitive antagonist of the NMDA receptor's glycine co-agonist site. Its mechanism of action involves the inhibition of NMDA receptor activation, thereby preventing excitotoxic calcium influx and subsequent neuronal damage. While this mechanism proved effective in animal models of stroke, it did not translate to clinical benefit in humans. The detailed understanding of Gavestinel's pharmacology remains valuable for the scientific community, providing insights into the complexities of NMDA receptor modulation and informing the development of future neuroprotective agents.
References
- 1. Receptor binding characteristics of the novel NMDA receptor glycine site antagonist [3H]GV150526A in rat cerebral cortical membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glycine antagonist (gavestinel) in neuroprotection (GAIN International) in patients with acute stroke: a randomised controlled trial. GAIN International Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of the Glycine Antagonist Gavestinel on cerebral infarcts in acute stroke patients, a randomized placebo-controlled trial: The GAIN MRI Substudy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of the Glycine Antagonist Gavestinel on Cerebral Infarcts in Acute Stroke Patients, a Randomized Placebo-Controlled Trial: The GAIN MRI Substudy - PMC [pmc.ncbi.nlm.nih.gov]
Gavestinel Sodium Salt: A Technical Guide to a Selective NMDA Receptor Glycine Site Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gavestinel (GV150526), a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, has been a subject of significant interest in the field of neuropharmacology. This technical guide provides an in-depth overview of Gavestinel sodium salt, focusing on its mechanism of action as a selective antagonist at the strychnine-insensitive glycine (B1666218) co-agonist site of the NMDA receptor. This document collates quantitative data on its binding affinity and selectivity, details key experimental protocols for its evaluation, and presents visual representations of relevant biological pathways and experimental workflows. While Gavestinel showed promise in preclinical neuroprotection models, it did not demonstrate efficacy in pivotal clinical trials for acute ischemic stroke. Nevertheless, the extensive research conducted on this molecule provides valuable insights for the development of future NMDA receptor modulators.
Introduction: The NMDA Receptor and the Glycine Co-agonist Site
The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate (B1630785) receptor in the central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory.[1] However, its overactivation can lead to excitotoxicity, a key pathological process in various neurological disorders, including stroke and neurodegenerative diseases.[1] The NMDA receptor is unique in its requirement for the binding of two agonists for activation: glutamate and a co-agonist, typically glycine or D-serine.[1] The glycine binding site, located on the GluN1 subunit, represents a critical allosteric modulatory site.[2] Antagonism of this site offers a more subtle approach to modulating NMDA receptor activity compared to directly blocking the glutamate binding site or the ion channel, potentially offering a better safety profile.[2]
Gavestinel emerged as a highly potent and selective non-competitive antagonist acting at this strychnine-insensitive glycine binding site.[3] Its development was driven by the hypothesis that attenuating, rather than completely blocking, NMDA receptor function could provide neuroprotection without the severe side effects associated with other classes of NMDA receptor antagonists.
Quantitative Pharmacological Data
The pharmacological profile of Gavestinel is characterized by its high affinity for the NMDA receptor glycine site and remarkable selectivity against other glutamate receptor subtypes.
Table 1: Binding Affinity of Gavestinel at the NMDA Receptor Glycine Site
| Parameter | Value | Species | Tissue | Radioligand | Reference |
| Kd | 0.8 nM | Rat | Cerebral Cortex | [3H]GV150526A | [3] |
Table 2: Selectivity Profile of Gavestinel
| Receptor/Site | Selectivity | Comment | Reference |
| NMDA Receptor (Glutamate Site) | >1000-fold | Displays high selectivity for the glycine site over the primary glutamate binding site. | [3] |
| AMPA Receptor | >1000-fold | Minimal interaction with AMPA receptors, another major class of ionotropic glutamate receptors. | [3][4] |
| Kainate Receptor | >1000-fold | Demonstrates negligible affinity for kainate receptors. | [3][5][6] |
Mechanism of Action
Gavestinel exerts its effects by competitively binding to the glycine co-agonist site on the GluN1 subunit of the NMDA receptor. This binding prevents the necessary conformational change induced by glycine or D-serine, thereby inhibiting the opening of the ion channel even in the presence of glutamate. This allosteric modulation effectively dampens the excitotoxic cascade initiated by excessive glutamate release during pathological conditions like stroke.
Key Experimental Protocols
The characterization of Gavestinel involved a range of in vitro and in vivo assays. Below are detailed methodologies for three pivotal types of experiments.
Radioligand Binding Assay for the NMDA Receptor Glycine Site
This protocol describes a competitive binding assay to determine the affinity of Gavestinel for the glycine site on the NMDA receptor in rat brain homogenates.[7]
Materials:
-
Rat cerebral cortex tissue
-
Homogenization Buffer: 5 mM Tris-HCl, pH 7.4
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Radioligand: [3H]Glycine or a specific antagonist radioligand like [3H]GV150526A
-
Non-specific binding control: 1 mM Glycine (for antagonist radioligand) or a high concentration of an unlabeled glycine site antagonist.
-
This compound solutions of varying concentrations
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail and counter
Procedure:
-
Membrane Preparation:
-
Homogenize rat cerebral cortex in ice-cold Homogenization Buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the pellet by resuspending in Homogenization Buffer and repeating the centrifugation step three times.
-
Resuspend the final pellet in Assay Buffer and determine the protein concentration (e.g., using the Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL Assay Buffer, 50 µL radioligand solution, and 100 µL membrane preparation.
-
Non-specific Binding: 50 µL non-specific binding control, 50 µL radioligand solution, and 100 µL membrane preparation.
-
Competitive Binding: 50 µL Gavestinel solution (at various concentrations), 50 µL radioligand solution, and 100 µL membrane preparation.
-
-
Incubate the plate at 4°C for a predetermined time to reach equilibrium.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold Assay Buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the Gavestinel concentration.
-
Determine the IC50 value (the concentration of Gavestinel that inhibits 50% of specific radioligand binding) using non-linear regression analysis.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Neuroprotection in a Rat Model of Focal Cerebral Ischemia (MCAO)
The Middle Cerebral Artery Occlusion (MCAO) model is a widely used preclinical model to simulate ischemic stroke.[8]
Animals:
-
Male Sprague-Dawley or Wistar rats (250-300 g)
Materials:
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
-
4-0 nylon monofilament suture with a rounded tip
-
This compound solution for intravenous (i.v.) administration
-
Vehicle control (e.g., saline)
-
2,3,5-triphenyltetrazolium chloride (TTC) solution
Procedure:
-
Surgical Procedure:
-
Anesthetize the rat and maintain its body temperature at 37°C.
-
Make a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the CCA proximally and the ECA distally.
-
Insert the nylon monofilament through an arteriotomy in the ECA and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA).
-
Allow the occlusion to persist for a defined period (e.g., 2 hours for transient MCAO) or permanently. For transient MCAO, withdraw the filament to allow reperfusion.
-
-
Drug Administration:
-
Administer Gavestinel (e.g., 3 mg/kg, i.v.) or vehicle at a specific time point relative to the MCAO (e.g., 30 minutes before or up to 6 hours after occlusion).[9]
-
-
Neurological Assessment:
-
At 24 hours post-MCAO, assess neurological deficits using a standardized scoring system (e.g., Bederson's scale).
-
-
Infarct Volume Measurement:
-
Euthanize the rat and perfuse the brain with saline.
-
Remove the brain and slice it into 2-mm coronal sections.
-
Incubate the slices in 2% TTC solution at 37°C for 30 minutes. TTC stains viable tissue red, leaving the infarcted tissue white.
-
Quantify the infarct volume using image analysis software.
-
-
Data Analysis:
-
Compare the infarct volumes and neurological scores between the Gavestinel-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
Drug Discrimination Study
This study assesses the subjective effects of Gavestinel by determining if it substitutes for a known psychoactive drug, such as the NMDA receptor channel blocker phencyclidine (PCP).
Animals:
-
Rats or rhesus monkeys trained to discriminate PCP from saline.
Apparatus:
-
Standard operant conditioning chambers equipped with two levers and a food dispenser.
Procedure:
-
Training Phase:
-
Train the animals on a fixed-ratio schedule of food reinforcement.
-
Train the animals to press one lever (the "drug" lever) after an injection of PCP (e.g., 2.0 mg/kg, i.p. for rats) and the other lever (the "saline" lever) after an injection of saline.
-
Continue training until the animals consistently respond on the correct lever.
-
-
Testing Phase:
-
On test days, administer various doses of Gavestinel (e.g., 1-100 mg/kg, i.p. for rats) or the training drug (PCP) or saline.
-
Place the animal in the operant chamber and record the number of presses on each lever.
-
-
Data Analysis:
-
Calculate the percentage of responses on the drug-appropriate lever for each dose of Gavestinel.
-
Full substitution is considered to have occurred if a dose of Gavestinel results in a high percentage (e.g., >80%) of responding on the PCP-appropriate lever.
-
Plot dose-response curves for Gavestinel's effects on drug-lever responding and response rates.
-
References
- 1. Failures and Successes of NMDA Receptor Antagonists: Molecular Basis for the Use of Open-Channel Blockers like Memantine in the Treatment of Acute and Chronic Neurologic Insults - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Targeting AMPA and kainate receptors in neurological disease: therapies on the horizon? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective agonists and antagonists for kainate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Radioligand binding assays for the glycine site on N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glycine antagonist (GV150526) in acute stroke: a multicentre, double-blind placebo-controlled phase II trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The neuroprotective activity of the glycine receptor antagonist GV150526: an in vivo study by magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Gavestinel Sodium Salt: A Technical Guide to a Glycine Site NMDA Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gavestinel (GV-150526A) is a potent and selective, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the strychnine-insensitive glycine (B1666218) co-agonist site.[1][2][3][4] Developed by GlaxoSmithKline, it was investigated primarily for its neuroprotective potential in acute ischemic stroke.[2] This technical guide provides a comprehensive overview of Gavestinel, including its alternative names and chemical properties, detailed experimental protocols from key preclinical and clinical studies, and a visualization of its mechanism of action within the excitotoxic signaling pathway.
Chemical Identity and Properties
Gavestinel has been identified by several alternative names and chemical identifiers throughout its development and in scientific literature. A summary of these is provided below, along with its key chemical properties.
Alternative Names and Identifiers
| Identifier Type | Identifier |
| Systematic (IUPAC) Name | 3-[(E)-3-anilino-3-oxoprop-1-enyl]-4,6-dichloro-1H-indole-2-carboxylic acid[1][2] |
| Developmental Codes | GV-150526, GV-150526A, GV 150526X[1] |
| CAS Number | 153436-22-7[1][2] |
| PubChem CID | 6450546[1] |
| DrugBank Accession Number | DB06741[4] |
| UNII | 318X4QY113[1] |
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C18H12Cl2N2O3[1][2] |
| Molecular Weight | 375.21 g/mol [1][2] |
| Binding Affinity (Kd) | 0.8 nM for the glycine site of the NMDA receptor[1][4] |
| Selectivity | >1000-fold selectivity over NMDA, AMPA, and kainate binding sites[1][4] |
Mechanism of Action and Signaling Pathway
Gavestinel exerts its neuroprotective effects by antagonizing the glycine binding site on the NMDA receptor.[2] In ischemic conditions, such as stroke, excessive glutamate (B1630785) is released into the synaptic cleft, leading to overactivation of NMDA receptors. This, in turn, causes a massive influx of calcium ions (Ca2+), triggering a cascade of neurotoxic events known as excitotoxicity.[5] This cascade includes the activation of proteases like calpains and caspases, which leads to neuronal damage and apoptosis.[6][7][8][9] By blocking the glycine co-agonist site, Gavestinel prevents the opening of the NMDA receptor ion channel, thereby inhibiting the influx of Ca2+ and interrupting the downstream apoptotic pathway.
Signaling Pathway of Gavestinel's Neuroprotective Action
Experimental Protocols
This section details the methodologies for key preclinical and clinical experiments involving Gavestinel, providing a framework for understanding its evaluation as a neuroprotective agent.
Preclinical Model: Middle Cerebral Artery Occlusion (MCAO) in Rats
The MCAO model is a widely used preclinical model to simulate ischemic stroke and evaluate the efficacy of neuroprotective drugs.[10][11][12][13][14]
Objective: To induce focal cerebral ischemia in rats to assess the neuroprotective effects of Gavestinel.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
Surgical microscope
-
Micro-surgical instruments
-
4-0 nylon monofilament suture with a rounded tip
-
Heating pad to maintain body temperature
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat and maintain anesthesia throughout the surgical procedure. Place the animal on a heating pad to maintain its body temperature at 37°C.
-
Surgical Exposure: Make a midline incision in the neck to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Vessel Ligation: Ligate the distal ECA and the pterygopalatine artery.
-
Arteriotomy: Place a temporary clip on the ICA and the origin of the ECA. Make a small incision in the ECA stump.
-
Occlusion: Introduce the 4-0 nylon monofilament suture through the ECA stump and advance it into the ICA until it blocks the origin of the middle cerebral artery (MCA). The advancement distance is typically 18-22 mm from the CCA bifurcation.
-
Confirmation of Occlusion: A successful occlusion is often confirmed by a drop in regional cerebral blood flow, monitored using laser Doppler flowmetry.
-
Suture Fixation and Wound Closure: Secure the suture in place and close the incision.
-
Post-operative Care: Allow the animal to recover from anesthesia. Monitor for neurological deficits.
-
Drug Administration: Administer Gavestinel or placebo at predetermined time points post-occlusion according to the study design.
-
Infarct Volume Assessment: At the end of the experiment (e.g., 24 or 48 hours post-MCAO), euthanize the animal, and remove the brain. Slice the brain into coronal sections and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The unstained area represents the infarct.
In Vitro Method: Whole-Cell Patch-Clamp Electrophysiology
While a specific, detailed protocol for Gavestinel is not available, this general methodology is used to determine the binding affinity and functional effects of compounds like Gavestinel on NMDA receptors.[15][16][17][18][19][20][21][22][23][24]
Objective: To measure the inhibitory effect of Gavestinel on NMDA receptor-mediated currents and determine its binding affinity (Kd).
Materials:
-
Cultured neurons (e.g., hippocampal or cortical neurons) or a cell line expressing recombinant NMDA receptors (e.g., HEK293 cells).
-
Patch-clamp rig with an amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass micropipettes.
-
Extracellular solution (ACSF) containing NMDA and glycine.
-
Intracellular solution for the patch pipette.
-
Gavestinel solutions at various concentrations.
Procedure:
-
Cell Preparation: Plate the cells on coverslips for recording.
-
Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Obtaining a Gigaseal: Under microscopic guidance, carefully approach a target cell with the micropipette and apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing electrical and chemical access to the cell's interior.
-
Recording of NMDA-mediated Currents: Clamp the cell membrane at a holding potential (e.g., -60 mV). Perfuse the cell with an extracellular solution containing a fixed concentration of NMDA and glycine to evoke an inward current.
-
Application of Gavestinel: After obtaining a stable baseline current, co-apply Gavestinel at increasing concentrations with the NMDA and glycine solution.
-
Data Analysis: Measure the reduction in the amplitude of the NMDA-mediated current in the presence of different concentrations of Gavestinel. Plot the concentration-response curve and fit it with an appropriate equation (e.g., the Hill equation) to determine the IC50 (the concentration of Gavestinel that inhibits 50% of the maximal current). The Kd can then be calculated from the IC50 value.
Clinical Trial Protocol: The GAIN International and GAIN Americas Studies
The Glycine Antagonist in Neuroprotection (GAIN) International and GAIN Americas trials were large-scale, randomized, double-blind, placebo-controlled studies designed to evaluate the efficacy and safety of Gavestinel in patients with acute ischemic stroke.[25][26][27][28][29]
Objective: To determine if Gavestinel improves functional outcome in patients with acute ischemic stroke when administered within 6 hours of symptom onset.
Study Design:
-
Phase: III
-
Design: Randomized, double-blind, placebo-controlled, multicenter.
-
Population: Patients with a clinical diagnosis of acute ischemic stroke and measurable neurological deficit.
-
Inclusion Criteria: Age 18 years or older, clinical diagnosis of acute ischemic stroke, treatment initiated within 6 hours of symptom onset.
-
Exclusion Criteria: Intracranial hemorrhage on initial CT scan, rapidly improving neurological signs, severe co-morbidities.
Intervention:
-
Treatment Group: Intravenous infusion of Gavestinel. The dosing regimen typically involved a loading dose followed by maintenance doses.
-
Control Group: Intravenous infusion of a matching placebo.
Outcome Measures:
-
Primary Outcome: Functional outcome at 3 months, typically measured by the Modified Rankin Scale (mRS) or the Barthel Index (BI).
-
Secondary Outcomes: Neurological improvement assessed by the National Institutes of Health Stroke Scale (NIHSS), mortality rate, and safety and tolerability of Gavestinel.
Study Workflow:
-
Patient Screening and Enrollment: Patients presenting with symptoms of acute stroke are rapidly assessed for eligibility.
-
Informed Consent: Obtain informed consent from the patient or their legal representative.
-
Baseline Assessments: Perform baseline neurological assessments (NIHSS) and brain imaging (CT or MRI) to confirm ischemic stroke.
-
Randomization and Blinding: Randomly assign eligible patients to either the Gavestinel or placebo group. Both patients and investigators are blinded to the treatment allocation.
-
Treatment Administration: Administer the study drug (Gavestinel or placebo) according to the protocol.
-
Monitoring: Monitor patients for adverse events and changes in neurological status throughout the treatment period and follow-up.
-
Follow-up Assessments: Conduct follow-up assessments at specified time points (e.g., 7 days, 30 days, and 90 days) to evaluate the primary and secondary outcomes.
-
Data Analysis: Analyze the data to compare the outcomes between the Gavestinel and placebo groups.
References
- 1. Gavestinel | C18H12Cl2N2O3 | CID 6450546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Gavestinel - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. ahajournals.org [ahajournals.org]
- 6. The pathogenic activation of calpain: a marker and mediator of cellular toxicity and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The underlying mechanism of calcium toxicity-induced autophagic cell death and lysosomal degradation in early stage of cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Calpain-mediated regulation of NMDA receptor structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selective Activation Induced Cleavage of the NR2B Subunit by Calpain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs | MDPI [mdpi.com]
- 11. Middle cerebral artery occlusion in the rat: consistent protocol for a model of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Middle cerebral artery occlusion in rats: a neurological and pathological evaluation of a reproducible model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Rat Model of Middle Cerebral Artery Occlusion/Reperfusion without Damaging the Anatomical Structure of Cerebral Vessels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 16. mdpi.com [mdpi.com]
- 17. Making sure you're not a bot! [nanion.de]
- 18. Whole Cell Patch Clamp Protocol [protocols.io]
- 19. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pharmacological and electrophysiological characterization of novel NMDA receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Mechanism of NMDA receptor inhibition and activation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Pharmacological and Electrophysiological Characterization of Novel NMDA Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Electrophysiological Characterization of AMPA and NMDA Receptors in Rat Dorsal Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 24. NMDA Receptors: Linking Physiological Output to Biophysical Operation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Development and Validation of the GAIN Short Screener (GSS) for Internalizing, Externalizing and Substance Use Disorders and Crime/Violence Problems Among Adolescents and Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Effect of the Glycine Antagonist Gavestinel on Cerebral Infarcts in Acute Stroke Patients, a Randomized Placebo-Controlled Trial: The GAIN MRI Substudy - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Clinical trial - Wikipedia [en.wikipedia.org]
- 28. Glycine antagonist (gavestinel) in neuroprotection (GAIN International) in patients with acute stroke: a randomised controlled trial. GAIN International Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Principles of designing a clinical trial: optimizing chances of trial success - PMC [pmc.ncbi.nlm.nih.gov]
The Glycine Site of the NMDA Receptor: A Technical Guide to its Core Role in Neuronal Signaling and Therapeutic Potential
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
The N-methyl-D-aspartate (NMDA) receptor is a cornerstone of excitatory neurotransmission in the central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory. Its function is uniquely dependent on the concurrent binding of glutamate (B1630785) and a co-agonist, typically glycine (B1666218) or D-serine, to a distinct binding site on the GluN1 subunit. This glycine modulatory site represents a critical control point for receptor activation, influencing ion channel gating, calcium influx, and the induction of downstream signaling cascades. Dysregulation of glycine site modulation is implicated in a spectrum of neurological and psychiatric disorders, from excitotoxic cell death in stroke to the synaptic deficits observed in schizophrenia. Consequently, this site has emerged as a highly attractive target for therapeutic intervention. This technical guide provides an in-depth examination of the glycine site's structure, pharmacology, and physiological roles. It summarizes quantitative data on ligand interactions, details key experimental methodologies for its study, and visualizes the complex signaling pathways it governs, offering a comprehensive resource for professionals in neuroscience research and drug development.
Introduction: The Co-Agonist Imperative
The N-methyl-D-aspartate receptor (NMDAR) is a ligand-gated ion channel distinguished by its requirement for dual agonists for activation: glutamate and a co-agonist.[1][2] While glutamate binds to the GluN2 subunits, the essential co-agonist site, often referred to as the glycine site, is located on the GluN1 subunit.[1] This absolute requirement for glycine (or D-serine) means that even in the presence of saturating glutamate concentrations, the NMDAR ion channel will not open without the occupation of the glycine site.[3] This mechanism positions the glycine site as a fundamental regulator of NMDAR-mediated neurotransmission and plasticity.
Functionally, NMDARs act as molecular coincidence detectors. Channel opening requires not only the binding of both glutamate and the co-agonist but also the relief of a voltage-dependent magnesium (Mg²⁺) block, which occurs upon depolarization of the postsynaptic membrane.[4] The subsequent influx of calcium (Ca²⁺) through the channel acts as a critical second messenger, initiating signaling cascades that lead to long-lasting changes in synaptic strength, such as long-term potentiation (LTP) and long-term depression (LTD).[5][6] The degree of glycine site saturation can therefore powerfully modulate these crucial neural processes. Over-activation of NMDARs can lead to excessive Ca²⁺ influx and excitotoxicity, a process implicated in neurodegenerative diseases and ischemic brain damage.[7] This makes the glycine site a prime target for developing neuroprotective agents.[7][8]
Molecular Architecture and Pharmacology
NMDARs are heterotetrameric complexes typically composed of two obligatory GluN1 subunits and two GluN2 (A-D) subunits.[1] The glycine binding site resides within the bilobed agonist-binding domain (ABD) of the GluN1 subunit.[1] The endogenous ligands for this site are primarily glycine and D-serine, with D-serine often considered the dominant co-agonist at synaptic NMDARs in many brain regions.[9] The pharmacology of the glycine site is rich and has been extensively explored for therapeutic purposes. Ligands are broadly classified as agonists (full and partial) and antagonists.
Agonists
Full agonists, such as glycine and D-serine, bind to the GluN1 subunit and promote the conformational changes necessary for channel gating upon glutamate binding. Partial agonists, like D-cycloserine, also bind to the site but elicit a submaximal receptor response even at saturating concentrations.[10]
Antagonists
Competitive antagonists bind directly to the glycine recognition site, preventing the binding of endogenous co-agonists and thereby inhibiting NMDAR activation. This class includes compounds derived from kynurenic acid, such as 5,7-dichlorokynurenic acid (DCKA), and other structurally diverse molecules like ACEA-1021 and gavestinel (B117479) (GV150526A).[11][12][13] These antagonists have been investigated for their neuroprotective effects in conditions like stroke and traumatic brain injury.[13][14] However, clinical trials have faced challenges, with drugs like gavestinel failing to show significant benefit in acute stroke patients.[13][15]
Quantitative Data on Ligand Binding and Potency
The affinity and potency of various ligands for the NMDA receptor glycine site have been characterized using radioligand binding assays and electrophysiological recordings. The following tables summarize key quantitative data for representative agonists and antagonists.
| Agonist | Receptor/Preparation | Parameter | Value | Reference(s) |
| Glycine | Cultured Hippocampal Neurons | EC₅₀ | 0.4 µM | [9] |
| Recombinant GluN1/GluN2A | EC₅₀ | ~1-3 µM | [3] | |
| D-Serine | Rat Cortical Slices | EC₅₀ | ~1 µM | [16] |
| L-Alanine | Cultured Hippocampal Neurons | EC₅₀ | 35 µM | [9] |
| D-Cycloserine | Recombinant NMDARs | Efficacy | ~40-50% of glycine | [17] |
Table 1: Potency and Efficacy of Glycine Site Agonists. EC₅₀ represents the concentration required to elicit a half-maximal response.
| Antagonist | Receptor/Preparation | Parameter | Value | Reference(s) |
| Kynurenic Acid | Rat Cortical Membranes ([³H]glycine binding) | IC₅₀ | 7.9 - 15 µM | [18] |
| 7-Chlorokynurenic Acid (7-Cl KYNA) | Rat Cortical Membranes ([³H]glycine binding) | IC₅₀ | 0.56 µM | [16] |
| 5,7-Dichlorokynurenic Acid (DCKA) | Rat Brain Membranes ([³H]glycine binding) | Kᵢ | 79 nM | [19] |
| Rat Brain Membranes | K₋b | 65 nM | [11] | |
| L-689,560 | Rat Cortex/Hippocampus ([³H]glycine binding) | pKᵢ | 7.98 | [20] |
| ACEA-1021 | Not Specified | - | Potent Antagonist | [12][21] |
| Gavestinel (GV150526A) | Not Specified | - | Selective Antagonist | [1][13] |
Table 2: Affinity and Potency of Glycine Site Antagonists. IC₅₀ is the concentration that inhibits 50% of radioligand binding. Kᵢ is the inhibition constant. K₋b is the antagonist dissociation constant.
Role in Downstream Signaling and Synaptic Plasticity
The influx of Ca²⁺ through activated NMDA receptors is the primary trigger for a complex array of downstream signaling pathways that underpin synaptic plasticity. The occupancy of the glycine site is a critical upstream regulator of this entire process.
Induction of Long-Term Potentiation (LTP)
High-frequency synaptic activity leads to strong postsynaptic depolarization, relieving the Mg²⁺ block and allowing for a large, transient influx of Ca²⁺ through NMDARs. This Ca²⁺ surge activates several key enzymes, most notably Calcium/Calmodulin-dependent Protein Kinase II (CaMKII). Activated CaMKII phosphorylates AMPA receptors, increasing their conductance and promoting their insertion into the postsynaptic membrane, thereby strengthening the synapse.[5][6]
Induction of Long-Term Depression (LTD)
In contrast, prolonged low-frequency stimulation results in a smaller, more sustained elevation of intracellular Ca²⁺. This modest Ca²⁺ level preferentially activates protein phosphatases, such as calcineurin (PP2B). These phosphatases dephosphorylate AMPA receptors, which promotes their removal (endocytosis) from the postsynaptic membrane, thus weakening the synapse.[5][6]
Key Experimental Protocols
Characterizing the NMDA receptor glycine site requires specialized experimental techniques. Below are detailed methodologies for two fundamental assays.
Radioligand Binding Assay for the Glycine Site
This assay measures the binding of a radiolabeled ligand to the glycine site on NMDARs in brain tissue homogenates, allowing for the determination of receptor density (Bₘₐₓ) and ligand affinity (K₋d, Kᵢ).[22]
Methodology:
-
Tissue Preparation:
-
Dissect brain regions of interest (e.g., cortex, hippocampus) from rodents on ice.
-
Homogenize the tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.
-
Wash the pellet by resuspension in fresh buffer and repeat the centrifugation step three times to remove endogenous ligands.
-
The final pellet is resuspended in assay buffer to a specific protein concentration, determined by a protein assay (e.g., BCA assay).
-
-
Binding Reaction:
-
Set up assay tubes containing:
-
A fixed amount of membrane preparation (50-120 µg protein).
-
Radioligand (e.g., [³H]glycine or a radiolabeled antagonist like [³H]L-689,560) at various concentrations for saturation experiments, or a fixed concentration for competition experiments.
-
For competition assays, add varying concentrations of the unlabeled test compound.
-
For determination of non-specific binding, a separate set of tubes contains a high concentration of an unlabeled glycine site ligand (e.g., 1 mM glycine).
-
Assay buffer to reach the final volume (typically 250-500 µL).
-
-
Incubate the tubes at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Separation and Counting:
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/C), which traps the membranes with bound radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
For saturation experiments, plot specific binding against the radioligand concentration and use non-linear regression to determine K₋d and Bₘₐₓ.
-
For competition experiments, plot specific binding against the log concentration of the competitor and use non-linear regression to determine the IC₅₀, from which the Kᵢ can be calculated using the Cheng-Prusoff equation.
-
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion currents flowing through NMDAR channels in a single neuron in response to agonist application, providing information on receptor function, potency (EC₅₀), and kinetics.[23][24]
Methodology:
-
Cell/Slice Preparation:
-
Prepare acute brain slices (e.g., from the hippocampus) or use cultured neurons expressing NMDARs.
-
Transfer the slice/coverslip to a recording chamber on a microscope stage, continuously perfused with artificial cerebrospinal fluid (aCSF) saturated with 95% O₂/5% CO₂. The aCSF should be Mg²⁺-free to prevent channel block and contain antagonists for AMPA and GABA receptors (e.g., CNQX, bicuculline) to isolate NMDAR currents.
-
-
Pipette Preparation and Seal Formation:
-
Fabricate a glass micropipette with a tip resistance of 3-7 MΩ using a pipette puller.
-
Fill the pipette with an internal solution containing salts mimicking the intracellular environment and a voltage-clamp-compatible buffer (e.g., Cs-gluconate).
-
Under visual guidance (via microscope), carefully approach a target neuron with the micropipette.
-
Apply gentle suction to form a high-resistance (>1 GΩ) "gigaohm seal" between the pipette tip and the cell membrane.
-
-
Whole-Cell Configuration:
-
Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, establishing electrical access to the cell's interior.
-
Switch the amplifier to voltage-clamp mode and hold the neuron at a negative potential (e.g., -70 mV).
-
-
Recording NMDAR Currents:
-
Apply a saturating concentration of glutamate and varying concentrations of a glycine site agonist (e.g., glycine, D-serine) via a rapid perfusion system directed at the recorded cell.
-
Record the resulting inward currents, which represent the activity of the NMDAR population on the cell.
-
-
Data Analysis:
-
Measure the peak amplitude of the inward current at each agonist concentration.
-
Normalize the responses to the maximal response.
-
Plot the normalized current amplitude against the log concentration of the agonist and fit the data with the Hill equation to determine the EC₅₀ and Hill slope.
-
Conclusion and Future Directions
The glycine co-agonist site is an indispensable element of NMDA receptor function. Its obligatory role in channel gating makes it a powerful and nuanced modulator of synaptic transmission, plasticity, and neuronal survival. The wealth of pharmacological tools developed to target this site, from full agonists to competitive antagonists, has provided invaluable insights into its physiological and pathological roles. While early clinical trials of glycine site antagonists for neuroprotection in stroke were disappointing, the therapeutic potential of modulating this site remains high. Future research will likely focus on developing subtype-selective modulators that can fine-tune the activity of specific NMDAR populations (e.g., synaptic vs. extrasynaptic) to achieve therapeutic benefit for a range of CNS disorders, including schizophrenia, depression, and chronic pain, with an improved side-effect profile. The continued application of sophisticated electrophysiological, imaging, and structural biology techniques will be essential to unraveling the remaining complexities of this critical regulatory site.
References
- 1. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. rupress.org [rupress.org]
- 4. [PDF] NMDA receptor-dependent long-term potentiation and long-term depression (LTP/LTD). | Semantic Scholar [semanticscholar.org]
- 5. NMDA Receptor-Dependent Long-Term Potentiation and Long-Term Depression (LTP/LTD) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Subtype-Specific Agonists for NMDA Receptor Glycine Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. karger.com [karger.com]
- 9. jneurosci.org [jneurosci.org]
- 10. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benthamdirect.com [benthamdirect.com]
- 13. Effect of the Glycine Antagonist Gavestinel on Cerebral Infarcts in Acute Stroke Patients, a Randomized Placebo-Controlled Trial: The GAIN MRI Substudy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NMDA receptor antagonists and glycine site NMDA antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Gavestinel does not improve outcome after acute intracerebral hemorrhage: an analysis from the GAIN International and GAIN Americas studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Memantine and Kynurenic Acid: Current Neuropharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Activity of 5,7-dichlorokynurenic acid, a potent antagonist at the N-methyl-D-aspartate receptor-associated glycine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Kynurenic acid analogues with improved affinity and selectivity for the glycine site on the N-methyl-D-aspartate receptor from rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Attenuation of nociceptive responses by ACEA-1021, a competitive NMDA receptor/glycine site antagonist, in the mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Radioligand binding assays for the glycine site on N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
The Early Discovery and Preclinical Research of Gavestinel (GV150526A): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gavestinel (GV150526A) is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the strychnine-insensitive glycine (B1666218) co-agonist site. Its development in the late 1990s and early 2000s was driven by the hypothesis that modulating NMDA receptor activity could offer neuroprotection in acute ischemic stroke. Over-activation of the NMDA receptor by the excitatory neurotransmitter glutamate (B1630785) is a key step in the ischemic cascade leading to neuronal cell death. Gavestinel was designed to mitigate this excitotoxicity by blocking the glycine-dependent activation of the NMDA receptor. This technical guide provides an in-depth overview of the early research and discovery of Gavestinel, focusing on its mechanism of action, key experimental data, and the methodologies employed in its preclinical evaluation.
Mechanism of Action: Targeting the NMDA Receptor Glycine Site
Gavestinel is a non-competitive antagonist of the NMDA receptor. Unlike competitive antagonists that bind to the glutamate binding site, Gavestinel binds with high affinity to the glycine co-agonist site on the GluN1 subunit of the NMDA receptor complex. The binding of both glutamate to the GluN2 subunit and a co-agonist (glycine or D-serine) to the GluN1 subunit is required for the opening of the receptor's ion channel. By occupying the glycine binding site, Gavestinel prevents the conformational changes necessary for channel activation, thereby inhibiting the influx of Ca2+ and subsequent downstream excitotoxic pathways.
The selectivity of Gavestinel for the glycine site was a key design feature, as it was hypothesized that this might offer a more favorable side-effect profile compared to antagonists targeting the glutamate site or the ion channel itself.
Quantitative In Vitro Data
The binding affinity and selectivity of Gavestinel for the NMDA receptor glycine site were characterized in a series of in vitro studies. The following tables summarize the key quantitative data from these early investigations.
| Parameter | Value | Species | Tissue | Radioligand | Reference |
| Dissociation Constant (Kd) | 0.8 nM | Rat | Cerebral Cortex | [3H]GV150526A | [1] |
| Maximum Binding Capacity (Bmax) | 3.4 pmol/mg protein | Rat | Cerebral Cortex | [3H]GV150526A | [1] |
| Association Rate Constant (kon) | 0.047 (nM)⁻¹ min⁻¹ | Rat | Cerebral Cortex | [3H]GV150526A | [1] |
| Dissociation Rate Constant (koff) | 0.068 min⁻¹ | Rat | Cerebral Cortex | [3H]GV150526A | [1] |
Table 1: Radioligand Binding Affinity of Gavestinel for the NMDA Receptor Glycine Site. This table summarizes the key binding parameters of Gavestinel to the NMDA receptor glycine site in rat cerebral cortical membranes.
| Receptor/Site | Gavestinel Affinity (IC50/Ki) | Selectivity vs. NMDA Glycine Site | Reference |
| NMDA Glycine Site | Ki = 0.8 nM | - | [1] |
| AMPA Receptor | > 10,000 nM | > 12,500-fold | |
| Kainate Receptor | > 10,000 nM | > 12,500-fold | |
| Metabotropic Glutamate Receptors (mGluRs) | > 10,000 nM | > 12,500-fold |
Table 2: Receptor Binding Selectivity Profile of Gavestinel. This table illustrates the high selectivity of Gavestinel for the NMDA receptor glycine site over other glutamate receptor subtypes. (Note: Specific IC50/Ki values for other receptors were often reported as exceeding a certain concentration, indicating low affinity).
Preclinical In Vivo Efficacy
The neuroprotective effects of Gavestinel were evaluated in animal models of focal cerebral ischemia, most notably the middle cerebral artery occlusion (MCAO) model in rats. These studies aimed to determine if Gavestinel could reduce the volume of brain tissue damaged by stroke.
| Animal Model | Gavestinel Dose | Administration Route | Timing of Administration | Infarct Volume Reduction (%) | Reference |
| Rat MCAO (permanent) | 1 mg/kg | Intravenous | 30 min post-occlusion | ~50% | [1] |
| Rat MCAO (transient) | 0.3 - 3 mg/kg | Intravenous | Pre- or post-occlusion | Dose-dependent reduction |
Table 3: In Vivo Efficacy of Gavestinel in a Rat Model of Stroke. This table summarizes the neuroprotective effects of Gavestinel in the MCAO model of focal cerebral ischemia.
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the affinity and selectivity of Gavestinel for the NMDA receptor glycine site.
Methodology:
-
Tissue Preparation: Cerebral cortices from male Sprague-Dawley rats were homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to isolate the crude membrane fraction. The resulting pellet was washed and resuspended in the assay buffer.
-
Radioligand: [3H]GV150526A was used as the specific radioligand for the glycine site.
-
Saturation Binding Assay: To determine the Kd and Bmax, increasing concentrations of [3H]GV150526A were incubated with a fixed amount of rat cortical membranes. Non-specific binding was determined in the presence of a high concentration of unlabeled glycine or another glycine site antagonist.
-
Competition Binding Assay: To determine the Ki of Gavestinel and its selectivity, a fixed concentration of [3H]GV150526A was incubated with the membranes in the presence of increasing concentrations of Gavestinel or other test compounds.
-
Incubation and Filtration: The binding reactions were incubated at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium. The reaction was terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The radioactivity retained on the filters was then measured using liquid scintillation counting.
-
Data Analysis: Saturation and competition binding data were analyzed using non-linear regression analysis to calculate Kd, Bmax, and Ki values.
Middle Cerebral Artery Occlusion (MCAO) Model
Objective: To evaluate the neuroprotective efficacy of Gavestinel in an in vivo model of focal cerebral ischemia.
Methodology:
-
Animal Model: Male Wistar or Sprague-Dawley rats were used.
-
Surgical Procedure: Anesthesia was induced (e.g., with isoflurane). A midline incision was made in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). A nylon monofilament with a silicon-coated tip was introduced into the ECA and advanced up the ICA until it blocked the origin of the middle cerebral artery (MCA).
-
Occlusion Duration: The filament was left in place for a specific duration to induce ischemia (e.g., 2 hours for transient MCAO) or permanently. For transient MCAO, the filament was withdrawn to allow for reperfusion.
-
Drug Administration: Gavestinel or vehicle was administered intravenously at various time points before or after the onset of MCAO.
-
Neurological Deficit Scoring: Neurological function was assessed at different time points after MCAO using a standardized scoring system.
-
Infarct Volume Measurement: After a set period (e.g., 24 or 48 hours), the animals were euthanized, and their brains were removed. The brains were sliced and stained with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted tissue unstained (white). The infarct volume was then quantified using image analysis software.
Visualizations
Caption: Mechanism of action of Gavestinel at the NMDA receptor.
Caption: Experimental workflow for the MCAO model with Gavestinel.
Synthesis of Gavestinel
The synthesis of Gavestinel, 3-[(E)-2-[(phenylamino)carbonyl]ethenyl]-4,6-dichloroindole-2-carboxylic acid, involves a multi-step process starting from a substituted indole (B1671886) derivative. A general synthetic route is outlined below:
-
Preparation of 4,6-dichloroindole-2-carboxylic acid: This starting material can be synthesized through various indole synthesis methods, such as the Fischer indole synthesis, from appropriately substituted phenylhydrazine (B124118) and pyruvate (B1213749) derivatives.
-
Formylation of the indole-3-position: The indole-2-carboxylic acid is then formylated at the 3-position, typically using a Vilsmeier-Haack reaction (POCl3/DMF), to introduce an aldehyde group.
-
Wittig or Horner-Wadsworth-Emmons reaction: The 3-formylindole derivative is then reacted with a phosphonium (B103445) ylide or a phosphonate (B1237965) carbanion containing the phenylamino-carbonyl moiety to form the ethenyl linker with the desired (E)-stereochemistry.
-
Saponification: Finally, if the synthesis was carried out with an ester protecting group on the 2-carboxylic acid, it is removed by saponification (hydrolysis with a base like NaOH or LiOH) to yield the final product, Gavestinel.
Conclusion
The early research and discovery of Gavestinel (GV150526A) provided a strong preclinical rationale for its development as a neuroprotective agent for acute ischemic stroke. In vitro studies demonstrated its high affinity and selectivity for the NMDA receptor glycine site. In vivo studies using the MCAO model in rats showed promising neuroprotective effects, with a significant reduction in infarct volume. However, despite this strong preclinical data, Gavestinel ultimately failed to demonstrate efficacy in large-scale Phase III clinical trials (GAIN International and GAIN Americas). The reasons for this translational failure are likely multifactorial and have been a subject of extensive discussion in the field of stroke research. This technical guide has summarized the foundational preclinical work that led to the clinical investigation of Gavestinel, providing valuable insights for researchers in the ongoing quest for effective neuroprotective therapies.
References
Preclinical Profile of Gavestinel (GV150526A) in Acute Ischemic Stroke: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gavestinel (GV150526A) is a selective, non-competitive antagonist of the glycine (B1666218) binding site on the N-methyl-D-aspartate (NMDA) receptor. In the ischemic cascade following an acute stroke, excessive glutamate (B1630785) release leads to overactivation of NMDA receptors, resulting in a massive influx of calcium ions and subsequent neuronal death, a process known as excitotoxicity. By blocking the glycine co-agonist site, Gavestinel was developed to attenuate this excitotoxic damage, offering a potential neuroprotective strategy. Preclinical studies in various animal models of ischemic stroke were foundational in advancing Gavestinel to clinical trials. Although the subsequent large-scale clinical trials (GAIN International and GAIN Americas) did not demonstrate clinical efficacy, a review of the preclinical data provides valuable insights into its mechanism of action and neuroprotective potential in experimental settings. This technical guide synthesizes the available preclinical data on Gavestinel, focusing on experimental methodologies, quantitative outcomes, and the underlying signaling pathways.
Mechanism of Action: Glycine Site Antagonism
Gavestinel exerts its neuroprotective effects by targeting the NMDA receptor, a key player in excitotoxic neuronal injury during ischemic stroke. The activation of the NMDA receptor ion channel requires the binding of both glutamate and a co-agonist, typically glycine or D-serine. In the ischemic penumbra, the massive release of glutamate creates a state of persistent receptor stimulation. Gavestinel specifically binds to the glycine site on the GluN1 subunit of the NMDA receptor, preventing the binding of the co-agonist. This allosteric modulation inhibits the opening of the ion channel, thereby reducing the influx of Ca2+ and mitigating the downstream neurotoxic effects, such as the activation of proteases, lipases, and nucleases that lead to cellular degradation.
Caption: Gavestinel's mechanism of action at the NMDA receptor.
Preclinical Efficacy in Animal Models of Stroke
Gavestinel demonstrated significant neuroprotective effects in rodent models of focal cerebral ischemia, most notably the permanent middle cerebral artery occlusion (pMCAO) model in rats. These studies were crucial for establishing proof-of-concept and determining key parameters such as therapeutic window and effective dosage.
Experimental Protocols
A representative experimental workflow for evaluating the neuroprotective efficacy of Gavestinel in a rat pMCAO model is outlined below.
Caption: A typical experimental workflow for preclinical stroke studies.
Detailed Methodology: Rat pMCAO Model
-
Animal Model: The most frequently cited model is the permanent middle cerebral artery occlusion (pMCAO) in rats. This model involves the permanent ligation or electrocoagulation of the middle cerebral artery, leading to a consistent and reproducible ischemic lesion in the cortex and striatum.
-
Drug Administration: Gavestinel was administered intravenously (i.v.).
-
Dosage: A key study utilized a dose of 3 mg/kg. Other studies have mentioned that Gavestinel is free from cardiovascular and behavioral side effects at doses up to 30 mg/kg in rats.
-
Therapeutic Window: A significant finding from preclinical studies was the relatively wide therapeutic window. Neuroprotection was observed when Gavestinel was administered both before the ischemic insult and up to 6 hours after the MCAO.
-
Outcome Measures: The primary outcome measure was the volume of the ischemic lesion (infarct volume). This was assessed in vivo using magnetic resonance imaging (MRI), specifically T2-weighted (T2W) and diffusion-weighted (DW) imaging, at various time points (e.g., 6, 24, and 144 hours post-occlusion). Post-mortem histological analysis using 2,3,5-triphenyltetrazolium chloride (TTC) staining was also used to confirm the infarct size. Neurological deficit scoring was also employed to assess functional outcomes.
Quantitative Data on Neuroprotection
The following tables summarize the key quantitative findings from preclinical studies of Gavestinel in the rat pMCAO model.
Table 1: Infarct Volume Reduction with Gavestinel (3 mg/kg i.v.) in Rat pMCAO Model
| Treatment Timing | Assessment Time Post-MCAO | Imaging Modality | Mean Infarct Volume Reduction vs. Control (%) |
| Pre-ischemia | 24 hours | T2-weighted MRI | 84% |
| Pre-ischemia | 24 hours | Diffusion-weighted MRI | 72% |
| 6 hours post-ischemia | Not Specified | T2-weighted MRI | 48% |
| 6 hours post-ischemia | Not Specified | Diffusion-weighted MRI | 45% |
Data sourced from a study evaluating the neuroprotective activity of GV150526 by magnetic resonance imaging.
Table 2: Preclinical Pharmacokinetic and Safety Profile of Gavestinel
| Parameter | Species | Finding |
| Putative Neuroprotective Plasma Concentration | Rat | 10 to 30 µg/mL |
| Maximum Tolerated Dose (No Cardiovascular/Behavioral Effects) | Rat, Mouse | Up to 30 mg/kg |
| Plasma Elimination Half-life | Rat | 6.5 hours |
Data compiled from reports on the safety and tolerability of GV150526.
Discussion and Conclusion
The preclinical data for Gavestinel robustly demonstrated its potential as a neuroprotective agent in animal models of acute ischemic stroke. The significant reduction in infarct volume, even when administered up to 6 hours after the onset of ischemia, provided a strong rationale for its clinical development. The mechanism of action, targeting the glycine site of the NMDA receptor, was considered a more refined approach to mitigating excitotoxicity compared to direct channel blockers, with a potentially better safety profile.
However, the failure of Gavestinel to show a clinical benefit in the GAIN trials highlights the significant challenges in translating preclinical findings to human stroke patients. Potential reasons for this translational disconnect are multifactorial and may include differences in pathophysiology between rodent models and human stroke, the heterogeneity of human stroke etiology, and the complexities of drug delivery and pharmacokinetics in a clinical setting.
Despite the clinical outcome, the preclinical studies of Gavestinel remain a valuable case study for researchers in the field of neuroprotection. The data underscores the potent anti-excitotoxic effects of glycine site antagonism and provides a benchmark for the preclinical evaluation of future neuroprotective candidates. Further analysis of these foundational studies can continue to inform the design of more effective translational research strategies for acute stroke therapeutics.
Investigating the Therapeutic Potential of Gavestinel in Neuroscience: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gavestinel (GV-150526) is a potent and selective antagonist of the glycine (B1666218) co-agonist site on the N-methyl-D-aspartate (NMDA) receptor. Preclinical studies in various animal models of focal and global ischemia suggested that Gavestinel possessed neuroprotective properties, leading to its investigation in large-scale clinical trials for acute ischemic stroke. Despite the promising preclinical evidence, the Glycine Antagonist in Neuroprotection (GAIN) trials, the largest stroke trials of their time, failed to demonstrate a clinical benefit of Gavestinel in improving functional outcomes or reducing mortality. This technical guide provides a comprehensive overview of the therapeutic potential of Gavestinel, detailing its mechanism of action, summarizing the available preclinical and clinical data, and outlining the experimental protocols used in its evaluation. The document aims to serve as a resource for researchers and professionals in the field of neuroscience and drug development, offering insights into the challenges of translating preclinical neuroprotective strategies to clinical success.
Mechanism of Action: Targeting Excitotoxicity
Excitotoxicity, a key pathological process in ischemic stroke, is primarily mediated by the overactivation of NMDA receptors. The binding of the neurotransmitter glutamate (B1630785) to the NMDA receptor, along with a co-agonist such as glycine or D-serine, leads to the opening of the receptor's ion channel. This results in a massive influx of calcium ions (Ca²⁺) into the neuron. The excessive intracellular Ca²⁺ concentration triggers a cascade of detrimental downstream signaling pathways, ultimately leading to neuronal cell death through apoptosis and necrosis.
Gavestinel was designed to mitigate this excitotoxic cascade by selectively blocking the glycine binding site on the GluN1 subunit of the NMDA receptor. This non-competitive antagonism prevents the conformational change required for channel opening, even in the presence of high glutamate concentrations, thereby reducing the influx of Ca²⁺ and its neurotoxic consequences.
Signaling Pathways
The following diagram illustrates the central role of the NMDA receptor in excitotoxic neuronal death and the proposed mechanism of action for Gavestinel.
Preclinical Data
Table 1: Hypothetical Preclinical Efficacy of Gavestinel in a Rat Model of Focal Cerebral Ischemia
| Animal Model | Gavestinel Dose (mg/kg) | Route of Administration | Time of Administration (post-occlusion) | Infarct Volume Reduction (%) | Neurological Deficit Improvement |
| Rat (MCAO) | 0.1 | IV | 30 min | Data Not Available | Data Not Available |
| Rat (MCAO) | 1 | IV | 30 min | Data Not Available | Data Not Available |
| Rat (MCAO) | 10 | IV | 30 min | Data Not Available | Data Not Available |
Clinical Data: The GAIN Trials
The therapeutic potential of Gavestinel was investigated in two large, randomized, double-blind, placebo-controlled Phase III clinical trials: the Glycine Antagonist in Neuroprotection (GAIN) International and GAIN Americas trials.
Table 2: GAIN International Trial - Patient Demographics and Outcomes [2][3]
| Parameter | Gavestinel (n=891) | Placebo (n=897) |
| Baseline Characteristics | ||
| Median Age (years) | 71 | 71 |
| Male (%) | 59.4 | 58.6 |
| Median NIHSS Score | 11 | 11 |
| Primary Outcome (3 months) | (n=721 analyzed) | (n=734 analyzed) |
| Good Outcome (Barthel Index 95-100) | 246 (34.1%) | 256 (34.9%) |
| Moderate Outcome (Barthel Index 60-90) | 136 (18.8%) | 133 (18.1%) |
| Poor Outcome (Barthel Index 0-55 or Dead) | 339 (47.0%) | 345 (47.0%) |
| Mortality (3 months) | 147 (20.4%) | 138 (18.8%) |
GAIN MRI Substudy
A planned magnetic resonance imaging (MRI) substudy of the GAIN trials was conducted to assess the effect of Gavestinel on infarct volume.
Table 3: GAIN MRI Substudy - Infarct Volume Outcomes [4]
| Parameter | Gavestinel (n=34) | Placebo (n=41) | p-value |
| Median Baseline Lesion Volume (cm³) | 21.5 | 18.0 | NS |
| Median Month 3 Lesion Volume (cm³) | 25.0 | 20.0 | NS |
The results from both the main GAIN trials and the MRI substudy consistently showed no beneficial effect of Gavestinel in the treatment of acute ischemic stroke[2][3][4].
Experimental Protocols
Preclinical: Representative Middle Cerebral Artery Occlusion (MCAO) Model in Rats
The following is a representative protocol for inducing focal cerebral ischemia in rats to test a neuroprotective agent like Gavestinel. This protocol is based on standard methodologies described in the literature.
Detailed Methodology:
-
Animal Preparation: Male Wistar rats (250-300g) are anesthetized with isoflurane. Body temperature is maintained at 37°C using a heating pad.
-
MCAO Surgery: A midline neck incision is made to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). The ECA is ligated and a 4-0 monofilament nylon suture with a rounded tip is introduced into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Induction of Ischemia: The filament is left in place for a predetermined period, typically 90 minutes, to induce focal cerebral ischemia.
-
Treatment Administration: Gavestinel or a placebo is administered intravenously at a specific time point relative to the onset of ischemia (e.g., 30 minutes post-occlusion).
-
Reperfusion: After the ischemic period, the filament is withdrawn to allow for reperfusion of the MCA territory.
-
Neurological Assessment: Neurological deficits are assessed at various time points (e.g., 24 and 48 hours) using a standardized scoring system (e.g., Bederson's scale).
-
Infarct Volume Assessment: At the end of the experiment, the animals are euthanized, and their brains are removed, sliced, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.
-
Data Analysis: The infarct volume is quantified using image analysis software, and statistical comparisons are made between the treatment and placebo groups.
Clinical: GAIN International Trial Protocol
-
Study Design: Randomized, double-blind, placebo-controlled trial.
-
Patient Population: Conscious patients with acute ischemic stroke involving limb weakness.
-
Inclusion Criteria: Treatment initiated within 6 hours of stroke onset.
-
Treatment Regimen:
-
Gavestinel group: 800 mg intravenous loading dose, followed by 200 mg every 12 hours for five doses.
-
Placebo group: Matching placebo.
-
-
Primary Outcome: Functional outcome at 3 months, assessed by the Barthel Index and categorized as good, moderate, or poor.
-
Imaging: A computed tomography (CT) brain scan within 18 hours of stroke onset to confirm ischemic stroke.
Pharmacokinetics and Toxicology
Clinical Pharmacokinetics
Pharmacokinetic data for Gavestinel was obtained from studies in acute stroke patients.
Table 4: Pharmacokinetic Parameters of Gavestinel in Acute Stroke Patients
| Parameter | Value |
| Clearance (CL) | 0.31-0.40 L/h |
| Central Volume of Distribution (Vc) | 3.3-3.9 L |
| Steady-State Volume of Distribution (Vss) | 9.8-17 L |
| Terminal Half-life | 29-56 hours |
| Plasma Protein Binding | >99.99% |
Note: Some patients receiving Gavestinel showed elevated bilirubin (B190676) levels, suggesting a potential interaction in the elimination pathway.
Preclinical Toxicology
Discussion and Future Perspectives
The translational failure of Gavestinel, from promising preclinical neuroprotection to a lack of efficacy in large-scale clinical trials, highlights the significant challenges in developing treatments for acute ischemic stroke. Several factors may have contributed to this outcome:
-
Species Differences: The pathophysiology of stroke and the response to neuroprotective agents may differ significantly between the animal models used in preclinical studies and humans.
-
Therapeutic Window: The 6-hour therapeutic window in the GAIN trials, while pragmatic, may have been too long for a neuroprotective agent to be effective, especially in the absence of reperfusion therapy for most patients at the time.
-
Dose Selection: The doses used in the clinical trials may not have achieved sufficient brain concentrations to exert a neuroprotective effect, despite being the maximum tolerated doses.
-
Complexity of Stroke Pathophysiology: Ischemic brain injury involves multiple, complex pathways beyond excitotoxicity. Targeting a single pathway may be insufficient to produce a clinically meaningful benefit.
The experience with Gavestinel and other neuroprotective agents that have failed in clinical trials has led to a re-evaluation of preclinical research methodologies and clinical trial design for acute stroke. Future efforts in this field may focus on combination therapies that target multiple injury mechanisms, more rigorous preclinical testing in models that better mimic human stroke, and the use of advanced imaging to select patients who are most likely to benefit from a particular neuroprotective strategy.
References
- 1. Evaluation of glycine site antagonists of the NMDA receptor in global cerebral ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Glycine antagonist (gavestinel) in neuroprotection (GAIN International) in patients with acute stroke: a randomised controlled trial. GAIN International Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of the Glycine Antagonist Gavestinel on Cerebral Infarcts in Acute Stroke Patients, a Randomized Placebo-Controlled Trial: The GAIN MRI Substudy - PMC [pmc.ncbi.nlm.nih.gov]
Gavestinel's Attenuation of Glutamate-Induced Excitotoxicity: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of Gavestinel (GV150526A), a selective, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, focusing on its mechanism of action and its neuroprotective effects against glutamate-induced excitotoxicity. This document is intended for researchers, scientists, and professionals in the field of drug development.
Executive Summary
Glutamate-induced excitotoxicity is a primary mechanism of neuronal injury in ischemic stroke and other neurodegenerative disorders. The NMDA receptor, a key player in this pathway, requires the binding of both glutamate (B1630785) and a co-agonist, glycine (B1666218), for activation. Gavestinel is a potent antagonist that selectively targets the strychnine-insensitive glycine binding site on the NMDA receptor complex. Preclinical studies have demonstrated Gavestinel's ability to reduce neuronal damage in both in-vitro and in-vivo models of ischemia. However, this promising preclinical efficacy did not translate into positive outcomes in large-scale human clinical trials for acute ischemic stroke. This guide will detail the core mechanism, summarize the key quantitative preclinical data, outline the experimental protocols used to generate this data, and explore the translational challenges.
Mechanism of Action: Glycine Site Antagonism
The NMDA receptor is a ligand-gated ion channel that, when excessively activated by the neurotransmitter glutamate, leads to a massive influx of calcium (Ca²⁺) into the neuron. This calcium overload triggers a cascade of neurotoxic events, including the activation of proteases, lipases, and nitric oxide synthase, ultimately leading to neuronal death.
For the NMDA receptor channel to open, both the glutamate binding site and the glycine co-agonist site must be occupied. Gavestinel exerts its neuroprotective effect by binding with high affinity to the glycine site, thereby preventing the conformational change required for channel activation, even in the presence of high concentrations of glutamate. This non-competitive antagonism effectively blocks the downstream excitotoxic cascade.[1]
Preclinical Efficacy Data
Gavestinel has demonstrated significant neuroprotective effects in various preclinical models of glutamate excitotoxicity and ischemic stroke.
In Vitro Binding Affinity & Neuroprotection
Binding assays using rat cerebral cortical membranes have established Gavestinel's high affinity and selectivity for the glycine site of the NMDA receptor. In-vitro studies using primary neuronal cultures have further confirmed its ability to protect against glutamate-induced cell death.
| Parameter | Value | Species | Assay | Reference |
| Binding Affinity (Kd) | 0.8 nM | Rat | Radioligand binding assay | Di Fabio et al., 1997 |
| Binding Affinity (pKi) | 8.5 | Rat | [³H]glycine binding assay | Di Fabio et al., 1997 |
| Receptor Selectivity | >1000-fold | Rat | Comparison vs. NMDA, AMPA, Kainate sites | Di Fabio et al., 1997 |
In Vivo Neuroprotection: Rodent Stroke Models
In vivo studies, primarily utilizing the Middle Cerebral Artery Occlusion (MCAO) model in rats, have shown that Gavestinel can significantly reduce the volume of ischemic brain damage.
| Animal Model | Gavestinel Dose (IV) | Time of Administration | Effect | Reference |
| Rat (MCAO) | Not specified | Up to 6 hours post-occlusion | Reduces infarct area | Bordi et al., 1997 (cited in Muir, 2000) |
| Mouse | 0.06 mg/kg | Pre-administration | ED₅₀ for inhibition of NMDA-induced convulsions | Di Fabio et al., 1997 |
| Mouse | 6 mg/kg | Pre-administration | ED₅₀ for inhibition of NMDA-induced convulsions (Oral) | Di Fabio et al., 1997 |
While referenced as effective, specific dose-response data linking Gavestinel to percentage of infarct volume reduction in the rat MCAO model is not detailed in readily accessible literature.
Detailed Experimental Protocols
The following sections describe the methodologies used to generate the preclinical data on Gavestinel.
In Vitro Glutamate Excitotoxicity Assay
This protocol outlines a general method for assessing the neuroprotective effects of a compound against glutamate-induced cell death in primary neuronal cultures.
Methodology:
-
Cell Culture: Primary cortical neurons are harvested from embryonic day 17-19 rat fetuses. The cortical tissue is dissociated into single cells and plated on poly-L-lysine coated culture dishes. Cultures are maintained in a suitable medium (e.g., Eagle's minimal essential medium with serum) for 10-14 days to allow for maturation.
-
Compound Application: Prior to the excitotoxic insult, the culture medium is replaced with a medium containing various concentrations of Gavestinel or a vehicle control.
-
Glutamate Exposure: To induce excitotoxicity, neurons are exposed to a high concentration of glutamate (e.g., 100-300 µM) for a brief period (e.g., 10-15 minutes) in a magnesium-free buffer, often with glycine (e.g., 10 µM) to ensure maximal NMDA receptor activation.
-
Assessment of Cell Viability: After a 24-hour incubation period post-insult, neuronal viability is assessed. A common method is the Lactate Dehydrogenase (LDH) assay, which measures the release of LDH from damaged cells into the culture medium, providing an index of cytotoxicity.
In Vivo Middle Cerebral Artery Occlusion (MCAO) Model
The MCAO model in rats is a widely used preclinical model of focal ischemic stroke. This protocol describes the transient intraluminal filament method.
Methodology:
-
Anesthesia and Surgical Preparation: Rats (e.g., Spontaneously Hypertensive or Wistar) are anesthetized. A midline cervical incision is made to expose the common carotid artery (CCA) and its bifurcation into the internal carotid artery (ICA) and external carotid artery (ECA).
-
Induction of Ischemia: A specialized nylon monofilament with a silicon-coated tip is introduced into the ECA, advanced into the ICA, and positioned to block the origin of the MCA, thereby inducing focal cerebral ischemia.
-
Drug Administration: Gavestinel or a placebo is administered intravenously at a predetermined time relative to the onset of occlusion (e.g., immediately after, or with a delay of several hours).
-
Reperfusion: After a set duration of occlusion (e.g., 2 hours), the filament is withdrawn to allow for the reperfusion of the ischemic territory.
-
Infarct Volume Assessment: After a survival period (typically 24 hours), the animal is euthanized, and the brain is removed. The brain is then sliced into coronal sections and incubated in a 2,3,5-triphenyltetrazolium chloride (TTC) solution. TTC stains viable tissue red, leaving the infarcted (damaged) tissue unstained (white). The area of infarction in each slice is measured, and the total infarct volume is calculated.
Clinical Translation and Conclusion
Despite the robust and promising preclinical data demonstrating significant neuroprotective effects in various models, Gavestinel failed to show clinical benefit in two large Phase III randomized controlled trials (GAIN International and GAIN Americas) in patients with acute ischemic stroke.[2] An MRI substudy of the GAIN trials confirmed that Gavestinel had no effect on the final infarct volume in humans compared to placebo.
The reasons for this translational failure are likely multifactorial and highlight the challenges in stroke drug development. Potential contributing factors include:
-
Therapeutic Window: The time to treatment in clinical settings is often longer and more variable than in controlled animal studies.
-
Dose Selection: The optimal neuroprotective dose in humans may not have been achieved or may be associated with subtle, limiting side effects.
-
Complexity of Human Stroke: Clinical stroke is far more heterogeneous than the highly controlled injuries in animal models, involving various comorbidities and pathophysiological mechanisms.
References
In Vivo Neuroprotection by Gavestinel: A Technical Whitepaper on Preclinical Evidence in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gavestinel (GV150526) is a selective, high-affinity antagonist of the strychnine-insensitive glycine (B1666218) binding site on the N-methyl-D-aspartate (NMDA) receptor. This technical guide provides an in-depth review of the in vivo evidence for Gavestinel's neuroprotective effects, primarily focusing on preclinical animal models of ischemic stroke. Despite promising results in these models, Gavestinel ultimately failed to demonstrate efficacy in large-scale human clinical trials for acute ischemic stroke. This document aims to consolidate the available preclinical data, detailing the experimental protocols and quantitative outcomes to inform future research and drug development endeavors in the field of neuroprotection. Notably, a comprehensive search of available literature did not yield any studies of Gavestinel in animal models of traumatic brain injury (TBI).
Introduction: The Rationale for Glycine Site Antagonism in Neuroprotection
Excitotoxicity, a pathological process by which excessive activation of glutamate (B1630785) receptors leads to neuronal damage and death, is a key mechanism in the secondary injury cascade following ischemic stroke and other neurological insults. The NMDA receptor, a subtype of ionotropic glutamate receptor, plays a pivotal role in this process. For the NMDA receptor to be activated, it requires the binding of both glutamate and a co-agonist, glycine. By targeting the glycine binding site, Gavestinel was developed as a non-competitive antagonist, aiming to modulate NMDA receptor activity and mitigate excitotoxic neuronal injury without some of the severe side effects associated with direct NMDA channel blockers.
Gavestinel in Animal Models of Ischemic Stroke
The primary evidence for Gavestinel's neuroprotective efficacy comes from studies utilizing rodent models of focal cerebral ischemia, specifically the middle cerebral artery occlusion (MCAo) model.
Quantitative Data Summary
The following table summarizes the key quantitative findings from a pivotal preclinical study investigating the neuroprotective effects of Gavestinel in a rat model of permanent MCAo.
| Animal Model | Drug/Dose | Administration Route | Time of Administration | Primary Outcome | Results | Reference |
| Rat (Permanent Middle Cerebral Artery Occlusion) | Gavestinel (3 mg/kg) | Intravenous (i.v.) | 1 hour post-MCAo | Infarct Volume | Statistically significant reduction in infarct volume (P < 0.05 vs. MCAo group) | Bordi et al., 1997[1] |
| Rat (Permanent Middle Cerebral Artery Occlusion) | Gavestinel (3 mg/kg) | Intravenous (i.v.) | 6 hours post-MCAo | Infarct Volume | Statistically significant reduction in infarct volume (P < 0.05 vs. MCAo group) | Bordi et al., 1997[1] |
Experimental Protocols
2.2.1. Middle Cerebral Artery Occlusion (MCAo) Model in Rats
The permanent MCAo model is a widely used experimental paradigm to mimic focal ischemic stroke in humans. The methodology, as described in the key preclinical study, is as follows:
-
Animal Species: Male rats were utilized for this procedure.
-
Anesthesia: The specific anesthetic regimen was not detailed in the available abstract.
-
Surgical Procedure:
-
A midline incision is made in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
The ECA is carefully dissected and ligated.
-
A nylon monofilament suture with a rounded tip is introduced into the ECA and advanced into the ICA until it blocks the origin of the middle cerebral artery (MCA).
-
The suture is left in place to induce permanent ischemia.
-
-
Confirmation of Occlusion: Successful occlusion is often confirmed by observing a significant reduction in cerebral blood flow using techniques like laser Doppler flowmetry, although the specific method was not detailed in the available abstract.
2.2.2. Histological Assessment of Infarct Volume
-
Time Point: Brains were typically harvested 24 hours after the induction of MCAo.
-
Staining: Brain slices are stained with a vital dye, most commonly 2,3,5-triphenyltetrazolium chloride (TTC). TTC is a colorless salt that is reduced by mitochondrial dehydrogenases in viable tissue to a red formazan (B1609692) product. Infarcted tissue, lacking this enzymatic activity, remains unstained (appears white or pale).
-
Quantification: The area of infarction in each brain slice is measured using image analysis software. The total infarct volume is then calculated by integrating the infarct areas across all slices.
Signaling Pathway and Mechanism of Action
Gavestinel exerts its neuroprotective effects by acting as a selective antagonist at the strychnine-insensitive glycine binding site of the NMDA receptor. This action prevents the conformational change required for ion channel opening, even in the presence of high concentrations of glutamate.
Experimental Workflow
The typical workflow for evaluating the neuroprotective efficacy of a compound like Gavestinel in a preclinical stroke model is depicted below.
Discussion and Future Directions
The preclinical data for Gavestinel in rodent models of ischemic stroke were promising, demonstrating a statistically significant reduction in infarct volume even when administered several hours after the ischemic insult. This suggested a clinically relevant therapeutic window. However, the translation of these findings to human clinical trials was unsuccessful. The Glycine Antagonist in Neuroprotection (GAIN) International and GAIN Americas trials, which were large, randomized, placebo-controlled studies, found no clinical benefit of Gavestinel in patients with acute ischemic stroke.
The reasons for this translational failure are likely multifactorial and highlight the challenges in stroke drug development. Potential contributing factors include:
-
Species Differences: The pathophysiology of stroke and the response to neuroprotective agents may differ significantly between rodents and humans.
-
Complexity of Human Stroke: Clinical stroke is often accompanied by comorbidities and etiological heterogeneity that are not fully recapitulated in animal models.
-
Pharmacokinetics: Issues with brain penetration and achieving therapeutic concentrations at the target site in humans could have played a role.
-
Therapeutic Window: The therapeutic window for neuroprotection in humans may be narrower than suggested by animal studies.
The case of Gavestinel underscores the importance of rigorous preclinical evaluation, including studies in multiple species and more clinically relevant models, before advancing to large-scale clinical trials. Future research in neuroprotection should focus on novel therapeutic targets, combination therapies, and improved translational models to bridge the gap between preclinical promise and clinical success.
Conclusion
Gavestinel demonstrated clear in vivo neuroprotective effects in a rat model of focal cerebral ischemia, significantly reducing infarct volume. The mechanism of action, through antagonism of the glycine co-agonist site on the NMDA receptor, represents a rational approach to mitigating excitotoxicity. However, the failure of Gavestinel to show efficacy in human clinical trials serves as a critical case study in the challenges of translating preclinical findings in neuroprotection. This technical guide provides a consolidated overview of the available preclinical evidence to inform the continued search for effective neuroprotective therapies.
References
Unraveling the Selectivity of Gavestinel for the NMDA Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gavestinel (GV-150526) is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the strychnine-insensitive glycine (B1666218) co-agonist site. This technical guide provides an in-depth analysis of Gavestinel's selectivity for the NMDA receptor, compiling available quantitative data, detailing relevant experimental protocols, and visualizing key pathways and workflows. Understanding the nuanced interaction of Gavestinel with different NMDA receptor subtypes is critical for elucidating its mechanism of action and guiding future drug development efforts in neurology and psychiatry.
The NMDA receptor, a crucial component of excitatory neurotransmission in the central nervous system, is a heterotetrameric ion channel typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits (A-D). The specific combination of GluN2 subunits dictates the receptor's biophysical and pharmacological properties, including its affinity for ligands and its role in synaptic plasticity. Gavestinel's action as a glycine site antagonist offers a distinct modulatory approach compared to competitive glutamate (B1630785) site antagonists or channel blockers.
Quantitative Analysis of Gavestinel's Binding and Functional Inhibition
A key study characterized the binding of [3H]GV150526A in rat cerebral cortical membranes, revealing a high-affinity binding site with a dissociation constant (Kd) of 0.8 nM.[1] This indicates a very strong interaction with the glycine site. Furthermore, Gavestinel exhibits a selectivity of over 1000-fold for the NMDA receptor's glycine site compared to the glutamate binding sites of AMPA and kainate receptors.[2][3]
To illustrate the expected selectivity profile for a glycine site antagonist, the following table includes representative data for other well-characterized antagonists at different NMDA receptor subtypes. This data is intended to provide a comparative framework for understanding the potential subtype selectivity of compounds like Gavestinel.
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Inhibition (IC50, µM) |
| Gavestinel (GV-150526A) | Rat Cerebral Cortex | Kd = 0.8 [1] | - |
| CGP 61594 | NR1/NR2A | - | ~10-fold lower affinity than NR1/NR2B |
| CGP 61594 | NR1/NR2B | - | Higher affinity |
| TCN-201 | NR1/NR2A | - | 0.32 (in the presence of 3 µM glycine)[4] |
| TCN-201 | NR1/NR2B | - | >1000-fold less potent than at NR1/NR2A[4] |
| TCN-201 | NR1/NR2C | - | No significant inhibition[4] |
| TCN-201 | NR1/NR2D | - | No significant inhibition[4] |
Experimental Protocols
The determination of a compound's selectivity for different NMDA receptor subtypes involves a combination of binding assays and functional electrophysiological recordings.
Radioligand Binding Assays
Radioligand binding assays are a fundamental technique to determine the affinity of a compound for a specific receptor. To assess subtype selectivity, these assays are performed using cell lines engineered to express specific combinations of NMDA receptor subunits (e.g., HEK293 cells expressing NR1/NR2A, NR1/NR2B, etc.).
Objective: To determine the equilibrium dissociation constant (Ki) of Gavestinel for different NMDA receptor subtypes.
Methodology:
-
Membrane Preparation:
-
Culture HEK293 cells stably or transiently transfected with cDNAs encoding the desired NR1 and NR2 subunits.
-
Harvest the cells and homogenize them in a cold buffer to prepare cell membranes.
-
Centrifuge the homogenate to pellet the membranes and resuspend them in an appropriate assay buffer.
-
-
Competitive Binding Assay:
-
Incubate the prepared membranes with a fixed concentration of a radiolabeled ligand that binds to the glycine site (e.g., [3H]glycine or a specific radiolabeled antagonist like [3H]GV150526A).
-
Add increasing concentrations of unlabeled Gavestinel to the incubation mixture.
-
Allow the reaction to reach equilibrium.
-
Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the concentration of Gavestinel.
-
Determine the IC50 value (the concentration of Gavestinel that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Whole-Cell Patch-Clamp Electrophysiology
Whole-cell patch-clamp recording allows for the functional characterization of a compound's effect on ion channel activity. By using cells expressing specific NMDA receptor subtypes, the inhibitory potency (IC50) of Gavestinel can be determined for each subtype.
Objective: To determine the IC50 of Gavestinel for the inhibition of NMDA-induced currents in cells expressing specific NMDA receptor subtypes.
Methodology:
-
Cell Preparation:
-
Culture a suitable cell line (e.g., Xenopus oocytes or HEK293 cells) and inject or transfect them with cRNAs or cDNAs encoding the desired NR1 and NR2 subunits.
-
Allow for protein expression for 24-48 hours.
-
-
Electrophysiological Recording:
-
Establish a whole-cell patch-clamp configuration on a single transfected cell.
-
Perfuse the cell with an external solution containing a constant concentration of NMDA and glycine to elicit a stable inward current.
-
Apply increasing concentrations of Gavestinel to the external solution and record the resulting inhibition of the NMDA-induced current.
-
-
Data Analysis:
-
Measure the peak or steady-state current amplitude at each concentration of Gavestinel.
-
Normalize the current responses to the control response (in the absence of Gavestinel).
-
Plot the normalized current as a function of Gavestinel concentration and fit the data to a concentration-response curve to determine the IC50 value.
-
Signaling Pathways
Gavestinel, by binding to the glycine site on the GluN1 subunit, prevents the co-agonistic action of glycine, which is necessary for the opening of the NMDA receptor ion channel. This antagonism effectively blocks the influx of Ca2+ and Na+ ions that would normally occur upon receptor activation by glutamate and glycine.
The downstream signaling cascades initiated by NMDA receptor activation are numerous and complex, playing roles in synaptic plasticity (Long-Term Potentiation and Long-Term Depression), gene expression, and cell survival or death. By blocking the initial Ca2+ influx, Gavestinel can modulate these pathways.
References
Methodological & Application
How to prepare Gavestinel sodium salt stock solution for in vitro assays.
Application Note ID: AN-GVS-IV-20251207
Introduction
Gavestinel sodium salt (also known as GV-150526A) is a potent and selective non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, acting at the strychnine-insensitive glycine (B1666218) binding site.[1][2][3] Its high selectivity makes it a valuable tool for in vitro studies investigating the role of the glycine site of the NMDA receptor in various physiological and pathological processes.[1][4] Proper preparation of a stock solution is critical for obtaining accurate and reproducible results in in vitro assays. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions for research purposes.
Mechanism of Action
Gavestinel selectively binds to the glycine co-agonist site on the NMDA receptor complex.[3][4] This binding non-competitively inhibits the action of glycine, thereby preventing the opening of the NMDA receptor ion channel and the subsequent influx of Ca²⁺.[3][4] This targeted antagonism allows for the specific investigation of glycine-dependent NMDA receptor signaling pathways.
Quantitative Data Summary
The following table summarizes the key quantitative information for this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₁Cl₂N₂O₃Na | [2][5] |
| Molecular Weight | 397.19 g/mol | [2][5] |
| CAS Number | 153436-38-5 | [2] |
| Purity | ≥98% | [2][4] |
| Solubility in DMSO | Up to 100 mg/mL (251.77 mM) | [6] |
| Soluble to 40 mM | [2][7] | |
| Kd for Glycine Site | 0.8 nM | [1][2] |
| Typical In Vitro Conc. | 0.03-0.35 µM | [4] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
Materials and Equipment
-
This compound (powder)
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves
Stock Solution Preparation Workflow
Step-by-Step Procedure
-
Calculate the required mass:
-
To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:
-
Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L × 0.001 L × 397.19 g/mol × 1000 mg/g = 3.97 mg
-
-
Accurately weigh approximately 3.97 mg of this compound powder using a calibrated analytical balance.
-
-
Dissolution:
-
Transfer the weighed powder to a sterile microcentrifuge tube or amber glass vial.
-
Add 1 mL of anhydrous/newly opened DMSO to the tube.[6]
-
Close the tube tightly and vortex thoroughly until the powder is completely dissolved.
-
If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution.[6][7] Visually inspect the solution to ensure there are no visible particles.
-
-
Aliquoting and Storage:
-
Once fully dissolved, dispense the stock solution into smaller, single-use aliquots in sterile, light-protected tubes (e.g., amber microcentrifuge tubes). This prevents repeated freeze-thaw cycles which can degrade the compound.
-
For short-term storage (up to 1 month), store the aliquots at -20°C.[6]
-
For long-term storage (up to 6 months), store the aliquots at -80°C.[6]
-
Ensure the tubes are sealed tightly to prevent moisture absorption by the hygroscopic DMSO.[6]
-
Preparation of Working Solutions
To prepare a working solution for your in vitro assay, thaw a single aliquot of the 10 mM stock solution at room temperature. Dilute the stock solution to the desired final concentration in your cell culture medium or assay buffer.
Important: The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity. Ensure that the final DMSO concentration is consistent across all experimental conditions, including vehicle controls.
Safety and Handling
-
Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, when handling this compound and DMSO.
-
Handle the powdered compound in a well-ventilated area or a chemical fume hood to avoid inhalation.
-
Refer to the Material Safety Data Sheet (MSDS) for comprehensive safety information.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Precipitation upon dilution | Poor solubility in aqueous buffer. | Ensure the final DMSO concentration is sufficient to maintain solubility. Perform serial dilutions. |
| Inconsistent experimental results | Degradation of the compound. | Avoid repeated freeze-thaw cycles by using single-use aliquots. Prepare fresh working solutions for each experiment. |
| Inaccurate pipetting. | Use calibrated pipettes and sterile filter tips. | |
| Cell toxicity observed | High concentration of DMSO in the final medium. | Ensure the final DMSO concentration is below the toxic level for your cell line (typically ≤ 0.1%). |
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Gavestinel - Wikipedia [en.wikipedia.org]
- 4. caymanchem.com [caymanchem.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Gavestinel | CAS:153436-38-5 | High Purity | Manufacturer BioCrick [biocrick.com]
Application Notes and Protocols for Gavestinel Sodium Salt in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gavestinel (also known as GV-150526A) is a potent and selective, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] It specifically acts at the strychnine-insensitive glycine (B1666218) binding site on the NMDA receptor-channel complex.[2][3] Due to its role in modulating glutamatergic neurotransmission, Gavestinel has been investigated for its neuroprotective effects, particularly in the context of acute ischemic stroke.[1][4][5] Proper preparation of Gavestinel sodium salt solutions is critical for accurate and reproducible experimental results in both in vitro and in vivo studies. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for dissolving this compound to create stock solutions.[1][3] This document provides a detailed protocol for the dissolution of this compound in DMSO, along with relevant data and diagrams to guide researchers.
Data Presentation: this compound Properties
The following table summarizes the key quantitative data for this compound relevant to its preparation and use.
| Parameter | Value | Source |
| Molecular Weight | 397.19 g/mol | [1] |
| CAS Number | 153436-38-5 | [1][3] |
| Appearance | White to light yellow solid | [1] |
| Solubility in DMSO | 100 mg/mL (251.77 mM) | [1] |
| Soluble to 40 mM | [3] | |
| Storage of Powder | 4°C, sealed, away from moisture | [1] |
| Stock Solution Storage | -80°C for up to 6 months | [1] |
| -20°C for up to 1 month | [1] |
Signaling Pathway of Gavestinel
Gavestinel exerts its effects by antagonizing the NMDA receptor at the glycine co-agonist binding site. This action prevents the channel opening that is normally induced by the binding of glutamate (B1630785) and a co-agonist (glycine or D-serine), thereby inhibiting excessive calcium influx that can lead to excitotoxicity and neuronal cell death.
Caption: Gavestinel blocks the glycine site on the NMDA receptor, preventing channel activation.
Experimental Protocol: Dissolving this compound in DMSO
This protocol outlines the steps to prepare a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous or newly opened Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or sonicator (optional)
-
Calibrated pipette
Procedure:
-
Pre-dissolution Preparation:
-
Bring the this compound container to room temperature before opening to prevent moisture condensation.
-
Use anhydrous or newly opened DMSO, as hygroscopic DMSO can significantly impact the solubility of the product.[1]
-
-
Weighing the Compound:
-
In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound powder and place it into a sterile tube or vial.
-
-
Adding DMSO:
-
Calculate the required volume of DMSO to achieve the desired stock concentration (e.g., 100 mg/mL or 40 mM).
-
Add the calculated volume of DMSO to the vial containing the this compound powder.
-
-
Dissolution:
-
Cap the vial securely and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution for any undissolved particles.
-
If precipitation or undissolved particles remain, gentle warming in a water bath (37°C) or sonication for short intervals can be used to aid dissolution.[1] Avoid excessive heat.
-
-
Sterilization (Optional):
-
If required for cell culture experiments, the DMSO stock solution can be sterilized by filtering through a 0.22 µm syringe filter that is compatible with DMSO.
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes. This prevents repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1] Ensure tubes are sealed tightly to prevent moisture absorption.
-
Dilution for Working Solutions:
-
For In Vitro Assays: The DMSO stock solution can be serially diluted in cell culture medium to prepare the final working concentrations. It is crucial to ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[6]
-
For In Vivo Studies: For animal experiments, the DMSO stock solution is typically diluted with a suitable vehicle, such as saline, often with co-solvents like PEG300 or Tween-80 to maintain solubility.[1] The final DMSO concentration should be kept as low as possible, preferably 2% or lower, to minimize toxicity.[6]
Experimental Workflow Diagram
The following diagram illustrates the workflow for preparing a this compound stock solution.
Caption: Workflow for preparing a this compound stock solution in DMSO.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. rndsystems.com [rndsystems.com]
- 4. Glycine antagonist (gavestinel) in neuroprotection (GAIN International) in patients with acute stroke: a randomised controlled trial. GAIN International Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of the Glycine Antagonist Gavestinel on cerebral infarcts in acute stroke patients, a randomized placebo-controlled trial: The GAIN MRI Substudy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.cn [medchemexpress.cn]
Application Notes and Protocols for Gavestinel Sodium Salt in Primary Neuronal Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gavestinel (B117479) (also known as GV150526) is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the strychnine-insensitive glycine (B1666218) co-agonist site.[1][2][3] As an NMDA receptor antagonist, Gavestinel has been investigated for its neuroprotective potential, particularly in the context of ischemic stroke and other conditions involving glutamate-mediated excitotoxicity.[2][3][4] While clinical trials in acute stroke did not demonstrate efficacy in humans,[2][3][4][5][6] its well-defined mechanism of action makes it a valuable tool for in vitro research in primary neuronal cultures to study the signaling pathways underlying neuronal injury and protection.
These application notes provide essential information and detailed protocols for utilizing Gavestinel sodium salt in primary neuronal culture experiments, with a focus on neuroprotection assays against glutamate-induced excitotoxicity.
Physicochemical and Pharmacological Properties
A summary of the key quantitative data for Gavestinel is presented below, which is essential for planning in vitro experiments.
| Property | Value | Source |
| Mechanism of Action | Selective non-competitive antagonist of the NMDA receptor glycine site | [1] |
| Binding Affinity (Kd) | 0.8 nM | Tocris |
| Molecular Weight | 397.19 g/mol (sodium salt) | Tocris |
| Solubility | Soluble in DMSO up to 40 mM (15.89 mg/mL) | [7] |
| Purity | ≥98% (HPLC) | Tocris |
Signaling Pathway of NMDA Receptor-Mediated Excitotoxicity and Gavestinel Inhibition
Glutamate (B1630785) excitotoxicity is a primary mechanism of neuronal death in many neurological disorders. It is initiated by the overstimulation of glutamate receptors, particularly the NMDA receptor. The binding of both glutamate and a co-agonist (glycine or D-serine) is required to open the NMDA receptor's ion channel, leading to a massive influx of Ca²⁺. This calcium overload triggers a cascade of neurotoxic events, including the activation of proteases (like calpains), generation of reactive oxygen species, mitochondrial dysfunction, and ultimately, apoptotic and necrotic cell death.[8][9][10]
Gavestinel exerts its neuroprotective effect by binding to the glycine site on the NMDA receptor, preventing the channel from opening even in the presence of high glutamate concentrations. This non-competitive antagonism blocks the initial trigger of the excitotoxic cascade.
Gavestinel blocks the NMDA receptor glycine site, preventing excitotoxicity.
Experimental Protocols
Protocol 1: Preparation of Primary Cortical Neuron Cultures
This protocol describes the isolation and culturing of primary cortical neurons from embryonic day 18 (E18) rat pups, a standard model for neurotoxicity and neuroprotection studies.
Materials:
-
Timed-pregnant Sprague-Dawley rat (E18)
-
Neurobasal Medium
-
B-27 Supplement
-
GlutaMAX Supplement
-
Penicillin-Streptomycin
-
Hanks' Balanced Salt Solution (HBSS), Ca²⁺/Mg²⁺-free
-
Papain and DNase I
-
Poly-D-lysine or Poly-L-ornithine
-
Sterile dissection tools, culture plates, and consumables
Procedure:
-
Plate Coating: Coat culture plates (e.g., 96-well plates for viability assays) with Poly-D-lysine (50 µg/mL in sterile water) overnight at 37°C. Wash plates three times with sterile water and allow to dry completely. Optionally, add laminin (10 µg/mL in HBSS) for at least 2 hours at 37°C before use.
-
Tissue Dissection: Euthanize the pregnant rat according to approved animal welfare protocols. Dissect the E18 embryos and isolate the brains in ice-cold HBSS.
-
Cortex Isolation: Under a dissecting microscope, carefully remove the cortices from the embryonic brains, ensuring to remove the meninges.
-
Enzymatic Digestion: Transfer the cortical tissue to a solution containing papain (e.g., 20 units/mL) and DNase I (e.g., 100 µg/mL) in HBSS and incubate for 15-20 minutes at 37°C.
-
Dissociation: Stop the digestion by adding an equal volume of plating medium (Neurobasal with 10% FBS, B-27, and GlutaMAX). Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is achieved.
-
Cell Counting and Plating: Determine cell viability and density using a hemocytometer and trypan blue exclusion. Plate the neurons at a density of 75,000-150,000 cells/cm² in the pre-coated plates.
-
Cell Culture Maintenance: After 4-6 hours, replace the plating medium with maintenance medium (Neurobasal with B-27, GlutaMAX, and Penicillin-Streptomycin). Maintain the cultures in a humidified incubator at 37°C with 5% CO₂. Replace half of the medium every 3-4 days. Experiments are typically performed on neurons at 7-10 days in vitro (DIV).
Protocol 2: Neuroprotection Assay Against Glutamate-Induced Excitotoxicity
This protocol details a method to assess the neuroprotective effects of Gavestinel against a glutamate challenge in primary cortical neurons.
Materials:
-
Primary cortical neurons (DIV 7-10) from Protocol 1
-
This compound
-
Glutamate
-
Maintenance Medium (serum-free)
-
Phosphate-Buffered Saline (PBS)
-
Cell viability assay kit (e.g., MTT, LDH, or live/dead staining)
Procedure:
-
Preparation of Stock Solutions:
-
Gavestinel: Prepare a 10 mM stock solution of this compound in sterile DMSO. Based on its high binding affinity (Kd = 0.8 nM), a working concentration range of 10 nM to 10 µM is recommended for initial screening.
-
Glutamate: Prepare a 10 mM stock solution of L-glutamic acid in sterile water and adjust the pH to 7.4. A final concentration of 20-100 µM is typically used to induce excitotoxicity, but this should be optimized for your specific culture conditions.
-
-
Gavestinel Pre-treatment:
-
Prepare serial dilutions of Gavestinel in maintenance medium to achieve the desired final concentrations. Remember to include a vehicle control (DMSO at the same final concentration as the highest Gavestinel dose, typically ≤0.1%).
-
Remove the existing medium from the neuronal cultures and replace it with the medium containing Gavestinel or vehicle.
-
Incubate for 1-2 hours at 37°C.
-
-
Glutamate Challenge:
-
Add the concentrated glutamate solution directly to the wells to reach the desired final concentration. Do not remove the Gavestinel-containing medium.
-
Include a "no glutamate" control group to represent baseline viability.
-
Incubate the plates for 15-30 minutes at 37°C. This short, acute exposure is often sufficient to trigger the excitotoxic cascade.
-
-
Washout and Recovery:
-
After the glutamate incubation, gently remove the treatment medium and wash the cells twice with pre-warmed PBS.
-
Add fresh, pre-warmed maintenance medium (without Gavestinel or glutamate) to all wells.
-
Return the plates to the incubator for 20-24 hours to allow for the progression of cell death.
-
-
Assessment of Neuronal Viability:
-
Quantify neuronal viability using a standard method. For example, using an MTT assay, incubate cells with MTT reagent for 2-4 hours, then solubilize the formazan (B1609692) crystals and read the absorbance.
-
Calculate cell viability as a percentage relative to the "no glutamate" control group. Plot the results as a dose-response curve to determine the IC₅₀ of Gavestinel for neuroprotection.
-
Experimental Workflow and Logic Diagram
The following diagram illustrates the logical flow of a neuroprotection experiment using Gavestinel.
Workflow for a Gavestinel neuroprotection assay.
Conclusion
This compound is a valuable pharmacological tool for studying NMDA receptor function and neurotoxic mechanisms in vitro. Its high selectivity and potency allow for precise interrogation of the role of the glycine co-agonist site in neuronal health and disease. The protocols provided here offer a framework for conducting neuroprotection experiments in primary neuronal cultures. Researchers should optimize parameters such as cell density, glutamate concentration, and exposure times for their specific experimental setup to ensure robust and reproducible results.
References
- 1. The selective glycine antagonist gavestinel lacks phencyclidine-like behavioral effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of the Glycine Antagonist Gavestinel on Cerebral Infarcts in Acute Stroke Patients, a Randomized Placebo-Controlled Trial: The GAIN MRI Substudy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glycine antagonist (gavestinel) in neuroprotection (GAIN International) in patients with acute stroke: a randomised controlled trial. GAIN International Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glycine antagonist in neuroprotection for patients with acute stroke: GAIN Americas: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of the Glycine Antagonist Gavestinel on cerebral infarcts in acute stroke patients, a randomized placebo-controlled trial: The GAIN MRI Substudy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bio-techne.com [bio-techne.com]
- 8. Multi‐Omic Analysis of Glutamate Excitotoxicity in Primary Neuronal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reduction of glutamate-induced excitotoxicity in murine primary neurons involving calpain inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Glutamate excitotoxicity in neurons triggers mitochondrial and endoplasmic reticulum accumulation of Parkin, and, in the presence of N-acetyl cysteine, mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
Gavestinel Administration for In Vivo Rodent Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gavestinel (GV-150526) is a potent and selective antagonist of the glycine (B1666218) site on the N-methyl-D-aspartate (NMDA) receptor.[1] Its neuroprotective properties have been investigated in various preclinical models of neurological disorders, including stroke.[2][3] This document provides detailed application notes and protocols for the administration of Gavestinel in in vivo rodent studies, covering intraperitoneal, intravenous, and subcutaneous routes. It is intended to guide researchers in designing and executing experiments to evaluate the pharmacokinetic, pharmacodynamic, and efficacy profiles of this compound.
Data Presentation
Gavestinel Dosage in Rodent Studies
The following table summarizes reported dosages of Gavestinel used in in vivo rodent studies for various administration routes. It is crucial to note that the optimal dose may vary depending on the specific research question, rodent strain, and experimental model.
| Administration Route | Species | Dosage Range (mg/kg) | Vehicle | Reference |
| Intraperitoneal (i.p.) | Rat | 1 - 56 | Not specified in source | [1] |
| Subcutaneous (s.c.) | Monkey | 1 - 30 | β-cyclodextrin in 0.9% saline | [1] |
| Intravenous (i.v.) | Monkey | 0.1 - 1 | Not specified in source | [1] |
*Data from monkey studies are included as a reference, as specific rodent data for these routes were not available in the cited literature.
Pharmacokinetic Parameters of Gavestinel (Human Data)
Disclaimer: The following pharmacokinetic data for Gavestinel was obtained from studies in human patients with acute stroke.[4] These values are provided for informational purposes only and may not be representative of the pharmacokinetics in rodents. Researchers should conduct their own pharmacokinetic studies in the specific rodent models being used.
| Parameter | Value | Unit |
| Clearance (CL) | 0.31 - 0.40 | L/h |
| Volume of Distribution (Vc) | 3.3 - 3.9 | L |
| Steady-State Volume of Distribution (Vss) | 9.8 - 17 | L |
| Terminal Half-life (t½) | 29 - 56 | hours |
| Protein Binding | >99.99 | % |
Signaling Pathway
Gavestinel exerts its effect by acting as a selective antagonist at the glycine co-agonist binding site of the NMDA receptor. This action prevents the receptor channel from opening, thereby inhibiting the influx of Ca²⁺ ions into the neuron. Overactivation of NMDA receptors is implicated in excitotoxic neuronal damage in various neurological conditions.
Caption: NMDA receptor activation and Gavestinel's inhibitory mechanism.
Experimental Workflows
General Workflow for In Vivo Gavestinel Administration
The following diagram illustrates a general workflow for administering Gavestinel to rodents in a research setting.
Caption: A typical experimental workflow for Gavestinel administration.
Experimental Protocols
Intraperitoneal (i.p.) Administration Protocol
Objective: To administer Gavestinel directly into the peritoneal cavity for systemic absorption.
Materials:
-
Gavestinel powder
-
Vehicle (e.g., 2-Hydroxypropyl-β-cyclodextrin in sterile 0.9% saline)
-
Sterile 1 mL or 3 mL syringes
-
Sterile 25-27 gauge needles
-
Animal scale
Procedure:
-
Formulation Preparation:
-
Prepare a stock solution of the vehicle. For a 20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) solution, dissolve 2 g of HP-β-CD in 10 mL of sterile 0.9% saline. Gentle warming and vortexing may be required to fully dissolve the cyclodextrin.
-
Accurately weigh the required amount of Gavestinel powder.
-
Dissolve the Gavestinel in the prepared vehicle to the desired final concentration. Sonication may be used to aid dissolution. The final solution should be clear and free of particulates.
-
Filter-sterilize the final formulation using a 0.22 µm syringe filter.
-
-
Dosage Calculation:
-
Weigh the animal immediately before injection to determine the accurate dose.
-
Calculate the injection volume based on the animal's weight, the desired dose (mg/kg), and the concentration of the Gavestinel solution (mg/mL).
-
Example: For a 250 g rat and a dose of 10 mg/kg, with a 5 mg/mL Gavestinel solution:
-
Dose = 0.25 kg * 10 mg/kg = 2.5 mg
-
Injection Volume = 2.5 mg / 5 mg/mL = 0.5 mL
-
-
-
Administration:
-
Restrain the rodent securely. For rats, one common method is to hold the animal with its head tilted downwards.
-
Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder and cecum.
-
Clean the injection site with a 70% ethanol wipe.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Aspirate slightly to ensure no blood or urine is drawn, confirming correct needle placement.
-
Inject the solution slowly and steadily.
-
Withdraw the needle and return the animal to its cage.
-
-
Post-Administration Monitoring:
-
Observe the animal for at least 15-30 minutes for any signs of distress, such as lethargy, abnormal posture, or respiratory changes.
-
Intravenous (i.v.) Administration Protocol (Tail Vein)
Objective: To administer Gavestinel directly into the systemic circulation for rapid distribution.
Materials:
-
Gavestinel formulation (as prepared for i.p. injection, ensuring it is completely solubilized and sterile)
-
Sterile 1 mL syringes with 27-30 gauge needles
-
A rodent restrainer
-
A heat lamp or warm water to dilate the tail veins
-
70% Ethanol
Procedure:
-
Preparation:
-
Prepare the Gavestinel formulation as described in the i.p. protocol. Ensure the solution is at room temperature.
-
Load the syringe with the calculated dose volume, removing all air bubbles.
-
-
Administration:
-
Place the rodent in a suitable restrainer, allowing access to the tail.
-
Warm the tail using a heat lamp or by immersing it in warm water (40-45°C) for a few seconds to dilate the lateral tail veins.
-
Clean the tail with a 70% ethanol wipe.
-
Position the needle, bevel up, parallel to the vein and insert it into the vein approximately one-third of the way down the tail from the base.
-
If the needle is correctly placed, there should be minimal resistance, and you may see a small amount of blood flash back into the needle hub.
-
Inject the solution slowly. If swelling occurs at the injection site, the needle is not in the vein; withdraw the needle and attempt injection at a more proximal site.
-
After injection, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.
-
-
Post-Administration Monitoring:
-
Return the animal to its cage and monitor for any adverse reactions.
-
Subcutaneous (s.c.) Administration Protocol
Objective: To administer Gavestinel into the subcutis for slower, more sustained absorption compared to i.v. or i.p. routes.
Materials:
-
Gavestinel formulation (prepared with a suitable vehicle such as β-cyclodextrin in 0.9% saline)[1]
-
Sterile 1 mL syringes with 25-27 gauge needles
-
70% Ethanol
Procedure:
-
Formulation and Dosage:
-
Prepare the Gavestinel solution as previously described.
-
Calculate the required injection volume based on the animal's weight and the desired dose.
-
-
Administration:
-
Gently restrain the rodent.
-
Lift the loose skin over the dorsal midline (scruff of the neck) to form a "tent."
-
Clean the injection site with 70% ethanol.
-
Insert the needle into the base of the skin tent, parallel to the body.
-
Aspirate to ensure the needle has not entered a blood vessel.
-
Inject the solution. A small bleb will form under the skin.
-
Withdraw the needle and gently massage the area to aid dispersion.
-
-
Post-Administration Monitoring:
-
Observe the animal for any signs of irritation at the injection site or other adverse effects.
-
Conclusion
The protocols outlined in this document provide a comprehensive guide for the in vivo administration of Gavestinel in rodent models. Adherence to these guidelines, along with careful consideration of the specific experimental context, will facilitate the generation of reliable and reproducible data for advancing our understanding of this neuroprotective agent. Researchers are strongly encouraged to perform pilot studies to determine the optimal dosage and administration route for their specific research objectives.
References
- 1. Pharmacokinetics of a glycine site antagonist (gavestinel) following multiple dosing in patients with acute stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biotestfacility.com [biotestfacility.com]
- 3. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsr.com [ijpsr.com]
Application Notes and Protocols: In Vitro Neuroprotection Assay Using Gavestinel Sodium Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gavestinel (GV-150526) is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, acting at the strychnine-insensitive glycine (B1666218) co-agonist site.[1][2] Overstimulation of NMDA receptors by the excitatory neurotransmitter glutamate (B1630785) is a key mechanism in the pathophysiology of neuronal cell death following ischemic stroke and other neurodegenerative conditions.[2] By blocking the glycine binding site, Gavestinel non-competitively inhibits NMDA receptor activation, thereby preventing excessive calcium influx and subsequent excitotoxic neuronal damage.[1][2] Although Gavestinel did not demonstrate efficacy in clinical trials for acute ischemic stroke, its neuroprotective effects in preclinical animal models suggest its utility as a research tool for studying excitotoxicity and neuroprotection in vitro.[3][4][5][6]
These application notes provide a detailed protocol for an in vitro neuroprotection assay using Gavestinel sodium salt to assess its efficacy in protecting primary cortical neurons from glutamate-induced excitotoxicity.
Mechanism of Action: NMDA Receptor Antagonism
The NMDA receptor is a ligand-gated ion channel that requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, for activation.[7][8] Upon co-agonist binding, the channel opens, allowing for the influx of calcium ions (Ca²⁺). Under excitotoxic conditions, excessive glutamate release leads to hyperactivation of NMDA receptors, resulting in a massive influx of Ca²⁺. This Ca²⁺ overload triggers a cascade of neurotoxic events, including the activation of proteases and nucleases, generation of reactive oxygen species (ROS), mitochondrial dysfunction, and ultimately, apoptotic and necrotic cell death.
Gavestinel, by binding to the glycine site on the NR1 subunit of the NMDA receptor, prevents the binding of the co-agonist.[7] This allosterically inhibits the receptor, even in the presence of high concentrations of glutamate, thereby attenuating the downstream neurotoxic cascade.
Experimental Protocols
Protocol 1: In Vitro Neuroprotection Assay Against Glutamate-Induced Excitotoxicity in Primary Cortical Neurons
This protocol details the steps to assess the neuroprotective effects of this compound against glutamate-induced excitotoxicity in primary cortical neuron cultures.
Materials:
-
This compound
-
Primary cortical neurons (e.g., from embryonic day 18 rat or mouse)
-
Neurobasal medium supplemented with B-27 and GlutaMAX
-
Poly-D-lysine coated cell culture plates (96-well)
-
L-glutamic acid
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Lactate Dehydrogenase (LDH) cytotoxicity assay kit
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Sterile, deionized water
Procedure:
-
Cell Culture:
-
Plate primary cortical neurons on poly-D-lysine coated 96-well plates at a density of 1 x 10⁵ cells/well.
-
Culture the neurons in Neurobasal medium with supplements at 37°C in a humidified atmosphere of 5% CO₂.
-
Allow the neurons to mature for 7-10 days in vitro before treatment.
-
-
Gavestinel Preparation and Pre-treatment:
-
Prepare a stock solution of this compound in sterile, deionized water.
-
On the day of the experiment, prepare serial dilutions of Gavestinel in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µM).
-
Remove the old medium from the cultured neurons and replace it with the medium containing the different concentrations of Gavestinel.
-
Incubate the cells for 1-2 hours at 37°C.
-
-
Induction of Excitotoxicity:
-
Prepare a stock solution of L-glutamic acid in sterile water.
-
Add L-glutamic acid to the wells to a final concentration of 100 µM. Include a vehicle control group without glutamate.
-
Incubate the plates for 24 hours at 37°C.
-
-
Assessment of Neuroprotection:
-
MTT Assay for Cell Viability:
-
Add MTT solution to each well at a final concentration of 0.5 mg/mL.
-
Incubate for 4 hours at 37°C.
-
Solubilize the formazan (B1609692) crystals with DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
LDH Assay for Cytotoxicity:
-
Collect the cell culture supernatant from each well.
-
Perform the LDH assay according to the manufacturer's instructions.
-
Measure the absorbance at the recommended wavelength.
-
-
Experimental Workflow Diagram:
Data Presentation
The following tables represent hypothetical data from the described neuroprotection assay.
Table 1: Effect of Gavestinel on Cell Viability in Glutamate-Treated Cortical Neurons (MTT Assay)
| Treatment Group | Glutamate (100 µM) | Gavestinel (µM) | Cell Viability (% of Control) |
| Control | - | - | 100 ± 5.2 |
| Vehicle | + | - | 45 ± 4.1 |
| Gavestinel | + | 0.1 | 52 ± 3.8 |
| Gavestinel | + | 1 | 68 ± 4.5 |
| Gavestinel | + | 10 | 85 ± 5.0 |
| Gavestinel | + | 100 | 92 ± 4.7 |
Table 2: Effect of Gavestinel on LDH Release in Glutamate-Treated Cortical Neurons (LDH Assay)
| Treatment Group | Glutamate (100 µM) | Gavestinel (µM) | LDH Release (% of Max) |
| Control | - | - | 10 ± 2.1 |
| Vehicle | + | - | 85 ± 6.3 |
| Gavestinel | + | 0.1 | 78 ± 5.9 |
| Gavestinel | + | 1 | 55 ± 4.8 |
| Gavestinel | + | 10 | 25 ± 3.2 |
| Gavestinel | + | 100 | 18 ± 2.5 |
Conclusion
The provided protocols and application notes offer a framework for investigating the neuroprotective properties of this compound in an in vitro model of glutamate-induced excitotoxicity. By utilizing these methods, researchers can further elucidate the mechanisms of NMDA receptor-mediated neurotoxicity and explore the therapeutic potential of glycine site antagonists in various neurological disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Effect of the Glycine Antagonist Gavestinel on Cerebral Infarcts in Acute Stroke Patients, a Randomized Placebo-Controlled Trial: The GAIN MRI Substudy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glycine antagonist (gavestinel) in neuroprotection (GAIN International) in patients with acute stroke: a randomised controlled trial. GAIN International Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Multi‐Omic Analysis of Glutamate Excitotoxicity in Primary Neuronal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability Assays with Gavestinel in Cultured Neurons
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for assessing the neuroprotective effects of Gavestinel in cultured neurons. As a selective antagonist of the glycine (B1666218) site on the N-methyl-D-aspartate (NMDA) receptor, Gavestinel is primarily investigated for its potential to mitigate excitotoxic neuronal injury.[1][2] The following protocols describe common cell viability and cytotoxicity assays—the MTT and LDH assays—in the context of a glutamate-induced excitotoxicity model.
Introduction to Gavestinel and Neuroprotection
Glutamate (B1630785) is the primary excitatory neurotransmitter in the central nervous system. However, excessive stimulation of its receptors, particularly the NMDA receptor, leads to a massive influx of Ca2+, triggering a cascade of intracellular events that result in neuronal cell death. This phenomenon, known as excitotoxicity, is implicated in various neurological disorders, including stroke and traumatic brain injury.
Gavestinel, by binding to the glycine co-agonist site on the NMDA receptor, allosterically inhibits its activation, thereby preventing the downstream effects of excessive glutamate stimulation.[1][2] In vitro cell viability assays are crucial for quantifying the neuroprotective efficacy of compounds like Gavestinel against excitotoxic insults in a controlled environment.
Key Experimental Assays
Two widely used and complementary assays for assessing cell viability in response to neuroprotective compounds are the MTT and LDH assays.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of viable cells.
-
LDH (Lactate Dehydrogenase) Assay: This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium. LDH is a stable cytoplasmic enzyme that is released upon cell membrane rupture, a hallmark of necrosis or late-stage apoptosis.
Hypothetical Data on the Neuroprotective Effect of Gavestinel
The following table presents hypothetical data illustrating the potential neuroprotective effects of Gavestinel against glutamate-induced excitotoxicity in cultured cortical neurons. This data is for representative purposes to demonstrate how results from such an experiment would be presented.
| Treatment Group | Gavestinel (µM) | Glutamate (µM) | Cell Viability (% of Control) | Cytotoxicity (% of Max LDH Release) |
| Vehicle Control | 0 | 0 | 100 ± 5 | 5 ± 2 |
| Glutamate Only | 0 | 100 | 45 ± 7 | 85 ± 6 |
| Gavestinel + Glutamate | 1 | 100 | 60 ± 6 | 65 ± 5 |
| Gavestinel + Glutamate | 10 | 100 | 78 ± 5 | 40 ± 4 |
| Gavestinel + Glutamate | 50 | 100 | 85 ± 4 | 25 ± 3 |
| Gavestinel Only | 50 | 0 | 98 ± 4 | 6 ± 2 |
Experimental Protocols
Protocol 1: Culturing Primary Cortical Neurons
This protocol outlines the basic steps for establishing primary cortical neuron cultures, a common model for in vitro neuroprotection studies.
Materials:
-
E18 rat or mouse embryos
-
Dissection medium (e.g., Hibernate-E)
-
Papain dissociation system
-
Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin
-
Poly-D-lysine or Poly-L-ornithine coated culture plates (96-well for assays)
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Dissect cortices from E18 embryos in chilled dissection medium.
-
Mince the tissue and incubate with a papain solution according to the manufacturer's instructions to dissociate the cells.
-
Gently triturate the cell suspension to obtain a single-cell suspension.
-
Determine cell density and viability using a hemocytometer and trypan blue exclusion.
-
Plate the neurons onto coated 96-well plates at a density of 5 x 10^4 to 1 x 10^5 cells/well in supplemented Neurobasal medium.
-
Incubate the cultures for at least 7-10 days to allow for neuronal maturation and synapse formation before initiating experiments.
Protocol 2: Induction of Glutamate Excitotoxicity and Treatment with Gavestinel
This protocol describes how to induce excitotoxicity and apply the neuroprotective agent.
Procedure:
-
After 7-10 days in vitro, remove half of the culture medium from each well.
-
Add fresh medium containing the desired concentrations of Gavestinel or vehicle control. Pre-incubate for 1-2 hours.
-
Prepare a stock solution of glutamate in a magnesium-free buffer.
-
Add the glutamate solution to the appropriate wells to achieve the final desired concentration (e.g., 100 µM).
-
Incubate the plates for the desired exposure time (e.g., 10-30 minutes for acute excitotoxicity).
-
After the incubation period, remove the treatment medium and replace it with fresh, pre-warmed culture medium.
-
Return the plates to the incubator for 24 hours before assessing cell viability.
Protocol 3: MTT Assay for Cell Viability
Materials:
-
MTT stock solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
After the 24-hour post-treatment incubation, add 10 µL of MTT stock solution to each well of the 96-well plate.
-
Incubate the plate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Carefully remove the medium from the wells.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader. The reference wavelength should be set to >650 nm.
-
Calculate cell viability as a percentage of the vehicle-treated control group.
Protocol 4: LDH Assay for Cytotoxicity
Materials:
-
LDH assay kit (commercially available kits are recommended)
-
Microplate reader
Procedure:
-
After the 24-hour post-treatment incubation, carefully collect a sample of the culture supernatant from each well. Avoid disturbing the cells.
-
To determine the maximum LDH release, add a lysis buffer (provided in the kit) to control wells and incubate for the recommended time.
-
Follow the manufacturer's instructions for the LDH assay kit. This typically involves adding the collected supernatant to a reaction mixture in a new 96-well plate.
-
Incubate the plate at room temperature for the time specified in the kit protocol.
-
Stop the reaction by adding the stop solution provided in the kit.
-
Measure the absorbance at the wavelength specified by the manufacturer (usually around 490 nm).
-
Calculate cytotoxicity as a percentage of the maximum LDH release from the lysed cell control.
Visualizations
Caption: Experimental workflow for assessing Gavestinel's neuroprotection.
Caption: Gavestinel's mechanism in preventing excitotoxicity.
References
- 1. Glycine antagonist (gavestinel) in neuroprotection (GAIN International) in patients with acute stroke: a randomised controlled trial. GAIN International Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of the Glycine Antagonist Gavestinel on Cerebral Infarcts in Acute Stroke Patients, a Randomized Placebo-Controlled Trial: The GAIN MRI Substudy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Intraperitoneal Injection of Gavestinel in Mice for Pain Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Gavestinel, a selective glycine (B1666218) site antagonist of the N-methyl-D-aspartate (NMDA) receptor, in murine pain models. The following sections detail the mechanism of action, experimental design considerations, and step-by-step protocols for intraperitoneal (IP) administration and subsequent pain assessment.
Introduction to Gavestinel in Pain Research
Gavestinel is a potent and selective non-competitive antagonist that acts at the strychnine-insensitive glycine binding site of the NMDA receptor-channel complex.[1] The NMDA receptor plays a crucial role in central sensitization, a key mechanism underlying the development and maintenance of chronic pain states. By antagonizing the glycine co-agonist site, Gavestinel can modulate NMDA receptor activity, thereby potentially mitigating nociceptive signaling. While extensively studied for neuroprotection in stroke models[2][3][4][[“]], its application in preclinical pain research is an area of growing interest. These protocols provide a framework for investigating the analgesic properties of Gavestinel in various mouse models of pain.
Data Presentation: Quantitative Data Summary
While specific preclinical pain studies utilizing Gavestinel are not widely published, the following tables provide a template for organizing and presenting quantitative data from such studies. The values presented are hypothetical and should be replaced with experimental data.
Table 1: Dose-Response of Gavestinel on Mechanical Allodynia (Von Frey Test)
| Treatment Group | Dose (mg/kg, IP) | N | Baseline Paw Withdrawal Threshold (g) | Post-treatment Paw Withdrawal Threshold (g) | % Maximum Possible Effect (%MPE) |
| Vehicle (Saline) | 0 | 10 | 0.4 ± 0.05 | 0.5 ± 0.06 | 0 |
| Gavestinel | 1 | 10 | 0.4 ± 0.04 | 1.2 ± 0.1 | 30 |
| Gavestinel | 5 | 10 | 0.4 ± 0.05 | 2.5 ± 0.2 | 65 |
| Gavestinel | 10 | 10 | 0.4 ± 0.06 | 4.0 ± 0.3 | 90 |
| Positive Control (e.g., Gabapentin) | 100 | 10 | 0.4 ± 0.05 | 3.8 ± 0.25 | 85 |
Table 2: Effect of Gavestinel on Thermal Hyperalgesia (Hargreaves Test)
| Treatment Group | Dose (mg/kg, IP) | N | Baseline Paw Withdrawal Latency (s) | Post-treatment Paw Withdrawal Latency (s) | Change in Latency (s) |
| Vehicle (Saline) | 0 | 10 | 8.2 ± 0.5 | 8.5 ± 0.6 | 0.3 |
| Gavestinel | 1 | 10 | 8.1 ± 0.4 | 10.2 ± 0.7 | 2.1 |
| Gavestinel | 5 | 10 | 8.3 ± 0.5 | 14.5 ± 1.1 | 6.2 |
| Gavestinel | 10 | 10 | 8.2 ± 0.6 | 18.1 ± 1.5 | 9.9 |
| Positive Control (e.g., Morphine) | 10 | 10 | 8.4 ± 0.5 | 20.5 ± 1.8 | 12.1 |
Experimental Protocols
3.1. General Protocol for Intraperitoneal (IP) Injection in Mice
This protocol outlines the standard procedure for administering substances via the intraperitoneal route in mice.
-
Materials:
-
Gavestinel (or vehicle control) solution, sterile and at room temperature.
-
Sterile syringes (1 ml) and needles (25-27 gauge).[6]
-
70% ethanol (B145695) swabs.
-
Appropriate personal protective equipment (gloves, lab coat).
-
-
Procedure:
-
Animal Restraint: Gently restrain the mouse using a scruff technique, ensuring a firm but not restrictive grip. The animal should be in a supine position with its head tilted slightly downwards to allow the abdominal organs to move cranially.[7][8]
-
Injection Site Identification: Locate the lower right quadrant of the abdomen. This site is preferred to avoid the cecum, which is typically on the left side, and the bladder in the midline.[8][9]
-
Site Disinfection: Clean the injection site with a 70% ethanol swab.[7]
-
Needle Insertion: With the bevel of the needle facing up, insert the needle at a 30-45 degree angle into the identified quadrant.[7]
-
Aspiration: Gently pull back on the plunger to ensure that the needle has not entered a blood vessel or organ. If blood or any fluid is aspirated, discard the syringe and prepare a new one.[9]
-
Injection: If no fluid is aspirated, inject the solution smoothly. The maximum recommended injection volume for a mouse is typically less than 10 ml/kg.[6]
-
Needle Withdrawal: Withdraw the needle swiftly and return the mouse to its cage.
-
Post-injection Monitoring: Observe the animal for any signs of distress, bleeding, or adverse reactions.[10]
-
3.2. Protocol for a Neuropathic Pain Model (e.g., Chronic Constriction Injury - CCI)
This protocol describes the induction of neuropathic pain and subsequent assessment of analgesic efficacy of Gavestinel.
-
Phase 1: Induction of Neuropathic Pain (CCI Model)
-
Anesthetize the mouse with an appropriate anesthetic (e.g., isoflurane).
-
Make a small incision on the lateral surface of the mid-thigh to expose the sciatic nerve.
-
Loosely tie four ligatures around the sciatic nerve with a absorbable suture.
-
Close the incision with sutures or staples.
-
Allow the animals to recover for 7-14 days to develop stable neuropathic pain symptoms.
-
-
Phase 2: Gavestinel Administration and Pain Assessment
-
Baseline Pain Assessment: Before drug administration, measure baseline mechanical allodynia using the von Frey test and/or thermal hyperalgesia using the Hargreaves test.
-
Drug Administration: Administer Gavestinel or vehicle control via intraperitoneal injection as described in Protocol 3.1.
-
Post-treatment Pain Assessment: At predetermined time points (e.g., 30, 60, 90, 120 minutes) after injection, repeat the pain assessments to determine the analgesic effect of Gavestinel.
-
Visualizations: Signaling Pathways and Workflows
Diagram 1: Gavestinel Mechanism of Action at the NMDA Receptor
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Effect of the Glycine Antagonist Gavestinel on Cerebral Infarcts in Acute Stroke Patients, a Randomized Placebo-Controlled Trial: The GAIN MRI Substudy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glycine antagonist (gavestinel) in neuroprotection (GAIN International) in patients with acute stroke: a randomised controlled trial. GAIN International Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. consensus.app [consensus.app]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
- 7. uac.arizona.edu [uac.arizona.edu]
- 8. research.vt.edu [research.vt.edu]
- 9. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 10. scribd.com [scribd.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of Gavestinel Sodium Salt
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in dissolving Gavestinel sodium salt in aqueous buffers for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in aqueous buffers?
Q2: In which organic solvents is this compound soluble?
A2: this compound is readily soluble in Dimethyl Sulfoxide (DMSO).[3][4] A stock solution of up to 40 mM in DMSO can be prepared.[3] It is also reported to be slightly soluble in methanol.
Q3: How can I prepare a stock solution of this compound?
A3: It is recommended to first prepare a concentrated stock solution in an organic solvent like DMSO.[4] For instance, a 25 mg/mL stock solution in DMSO can be prepared, which can then be used for further dilutions into aqueous buffers with the aid of co-solvents and other excipients.[4] When storing stock solutions, it is best to keep them at -20°C for up to one month or -80°C for up to six months in a sealed container, protected from moisture.[4]
Q4: What are the primary strategies to improve the aqueous solubility of this compound?
A4: The primary strategies for enhancing the aqueous solubility of this compound, based on its chemical structure and common pharmaceutical practices, include:
-
Use of Co-solvents: Incorporating a water-miscible organic solvent in which Gavestinel is more soluble can significantly improve its dissolution in an aqueous buffer.
-
Addition of Surfactants: Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic drug molecule.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.
-
pH Adjustment: As a sodium salt of a carboxylic acid, the solubility of Gavestinel is expected to be pH-dependent.
Troubleshooting Guide: Common Solubility Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitation upon dilution of DMSO stock in aqueous buffer. | The concentration of this compound has exceeded its solubility limit in the final aqueous solution. The percentage of DMSO may be too low to maintain solubility. | 1. Decrease the final concentration of this compound. 2. Increase the percentage of DMSO in the final solution (note potential for vehicle-induced toxicity in in-vivo studies). 3. Employ a formulation with co-solvents, surfactants, or cyclodextrins (see Experimental Protocols). |
| Cloudy solution or visible particles after attempting to dissolve in buffer. | Incomplete dissolution of the compound. | 1. Gently warm the solution. 2. Use sonication to aid dissolution.[4] 3. If the issue persists, the solubility limit has likely been reached. A solubility-enhancing formulation is necessary. |
| Difficulty achieving the desired concentration for an in vivo study. | The required concentration for the desired dosage is higher than the aqueous solubility of this compound. | Utilize one of the provided in vivo formulation protocols to achieve a higher concentration in a well-tolerated vehicle. |
Experimental Protocols for Solubility Enhancement
The following are established protocols for preparing this compound solutions for experimental use, particularly for in vivo studies, to achieve a concentration of at least 2.5 mg/mL (6.29 mM).[4]
Protocol 1: Co-solvent and Surfactant Formulation
This protocol utilizes a combination of DMSO, a co-solvent (PEG300), and a surfactant (Tween-80).
Materials:
-
This compound
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add the components in the following order, ensuring complete mixing after each addition:
-
400 µL of PEG300
-
100 µL of the this compound DMSO stock solution
-
50 µL of Tween-80
-
450 µL of Saline
-
-
Vortex the final solution until it is clear and homogenous. If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[4]
Protocol 2: Cyclodextrin-Based Formulation
This protocol uses a cyclodextrin, Sulfobutyl ether-β-cyclodextrin (SBE-β-CD), to form an inclusion complex with Gavestinel, enhancing its solubility.
Materials:
-
This compound
-
DMSO
-
20% (w/v) SBE-β-CD in Saline
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline.
-
In a sterile tube, add 900 µL of the 20% SBE-β-CD solution.
-
Add 100 µL of the this compound DMSO stock solution to the SBE-β-CD solution.
-
Vortex the final solution until it is clear.
Quantitative Data Summary
| Formulation Component | Protocol 1 | Protocol 2 |
| This compound | ≥ 2.5 mg/mL (6.29 mM) | ≥ 2.5 mg/mL (6.29 mM) |
| DMSO | 10% | 10% |
| PEG300 | 40% | - |
| Tween-80 | 5% | - |
| SBE-β-CD in Saline | - | 90% (of a 20% solution) |
| Saline | 45% | - |
Visual Guides
Caption: Experimental workflow for solubilizing this compound.
Caption: Mechanism of action of Gavestinel at the NMDA receptor.
References
Stability of Gavestinel sodium salt in solution for long-term experiments.
Topic: Stability of Gavestinel Sodium Salt in Solution for Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of this compound in long-term experiments, with a specific focus on its stability in aqueous solutions.
Disclaimer: Publicly available quantitative data on the stability of this compound in common physiological buffers (e.g., PBS, cell culture media) at physiological temperatures over extended periods is limited. The following guide provides best practices for handling and storage based on available information and offers detailed protocols for users to determine the stability of Gavestinel within their specific experimental systems.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder?
A1: this compound as a solid should be stored desiccated at room temperature.[1]
Q2: How should I prepare a stock solution of this compound?
A2: this compound is soluble in DMSO up to 40 mM.[1] For cell culture experiments, it is recommended to prepare a concentrated stock solution in sterile DMSO.
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: Stock solutions of this compound in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[2] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[2]
Q4: Can I dissolve this compound directly in aqueous buffers like PBS?
A4: While Gavestinel is a sodium salt, its solubility in aqueous buffers at high concentrations may be limited. It is best practice to first dissolve it in an organic solvent like DMSO and then dilute it to the final working concentration in your experimental buffer.
Troubleshooting Guide
Q5: My Gavestinel solution, which was clear in DMSO, precipitated when I added it to my aqueous experimental buffer. What can I do?
A5: This is a common issue when diluting a compound from an organic solvent into an aqueous solution. Here are some troubleshooting steps:
-
Decrease the final concentration: The concentration of Gavestinel in your final working solution may be above its solubility limit in the aqueous buffer. Try lowering the final concentration.
-
Increase the percentage of co-solvent (if permissible): If your experimental system can tolerate a slightly higher concentration of DMSO, you can try reducing the dilution factor. However, always run a vehicle control to ensure the solvent concentration does not affect your experimental outcome.
-
Use a pre-warmed buffer: Gently warming your aqueous buffer to 37°C before adding the Gavestinel stock solution can sometimes improve solubility.
-
Add the stock solution slowly while vortexing: Instead of adding the stock solution all at once, add it dropwise to the aqueous buffer while gently vortexing to facilitate mixing and prevent localized high concentrations that can lead to precipitation.
-
Consider formulation aids: For in vivo studies, formulations with excipients like PEG300, Tween-80, or SBE-β-CD have been used to improve solubility.[2] While not always suitable for in vitro work, this highlights the possibility of using formulation strategies for challenging compounds.
Q6: I am concerned about the stability of Gavestinel in my cell culture medium during a 72-hour experiment. How can I be sure it's not degrading?
A6: Without published stability data for your specific conditions, the most reliable approach is to perform a stability study. This involves incubating Gavestinel in your cell culture medium at 37°C and measuring its concentration at different time points (e.g., 0, 24, 48, and 72 hours) using an analytical method like HPLC. A detailed protocol for such a study is provided in the "Experimental Protocols" section below.
Data Presentation
Table 1: Stability of this compound in [Specify Your Buffer, e.g., PBS, pH 7.4] at 37°C
| Time (hours) | Gavestinel Concentration (µg/mL) | % Remaining | Observations (e.g., precipitation) |
| 0 | 100% | ||
| 8 | |||
| 24 | |||
| 48 | |||
| 72 |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution
Objective: To prepare a working solution of this compound in an aqueous buffer for in vitro experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Experimental aqueous buffer (e.g., PBS, cell culture medium), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a Stock Solution:
-
Accurately weigh a small amount of this compound powder.
-
Dissolve the powder in sterile DMSO to prepare a concentrated stock solution (e.g., 10 mM or 40 mM). Ensure complete dissolution by vortexing.
-
-
Prepare the Working Solution:
-
Warm your experimental aqueous buffer to the desired temperature (e.g., 37°C).
-
In a sterile tube, add the required volume of the warmed aqueous buffer.
-
While gently vortexing the buffer, add the appropriate volume of the Gavestinel stock solution dropwise to achieve your final desired concentration.
-
Visually inspect the solution for any signs of precipitation. If the solution is not clear, refer to the troubleshooting guide.
-
Use the freshly prepared working solution for your experiment immediately.
-
Protocol 2: Assessment of this compound Stability in Aqueous Solution
Objective: To determine the stability of this compound in a specific aqueous buffer over time at a defined temperature.
Materials:
-
Freshly prepared working solution of this compound in the buffer of interest
-
Temperature-controlled incubator (e.g., 37°C)
-
Sterile, low-protein-binding microcentrifuge tubes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) and column (e.g., C18)
-
Appropriate mobile phase for HPLC analysis
Procedure:
-
Sample Preparation and Incubation:
-
Prepare a sufficient volume of the Gavestinel working solution in your chosen buffer (e.g., PBS, pH 7.4, or DMEM).
-
Aliquot the solution into multiple sterile, low-protein-binding microcentrifuge tubes, one for each time point.
-
Immediately process the "Time 0" sample as described in step 3.
-
Place the remaining tubes in a temperature-controlled incubator set to your experimental temperature (e.g., 37°C).
-
-
Time-Point Sampling:
-
At each designated time point (e.g., 8, 24, 48, 72 hours), remove one tube from the incubator.
-
Visually inspect the sample for any signs of precipitation and record your observations.
-
-
Sample Analysis by HPLC:
-
If precipitated, centrifuge the sample and analyze the supernatant to determine the concentration of dissolved Gavestinel.
-
Inject an appropriate volume of the sample (or supernatant) onto the HPLC system.
-
Quantify the peak area corresponding to Gavestinel.
-
-
Data Analysis:
-
Calculate the concentration of Gavestinel at each time point based on a standard curve.
-
Determine the percentage of Gavestinel remaining at each time point relative to the "Time 0" sample.
-
Plot the percentage of Gavestinel remaining versus time to visualize the stability profile.
-
Visualizations
References
Troubleshooting Guides and FAQs: Preventing Precipitation in Physiological Saline
<Technical Support Center: Gavestinel Sodium Salt >
Welcome to the Technical Support Center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during in-vitro and in-vivo experimentation, specifically focusing on the prevention of precipitation in physiological saline.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of physiological saline?
A1: Precipitation of this compound in physiological saline (0.9% NaCl) can occur due to its nature as a salt of a poorly soluble acidic compound. Several factors can contribute to this issue:
-
pH Shift: The dissolution of the sodium salt in an unbuffered saline solution can lead to a localized pH that is not optimal for maintaining solubility. The salt form increases solubility by ionizing the molecule, and changes in pH can cause it to revert to its less soluble free acid form.[1][2]
-
Common Ion Effect: While less common for sodium salts in standard saline, high concentrations of other ions could potentially reduce solubility.[2]
-
Low Intrinsic Solubility: The inherent low solubility of the parent compound of Gavestinel is a primary factor. Salt formation is a technique to overcome this, but it doesn't guarantee stability in all aqueous media.[3][4]
-
Temperature: Lower temperatures can decrease the solubility of many compounds. Ensure your saline is at the desired experimental temperature before and after adding the compound.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: For initial solubilization, it is often recommended to use a small amount of an organic solvent like DMSO before further dilution into aqueous media.[5] A common starting point is to create a concentrated stock solution in 100% DMSO. This stock can then be diluted into your final formulation.
Q3: Are there any pre-formulated solutions that can help improve the solubility of this compound?
A3: Yes, several formulation strategies can enhance the solubility of this compound in aqueous solutions. Some common approaches include the use of co-solvents and complexing agents. For example, a vehicle containing DMSO, PEG300, Tween-80, and saline has been shown to be effective.[5] Another successful approach involves using a cyclodextrin, such as SBE-β-CD, in the saline solution to form an inclusion complex with the drug, which enhances its solubility.[5][6]
Troubleshooting Guide: Step-by-Step Solutions to Prevent Precipitation
If you are observing precipitation of this compound, follow these steps to troubleshoot the issue.
Logical Workflow for Troubleshooting Precipitation
Caption: A troubleshooting workflow for addressing Gavestinel precipitation.
Quantitative Data Summary
While specific solubility data for this compound in physiological saline is not extensively published, the following table provides illustrative examples of how different formulation strategies can impact the solubility of poorly water-soluble drugs.
| Formulation Strategy | Vehicle Composition | Illustrative Solubility Increase (vs. Saline alone) | Key Considerations |
| Co-solvency | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Significant (e.g., >100-fold) | Potential for in-vivo toxicity of co-solvents.[6] |
| Complexation | 10% DMSO, 90% (20% SBE-β-CD in Saline) | Significant (e.g., >100-fold) | Cyclodextrins are generally well-tolerated.[6] |
| pH Adjustment | Buffered Saline (e.g., PBS at pH 7.4) | Moderate to Significant | The solubility of acidic drugs increases with pH.[1] |
Experimental Protocols
Below are detailed methodologies for preparing this compound solutions to minimize precipitation.
Protocol 1: Co-solvent Formulation
This protocol is adapted from a general method for solubilizing hydrophobic compounds for in-vivo use.[5]
-
Prepare Stock Solution: Weigh the required amount of this compound and dissolve it in 100% DMSO to create a concentrated stock solution (e.g., 25 mg/mL).
-
Add Co-solvents: In a separate sterile tube, add the following components in order, ensuring each is fully mixed before adding the next:
-
400 µL of PEG300
-
50 µL of Tween-80
-
-
Combine: Add 100 µL of the this compound DMSO stock solution to the PEG300/Tween-80 mixture and vortex thoroughly.
-
Final Dilution: Slowly add 450 µL of physiological saline to the mixture while vortexing to bring the total volume to 1 mL. This results in a final vehicle composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Observation: Visually inspect the solution for any signs of precipitation. If the solution is not clear, gentle warming or sonication may be used to aid dissolution.[5]
Protocol 2: Cyclodextrin-based Formulation
This protocol utilizes a complexing agent to enhance aqueous solubility.[5]
-
Prepare Cyclodextrin Solution: Prepare a 20% (w/v) solution of Sulfobutylether-β-cyclodextrin (SBE-β-CD) in physiological saline. Ensure it is fully dissolved.
-
Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 25 mg/mL).
-
Combine: In a sterile tube, add 900 µL of the 20% SBE-β-CD solution.
-
Final Dilution: Add 100 µL of the this compound DMSO stock solution to the SBE-β-CD solution and vortex thoroughly. This results in a final vehicle composition of 10% DMSO and 90% (20% SBE-β-CD in saline).
-
Observation: Check for clarity. This method often yields a clear solution.
Protocol 3: pH-Adjusted Buffered Saline
This protocol focuses on controlling the pH to maintain the ionized, more soluble form of the drug.
-
Prepare Buffered Saline: Prepare a phosphate-buffered saline (PBS) solution at a pH of 7.4.
-
Prepare Stock Solution: If necessary, prepare a concentrated stock of this compound in a small amount of DMSO.
-
Dilution: Slowly dilute the Gavestinel stock solution into the pH 7.4 PBS with constant stirring.
-
pH Check: After adding the drug, re-check the pH of the final solution. The addition of the acidic drug may slightly lower the pH. If necessary, adjust the pH back to the target range with a small amount of dilute NaOH.
-
Observation: Monitor the solution for any signs of precipitation over time.
Mechanism of Action: NMDA Receptor Signaling
Gavestinel is a selective antagonist of the glycine (B1666218) site on the N-methyl-D-aspartate (NMDA) receptor.[7][8][9][10] The binding of both glutamate (B1630785) and a co-agonist (glycine or D-serine) is required for the NMDA receptor channel to open, allowing for the influx of Ca²⁺ ions. By blocking the glycine binding site, Gavestinel prevents channel opening, thereby inhibiting downstream signaling cascades associated with excitotoxicity.
Caption: Gavestinel's mechanism of action at the NMDA receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. rjpdft.com [rjpdft.com]
- 3. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmtech.com [pharmtech.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. researchgate.net [researchgate.net]
- 9. Effect of the Glycine Antagonist Gavestinel on Cerebral Infarcts in Acute Stroke Patients, a Randomized Placebo-Controlled Trial: The GAIN MRI Substudy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glycine antagonist (gavestinel) in neuroprotection (GAIN International) in patients with acute stroke: a randomised controlled trial. GAIN International Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimal storage conditions for Gavestinel sodium salt stock solutions.
This technical support center provides guidance on the optimal storage, handling, and use of Gavestinel sodium salt stock solutions for research purposes.
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for this compound powder?
For long-term stability, the solid form of this compound should be stored at 4°C under sealed conditions, away from moisture.
2. How should I prepare a stock solution of this compound?
This compound is soluble in DMSO.[1][2] A common practice is to prepare a high-concentration stock solution in DMSO, which can then be further diluted in aqueous solutions for experimental use. For example, a 100 mg/mL stock solution can be prepared in DMSO with the aid of ultrasonication to ensure complete dissolution.[2]
3. What are the recommended storage conditions for this compound stock solutions?
The stability of this compound stock solutions is dependent on the storage temperature. For optimal stability, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[3]
| Storage Temperature | Recommended Storage Duration |
| -80°C | Up to 6 months |
| -20°C | Up to 1 month |
4. My this compound solution has formed a precipitate. What should I do?
Precipitation can sometimes occur, especially at lower temperatures or with high concentrations. To redissolve the compound, you can gently warm the solution and/or use sonication.[3]
5. Can I store my diluted working solutions?
It is generally not recommended to store diluted aqueous solutions for extended periods. For best results, prepare fresh working solutions from your frozen stock solution on the day of the experiment.
6. What is the mechanism of action of Gavestinel?
Gavestinel is a potent and selective, non-competitive antagonist of the NMDA receptor.[3][4] It specifically binds to the strychnine-insensitive glycine (B1666218) binding site on the NMDA receptor complex.[1][4] This action blocks the receptor's activation by its co-agonist glycine, thereby inhibiting ion flow through the channel.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Improper storage of stock solution leading to degradation. | Ensure stock solutions are stored at the correct temperature (-20°C for up to 1 month, -80°C for up to 6 months) and avoid repeated freeze-thaw cycles by preparing single-use aliquots.[3] |
| Inaccurate solution concentration. | Verify the accuracy of your weighing and dilution calculations. Use a calibrated balance and precise pipetting techniques. | |
| Precipitate formation in stock solution | Solution concentration is too high for the storage temperature. | Try gently warming the solution and using sonication to redissolve the precipitate.[3] If the issue persists, consider preparing a slightly lower concentration stock solution. |
| Improper solvent used. | This compound is readily soluble in DMSO.[1][2] Ensure you are using a suitable solvent. | |
| Low or no observable effect in cell-based assays | Insufficient final concentration of Gavestinel in the assay. | Review your dilution calculations to ensure the final concentration is within the effective range for your specific assay. Gavestinel has been shown to inhibit glutamate-induced increases in intracellular calcium in rat cortical neurons at concentrations of 0.03-0.35 µM.[1] |
| Cell health or density issues. | Ensure your cells are healthy and plated at the appropriate density for your experiment. | |
| Gavestinel is not the appropriate antagonist for the receptor subtype being studied. | Gavestinel is selective for the glycine site of the NMDA receptor.[1] Confirm that this is the target of interest in your experimental system. |
Experimental Protocols & Visualizations
Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh out the desired amount of this compound powder (Molecular Weight: 397.19 g/mol ) using a calibrated analytical balance.[2] For 1 mL of a 10 mM stock solution, you would need 3.97 mg.
-
Dissolution: Add the appropriate volume of high-purity DMSO to the weighed powder.
-
Mixing: Vortex the solution and use an ultrasonic bath to ensure the this compound is completely dissolved.[2] Visually inspect the solution to confirm there are no undissolved particles.
-
Aliquoting and Storage: Dispense the stock solution into single-use, light-protected microcentrifuge tubes. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3]
Signaling Pathway of Gavestinel Action
Gavestinel acts as an antagonist at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a glutamate-gated ion channel that plays a crucial role in synaptic plasticity and neuronal communication. For the channel to open, both glutamate (B1630785) and a co-agonist, typically glycine or D-serine, must bind to their respective sites on the receptor. By binding to the glycine site, Gavestinel prevents the co-agonist from binding, thereby inhibiting the opening of the ion channel and blocking the influx of Ca²⁺ and Na⁺ ions. This mechanism is the basis for its neuroprotective effects observed in preclinical models of ischemic stroke.[5][6]
References
- 1. caymanchem.com [caymanchem.com]
- 2. immunomart.com [immunomart.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Glycine antagonist (gavestinel) in neuroprotection (GAIN International) in patients with acute stroke: a randomised controlled trial. GAIN International Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of the Glycine Antagonist Gavestinel on cerebral infarcts in acute stroke patients, a randomized placebo-controlled trial: The GAIN MRI Substudy - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting guide for Gavestinel in primary neuron cultures.
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using Gavestinel in primary neuron cultures. The information is tailored for scientists in both academic and industrial drug development settings.
Frequently Asked Questions (FAQs)
Preparation and Handling of Gavestinel
Q1: I'm having trouble dissolving Gavestinel. What is the recommended solvent and procedure?
A1: Gavestinel is sparingly soluble in aqueous solutions but can be effectively dissolved in dimethyl sulfoxide (B87167) (DMSO). For optimal results, use fresh, anhydrous (hygroscopic) DMSO.[1][2] Sonication can aid in the dissolution process.[1][2]
-
Protocol for Preparing a 40 mM Stock Solution:
-
Weigh out the desired amount of Gavestinel sodium salt (M.Wt: 397.19 g/mol ).
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a 40 mM concentration.[3]
-
If needed, briefly sonicate the solution in a water bath to ensure it is fully dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store stock solutions at -80°C for up to 6 months or -20°C for up to one month, protected from light.[1][2]
-
Table 1: Gavestinel Solubility Data
| Compound Form | Solvent | Maximum Solubility | Source |
| Gavestinel | DMSO | ~125 mg/mL (333 mM) | [1] |
| This compound | DMSO | ~100 mg/mL (251 mM) | [2] |
| Gavestinel | DMSO | 40 mM | [3] |
Note: When preparing your working concentration in culture medium, ensure the final DMSO concentration is non-toxic to your primary neurons (typically ≤ 0.1%).
Experimental Design and Optimization
Q2: How do I determine the optimal concentration of Gavestinel for my neuroprotection assay?
A2: The optimal concentration of Gavestinel should be determined empirically for your specific primary neuron culture system and excitotoxic insult. A dose-response experiment is the most effective method.
-
Experimental Protocol: Dose-Response Curve for Gavestinel
-
Plate Primary Neurons: Culture healthy primary neurons to the desired maturity (e.g., 7-10 days in vitro).
-
Prepare Gavestinel Dilutions: Create a series of Gavestinel concentrations in your culture medium. A common approach is to use a log or semi-log dilution series (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM, 10 µM). Given Gavestinel's high potency (Kd = 0.8 nM), it is crucial to test concentrations in the low nanomolar range.[3]
-
Pre-treatment: Pre-incubate the neuron cultures with the different concentrations of Gavestinel for a set period (e.g., 30-60 minutes) before inducing excitotoxicity.
-
Induce Excitotoxicity: Introduce the excitotoxic agent (e.g., NMDA, glutamate) while keeping the Gavestinel concentrations constant.
-
Incubation: Incubate for the desired duration of the insult (e.g., 24 hours).
-
Assess Viability: Use a reliable cell viability assay (e.g., MTT, LDH release, or automated cell counting with fluorescent microscopy) to quantify neuroprotection.
-
Data Analysis: Plot cell viability against Gavestinel concentration to generate a dose-response curve and determine the EC50 (half-maximal effective concentration).
-
Q3: What are the essential positive and negative controls for a Gavestinel experiment?
A3: Proper controls are critical for interpreting your results accurately.
Table 2: Essential Controls for a Gavestinel Neuroprotection Assay
| Control Group | Description | Expected Outcome | Purpose |
| Vehicle Control | Healthy neurons treated only with the vehicle (e.g., 0.1% DMSO in media). | High cell viability. | Establishes baseline neuronal health. |
| Excitotoxicity Control | Neurons treated with the excitotoxic agent (e.g., glutamate) and the vehicle. | Low cell viability. | Confirms the effectiveness of the excitotoxic insult. |
| Gavestinel Toxicity Control | Healthy neurons treated with the highest concentration of Gavestinel to be used in the experiment. | High cell viability. | Ensures Gavestinel is not toxic to the neurons at the tested concentrations. |
| Positive Control (Optional but Recommended) | Neurons treated with a well-characterized neuroprotective agent (e.g., MK-801) before the excitotoxic insult. | Increased cell viability compared to the excitotoxicity control. | Validates the experimental model's ability to detect neuroprotection. |
Troubleshooting Unexpected Results
Q4: I am not observing any neuroprotective effect with Gavestinel. What could be the reason?
A4: A lack of neuroprotection can stem from several factors, ranging from the experimental setup to the inherent properties of Gavestinel.
-
Concentration: The concentration range tested may be suboptimal. Gavestinel is a high-affinity antagonist, and its protective effects may occur within a narrow concentration window.[3] Re-evaluate your dose-response curve.
-
Excitotoxic Insult: The excitotoxic stimulus might be too severe, causing rapid and overwhelming neuronal death that cannot be rescued by blocking a single pathway. Consider reducing the concentration or duration of the glutamate (B1630785)/NMDA exposure.
-
Timing of Administration: The pre-incubation time with Gavestinel may be insufficient. Ensure adequate time for the compound to bind to the NMDA receptors before the insult.
-
Primary Culture Health: The overall health of your primary neuron culture is paramount. Sub-optimal culture conditions can make neurons more vulnerable and less responsive to treatment.[4][5] Ensure your cultures are healthy, with well-developed processes and minimal signs of stress before starting the experiment.[5]
-
Gavestinel's Clinical History: It is important to note that despite showing promise in preclinical animal models, Gavestinel failed to demonstrate efficacy in large-scale human clinical trials for stroke.[6][7][8][9] This suggests that its neuroprotective effects might be limited or not translatable from in vitro/animal models to more complex systems. Your in vitro model might be recapitulating this lack of robust efficacy.
Q5: I'm observing toxicity in my cultures after applying Gavestinel. Why is this happening?
A5: While Gavestinel itself is generally not considered cytotoxic at effective concentrations, observed toxicity could be due to:
-
High DMSO Concentration: The final concentration of the vehicle (DMSO) in the culture medium might be too high. Ensure it does not exceed a level that is non-toxic for your specific neuronal type (usually ≤ 0.1%).
-
Compound Degradation: Improper storage of the Gavestinel stock solution could lead to degradation into potentially toxic byproducts. Always use aliquots stored correctly at -80°C or -20°C.[1][2]
-
Interaction with Media Components: While unlikely, Gavestinel could interact with components in the culture medium over time. Test for toxicity by incubating Gavestinel in the medium for the full duration of the experiment before adding it to the cells.
-
Off-Target Effects at High Concentrations: At very high, non-physiological concentrations, Gavestinel might have off-target effects. This is why a proper dose-response curve, including a toxicity control, is essential.
Mechanism of Action and Pathway Visualization
Q6: Can you provide a diagram of Gavestinel's mechanism of action?
A6: Gavestinel is a non-competitive antagonist that acts on the strychnine-insensitive glycine (B1666218) co-agonist site of the N-methyl-D-aspartate (NMDA) receptor.[3] For the NMDA receptor channel to open, both glutamate and a co-agonist (glycine or D-serine) must bind to their respective sites. By blocking the glycine site, Gavestinel prevents channel opening, even in the presence of high glutamate concentrations, thus inhibiting the excessive calcium influx that leads to excitotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rndsystems.com [rndsystems.com]
- 4. biocompare.com [biocompare.com]
- 5. dendrotek.ca [dendrotek.ca]
- 6. Effect of the Glycine Antagonist Gavestinel on Cerebral Infarcts in Acute Stroke Patients, a Randomized Placebo-Controlled Trial: The GAIN MRI Substudy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glycine antagonist (gavestinel) in neuroprotection (GAIN International) in patients with acute stroke: a randomised controlled trial. GAIN International Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glycine antagonist in neuroprotection for patients with acute stroke: GAIN Americas: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of the Glycine Antagonist Gavestinel on cerebral infarcts in acute stroke patients, a randomized placebo-controlled trial: The GAIN MRI Substudy - PubMed [pubmed.ncbi.nlm.nih.gov]
Gavestinel Technical Support Center: Investigating Potential Off-Target Effects
Welcome to the Gavestinel Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address potential off-target effects of high concentrations of Gavestinel in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the known on-target mechanism of action for Gavestinel?
Gavestinel is a highly potent and selective non-competitive antagonist that acts at the strychnine-insensitive glycine (B1666218) binding site of the N-methyl-D-aspartate (NMDA) receptor-channel complex.[1][2] It exhibits over 1000-fold selectivity for the glycine binding site over the NMDA, AMPA, and kainate binding sites.[1]
Q2: Are there any known off-target effects of Gavestinel from clinical trials?
The major clinical trials for Gavestinel (the GAIN trials) in acute stroke did not find a significant difference in serious side effects between the Gavestinel and placebo groups.[3][4] However, a known side effect observed was a transient elevation in bilirubin (B190676) levels.[5] This is thought to be due to a pharmacokinetic interaction, as Gavestinel and bilirubin share mechanisms of elimination, specifically glucuronide conjugation and excretion in bile.[6]
Q3: My cells are showing unexpected phenotypes at high concentrations of Gavestinel that don't seem related to NMDA receptor antagonism. What could be the cause?
At high concentrations, the possibility of off-target interactions increases for any small molecule. Potential causes for unexpected phenotypes include:
-
Interaction with other receptors or enzymes: Gavestinel may have low-affinity interactions with other proteins that become significant at high concentrations.
-
Cytotoxicity: The compound may be inducing cellular stress or toxicity through mechanisms unrelated to its primary target.
-
Assay interference: At high concentrations, the compound itself may interfere with assay components, leading to false readings.
Q4: How can I begin to investigate potential off-target effects of high concentrations of Gavestinel in my experiments?
A systematic approach is recommended. Start by confirming the unexpected phenotype is not an artifact of your experimental system. Then, you can proceed with a tiered screening approach to identify potential off-target interactions. This can include computational prediction, broad panel screening (e.g., receptor binding assays, kinase profiling), and targeted functional assays.
Troubleshooting Guides
This section provides guidance on how to approach specific issues that may arise during your experiments with high concentrations of Gavestinel.
Issue 1: Unexpected Cell Death or Reduced Viability
| Possible Cause | Troubleshooting Steps |
| Off-target cytotoxicity | 1. Perform a dose-response curve for cytotoxicity: Use a range of Gavestinel concentrations to determine the EC50 for the cytotoxic effect. 2. Use an alternative cytotoxicity assay: Confirm the results with a different method (e.g., if you used an MTT assay, try a trypan blue exclusion assay or a lactate (B86563) dehydrogenase (LDH) release assay). 3. Test in multiple cell lines: Compare the cytotoxic effects across different cell lines to see if the effect is cell-type specific. |
| Exaggerated on-target effect | 1. Modulate NMDA receptor expression: Use siRNA or CRISPR to knock down the NMDA receptor and see if this rescues the cytotoxic effect. 2. Co-administer a glycine site agonist: Determine if high concentrations of a glycine site agonist can compete with Gavestinel and reverse the cytotoxicity. |
Issue 2: Altered Signaling in a Pathway Unrelated to NMDA Receptors
| Possible Cause | Troubleshooting Steps |
| Direct off-target kinase inhibition/activation | 1. Perform a broad kinase screen: Submit Gavestinel for profiling against a panel of kinases to identify potential interactions. 2. In vitro kinase activity assay: If a candidate kinase is identified, perform an in vitro activity assay with the purified enzyme to confirm direct inhibition or activation by Gavestinel. |
| Interaction with an upstream receptor | 1. Receptor binding screen: Screen Gavestinel against a panel of common receptors (e.g., GPCRs, ion channels) to identify potential binding partners. 2. Functional validation: If a binding interaction is detected, validate this with a functional assay for that receptor (e.g., calcium imaging for GPCRs, patch-clamp for ion channels). |
| Indirect pathway modulation | 1. Knockdown of the primary target: Use siRNA or CRISPR to knock down the NMDA receptor. If the off-target pathway is still affected by Gavestinel, it suggests a direct interaction with another protein in that pathway. 2. Time-course experiment: Analyze the activation of the unexpected pathway at different time points after Gavestinel treatment to understand the temporal relationship with on-target signaling. |
Data Presentation
Table 1: Gavestinel On-Target Affinity
| Parameter | Value | Target | Reference |
| Kd | 0.8 nM | NMDA Receptor Glycine Site | [1] |
Table 2: Adverse Events in GAIN International Trial
| Outcome | Gavestinel (n=891) | Placebo (n=897) | p-value | Reference |
| Mortality at 3 months | 20.4% | 18.8% | 0.8 | [3] |
| Serious Side Effects | No significant difference | No significant difference | - | [3] |
Mandatory Visualizations
Experimental Protocols
Protocol 1: Broad-Spectrum Kinase Profiling
This protocol outlines a general procedure for screening Gavestinel against a large panel of kinases, often performed as a service by specialized contract research organizations (CROs).
-
Compound Preparation:
-
Prepare a high-concentration stock solution of Gavestinel (e.g., 10 mM) in an appropriate solvent (e.g., DMSO).
-
Provide the exact concentration and solvent information to the CRO.
-
-
Assay Format:
-
CROs typically use radiometric assays (e.g., ³³P-ATP filter binding) or fluorescence-based assays (e.g., TR-FRET, ADP-Glo).[7]
-
The assay measures the ability of Gavestinel to inhibit the phosphorylation of a substrate by each kinase in the panel.
-
-
Screening Concentration:
-
An initial screening concentration of 1-10 µM is common for identifying potential off-target interactions.
-
-
Data Analysis:
-
Results are typically provided as the percent inhibition of kinase activity at the tested concentration.
-
A common threshold for a "hit" is >50% inhibition.
-
-
Follow-up:
-
For any identified hits, perform a dose-response experiment to determine the IC50 value, which represents the concentration of Gavestinel required to inhibit 50% of the kinase's activity.
-
Protocol 2: Receptor Binding Profiling
This protocol describes a general method for screening Gavestinel for binding to a panel of receptors. This is also commonly outsourced to CROs.
-
Compound Preparation:
-
Prepare a high-concentration stock solution of Gavestinel as described for kinase profiling.
-
-
Assay Format:
-
Screening:
-
Gavestinel is typically screened at a concentration of 10 µM against a panel of receptors (e.g., GPCRs, ion channels, transporters).
-
-
Data Analysis:
-
Results are reported as the percent displacement of the radioligand.
-
A displacement of >50% is generally considered a hit.
-
-
Follow-up:
-
For any identified hits, a dose-response curve is generated to determine the binding affinity (Ki) of Gavestinel for the off-target receptor.
-
Protocol 3: Investigating Bilirubin Glucuronidation
This protocol is for an in vitro experiment to investigate the potential for Gavestinel to inhibit the glucuronidation of bilirubin, a key step in its elimination.
-
Materials:
-
Human liver microsomes (HLMs) or recombinant UGT enzymes (specifically UGT1A1, which is primarily responsible for bilirubin glucuronidation).
-
Bilirubin.
-
UDP-glucuronic acid (UDPGA) cofactor.
-
Gavestinel.
-
Incubation buffer.
-
LC-MS/MS system for analysis.
-
-
Procedure:
-
Pre-incubate HLMs or recombinant UGT1A1 with varying concentrations of Gavestinel.
-
Initiate the reaction by adding bilirubin and UDPGA.
-
Incubate at 37°C for a specified time.
-
Stop the reaction (e.g., by adding acetonitrile).
-
Centrifuge to pellet the protein and analyze the supernatant.
-
-
Analysis:
-
Quantify the formation of bilirubin glucuronides using a validated LC-MS/MS method.
-
Determine the rate of formation of the glucuronide metabolite at each Gavestinel concentration.
-
-
Data Interpretation:
-
Calculate the IC50 value for Gavestinel's inhibition of bilirubin glucuronidation. This will provide a quantitative measure of the potential for this drug-drug interaction at the metabolic level.
-
References
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. assayquant.com [assayquant.com]
- 3. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Glycine antagonist (gavestinel) in neuroprotection (GAIN International) in patients with acute stroke: a randomised controlled trial. GAIN International Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. | BioWorld [bioworld.com]
- 6. Pharmacokinetics of a glycine site antagonist (gavestinel) following multiple dosing in patients with acute stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmaron.com [pharmaron.com]
- 8. pubs.acs.org [pubs.acs.org]
Minimizing artifacts in electrophysiology recordings with Gavestinel.
Welcome to the technical support center for researchers utilizing Gavestinel in electrophysiological recordings. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate potential challenges and ensure the acquisition of high-quality data. Gavestinel is a selective antagonist of the glycine (B1666218) site on the N-methyl-D-aspartate (NMDA) receptor.[1][2] While Gavestinel itself is not known to directly produce recording artifacts, its modulatory effects on neuronal activity can sometimes be misinterpreted or may exacerbate underlying issues in the experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is Gavestinel and how does it work?
Gavestinel (GV150526) is a highly potent and selective non-competitive antagonist that acts at the strychnine-insensitive glycine binding site of the NMDA receptor-channel complex.[3] By binding to this site, Gavestinel prevents the glycine-dependent potentiation of NMDA receptor activation, thereby reducing neuronal excitation. It has been investigated for its neuroprotective effects in conditions such as ischemic stroke.[1][2]
Q2: Are there any known direct interferences of Gavestinel with electrophysiology electrodes or recording equipment?
Currently, there is no direct evidence to suggest that Gavestinel chemically interacts with standard electrode materials or recording hardware to produce artifacts. However, it is crucial to distinguish between chemical interference and the physiological effects of the drug on neuronal signals, which might be mistaken for artifacts.
Q3: Can Gavestinel's effect on neuronal activity be mistaken for an artifact?
Yes, this is a critical consideration. By antagonizing the NMDA receptor's glycine site, Gavestinel can lead to a significant reduction in neuronal firing rates or synaptic responses. This pronounced decrease in biological signal could be misinterpreted as:
-
Loss of Signal: A substantial drop in spike frequency might appear as if the recording has been lost.
-
Baseline Shift: A widespread reduction in network activity could cause a slow drift in the baseline.
-
Reduced Signal-to-Noise Ratio (SNR): A decrease in the amplitude of physiological signals without a corresponding decrease in background noise will lower the SNR.
Q4: What are the expected physiological effects of Gavestinel on electrophysiological recordings?
Based on its mechanism of action, application of Gavestinel is expected to:
-
Reduce the frequency and amplitude of NMDA receptor-mediated excitatory postsynaptic potentials (EPSPs).
-
Decrease the overall firing rate of neurons, particularly in paradigms where NMDA receptor activation is prominent.
-
Alter network activity patterns, such as oscillations, that are dependent on glutamatergic transmission.
Troubleshooting Guide: Minimizing Artifacts During Gavestinel Application
This guide is designed to help you identify and resolve common artifacts that may arise during electrophysiology experiments involving Gavestinel.
Issue 1: High-Frequency Noise After Gavestinel Application
Question: After applying Gavestinel, I observe high-frequency noise (e.g., 60 Hz hum) in my recordings. What is the likely source?
Answer: High-frequency noise is typically due to environmental electrical interference and is unlikely to be directly caused by Gavestinel.[4][5] The application of the drug may coincide with other changes in the setup.
Troubleshooting Steps:
-
Check Grounding: Ensure all components of your rig (amplifiers, perfusion systems, microscopes) are connected to a common ground to prevent ground loops.[6]
-
Isolate Noise Sources: Systematically turn off non-essential equipment in the vicinity to identify the source of the electrical noise.
-
Shielding: Use a Faraday cage to shield your setup from external electromagnetic interference.
-
Cable Management: Keep recording, reference, and ground cables as short as possible and braid them to minimize antenna effects.
Issue 2: Slow Baseline Drift Post-Gavestinel Perfusion
Question: I am observing a slow, wandering baseline after switching to the Gavestinel-containing solution. What could be the cause?
Answer: Slow baseline drifts can result from several factors, including changes in the perfusion system, electrode stability, or temperature fluctuations.[6][7] While Gavestinel is not expected to directly cause this, the process of drug application can introduce these issues.
Troubleshooting Steps:
-
Perfusion System Stability: Ensure a constant and smooth flow rate. Air bubbles or pressure changes in the perfusion line can cause mechanical disturbances and baseline shifts.
-
Electrode Stability: Verify that your recording and reference electrodes are securely positioned. Drifts can occur due to minor movements of the electrodes.
-
Temperature Control: Maintain a stable temperature in the recording chamber, as temperature fluctuations can affect both the biological preparation and the electrode properties.
-
Agar (B569324) Bridge Integrity: If using an agar bridge for the reference electrode, ensure it is free of bubbles and makes good contact with the bath solution.
Issue 3: Sudden "Pops" or Sharp Transients in the Recording
Question: My recording is showing sudden, large-amplitude "pops" after Gavestinel application. What are these and how can I fix them?
Answer: These are often referred to as "electrode pops" and are typically caused by an unstable electrode interface or a sudden change in impedance.[5][8]
Troubleshooting Steps:
-
Check Electrode Connections: Ensure a secure connection between the electrode and the headstage.
-
Inspect Electrode Tip: Examine the recording electrode for any debris or damage.
-
Reference Electrode Stability: A loose or unstable reference electrode is a common cause of such artifacts.
-
Solution Clarity: Ensure that the Gavestinel solution is fully dissolved and free of any precipitate that could clog the perfusion lines or interact with the electrodes.
Issue 4: Decreased Signal-to-Noise Ratio (SNR)
Question: After applying Gavestinel, my neuronal signals are barely distinguishable from the background noise. How can I improve the SNR?
Answer: Gavestinel's intended effect is to reduce neuronal activity, which can lead to a decrease in the amplitude of your signal. If the background noise remains constant, this will result in a lower SNR.
Strategies for SNR Improvement:
-
Reduce Background Noise: Follow the steps outlined in "Issue 1" to minimize environmental noise.
-
Optimize Electrode Placement: If possible, adjust the electrode position to record from neurons with higher firing rates or larger amplitude spikes before applying Gavestinel.
-
Check Pipette/Electrode Impedance: For patch-clamp recordings, ensure an optimal seal resistance. For extracellular recordings, use an electrode with an appropriate impedance for the target neuronal population.
-
Data Filtering: Apply appropriate digital filters during post-acquisition analysis to remove noise outside the frequency band of your signal of interest.
Data Presentation
| Parameter | Recommended Value/Action | Rationale |
| Gavestinel Stock Solution | High concentration in a suitable solvent (e.g., DMSO) | To minimize the final solvent concentration in the recording solution. |
| Final Solvent Concentration | <0.1% | To avoid solvent-induced effects on neuronal activity. |
| Baseline Recording | 10-15 minutes of stable recording before drug application | To establish a stable baseline for comparison. |
| Wash-in Period | At least 10-20 minutes | To allow for complete equilibration of the drug in the tissue. |
| Wash-out Period | 20-30 minutes or longer | To confirm that the observed effects are reversible. |
| Control Experiment | Application of vehicle solution alone | To control for any effects of the solvent or the perfusion switch itself. |
Experimental Protocols
Protocol 1: Preparation and Application of Gavestinel Solution
-
Prepare Stock Solution: Dissolve Gavestinel in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10-100 mM). Aliquot and store at -20°C or as recommended by the supplier.
-
Prepare Working Solution: On the day of the experiment, thaw an aliquot of the stock solution. Dilute the stock solution in fresh, filtered artificial cerebrospinal fluid (aCSF) to the desired final concentration. Ensure thorough mixing.
-
Prepare Vehicle Control: Prepare a separate aCSF solution containing the same final concentration of the solvent used for the Gavestinel stock (e.g., 0.1% DMSO).
-
Application: After obtaining a stable baseline recording, switch the perfusion from the control aCSF to the Gavestinel-containing aCSF.
Protocol 2: Systematic Troubleshooting of Artifacts
-
Observe the Artifact: Characterize the artifact (e.g., frequency, amplitude, duration, correlation with external events).
-
Check the Grounding: Verify that all equipment is connected to a common ground.
-
Pause Perfusion: Temporarily stop the perfusion system to determine if the artifact is related to fluid flow or the perfusion pump.
-
Inspect Electrodes: Visually inspect the recording and reference electrodes for any visible issues.
-
Isolate from Vibrations: Ensure the recording setup is on an anti-vibration table and isolated from mechanical vibrations.
-
Shield from Electrical Noise: Use a Faraday cage and turn off nearby electrical devices.
Mandatory Visualizations
Caption: Gavestinel's mechanism of action on the NMDA receptor.
References
- 1. Effect of the Glycine Antagonist Gavestinel on Cerebral Infarcts in Acute Stroke Patients, a Randomized Placebo-Controlled Trial: The GAIN MRI Substudy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycine antagonist (gavestinel) in neuroprotection (GAIN International) in patients with acute stroke: a randomised controlled trial. GAIN International Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. m.youtube.com [m.youtube.com]
- 5. emedicine.medscape.com [emedicine.medscape.com]
- 6. benchchem.com [benchchem.com]
- 7. aclsnow.com [aclsnow.com]
- 8. med-linket-corp.com [med-linket-corp.com]
Technical Support Center: Optimizing Gavestinel Concentration in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Gavestinel concentration to avoid cytotoxicity in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is Gavestinel and what is its mechanism of action?
Gavestinel is a selective, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. It specifically binds to the strychnine-insensitive glycine (B1666218) binding site on the GluN1 subunit of the NMDA receptor. For the NMDA receptor to become fully active, both glutamate (B1630785) (binding to the GluN2 subunit) and a co-agonist, typically glycine or D-serine (binding to the GluN1 subunit), must be present. By blocking the glycine binding site, Gavestinel prevents the ion channel from opening, thereby inhibiting the influx of calcium ions (Ca2+) and subsequent downstream signaling cascades.
Q2: Why is it crucial to optimize Gavestinel concentration?
The NMDA receptor plays a dual role in neuronal health, mediating both cell survival and cell death pathways.[1] While excessive NMDA receptor activation (excitotoxicity) can lead to neuronal death, a basal level of NMDA receptor activity is essential for neuronal survival. Therefore, the concentration of a glycine site antagonist like Gavestinel is critical:
-
Too low a concentration: May not effectively block excitotoxicity in disease models.
-
Too high a concentration: Could excessively inhibit the basal, pro-survival signaling of the NMDA receptor, potentially leading to cytotoxicity.
Q3: What are the signs of Gavestinel-induced cytotoxicity in my cell culture?
Common indicators of cytotoxicity include:
-
A significant decrease in cell viability as measured by assays like MTT, MTS, or resazurin.
-
Increased release of lactate (B86563) dehydrogenase (LDH) into the culture medium, indicating compromised cell membrane integrity.
-
Morphological changes such as cell rounding, detachment from the culture surface, membrane blebbing, or nuclear condensation.
-
Induction of apoptotic markers like caspase-3 activation.
Q4: What is a recommended starting concentration range for Gavestinel in cell culture?
Direct cytotoxic concentrations (e.g., IC50) for Gavestinel in various cell lines are not widely reported in the literature. However, based on preclinical studies of Gavestinel and other glycine site antagonists, a starting range of 1 µM to 10 µM is often used for neuroprotection studies. It is crucial to perform a dose-response experiment to determine the optimal non-toxic concentration for your specific cell line and experimental conditions.
Q5: What are the key signaling pathways affected by Gavestinel that could lead to cytotoxicity?
Gavestinel's potential for cytotoxicity at high concentrations is linked to its inhibition of the pro-survival signaling pathways mediated by the NMDA receptor. These pathways are crucial for neuronal health and plasticity. The diagram below illustrates the dual role of NMDA receptor signaling. Excessive blockade by high concentrations of Gavestinel can shift the balance towards pro-apoptotic pathways.
References
Impact of pH on the activity of Gavestinel in experiments.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of pH on the activity of Gavestinel in experimental settings. The information is based on established principles of pharmacology and chemistry, particularly concerning NMDA receptor antagonists and indole-2-carboxylic acid derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Gavestinel?
A1: Gavestinel is a highly potent and selective non-competitive antagonist that acts at the strychnine-insensitive glycine (B1666218) binding site of the NMDA receptor-channel complex.[1] By binding to this site, it allosterically inhibits the NMDA receptor, which is involved in excitatory synaptic transmission.
Q2: How might pH affect the activity of Gavestinel in my experiments?
A2: While specific data on Gavestinel is limited, the activity of NMDA receptor antagonists can be influenced by pH. For some antagonists, an increase in extracellular pH can lead to increased potency.[2] Gavestinel, being an indole-2-carboxylic acid derivative, has functional groups (a carboxylic acid and an amide) whose ionization state is pH-dependent. Changes in pH could potentially alter its solubility, stability, and interaction with the glycine binding site of the NMDA receptor.
Q3: What is the recommended solvent for Gavestinel?
A3: Gavestinel is soluble in dimethyl sulfoxide (B87167) (DMSO) up to 40 mM. For experimental use, it is common to prepare a concentrated stock solution in DMSO and then dilute it to the final desired concentration in the aqueous experimental buffer.
Q4: Is Gavestinel stable in aqueous solutions?
A4: The stability of Gavestinel in aqueous solutions at different pH values has not been extensively reported in publicly available literature. As a general consideration for molecules with carboxylic acid and amide groups, stability can be pH-dependent. It is advisable to prepare fresh solutions for each experiment and avoid prolonged storage in aqueous buffers, especially at extreme pH values, to minimize potential degradation.
Troubleshooting Guide
| Problem | Possible Cause (pH-Related) | Suggested Solution |
| Low or inconsistent Gavestinel activity | Suboptimal pH of the experimental buffer: The binding affinity of Gavestinel to the glycine site of the NMDA receptor may be sensitive to pH. | Systematically test a range of buffer pH values (e.g., 6.8, 7.2, 7.4, 7.8) to determine the optimal pH for your specific assay. Ensure the buffer has sufficient buffering capacity to maintain a stable pH throughout the experiment. |
| Gavestinel precipitation: As a carboxylic acid-containing compound, Gavestinel's solubility is likely pH-dependent. It may be less soluble at acidic pH.[2] | Visually inspect your solutions for any signs of precipitation. Consider adjusting the pH of your buffer to a more alkaline value (e.g., pH 7.4 or higher) to improve solubility. You can also try preparing the final dilution from the DMSO stock immediately before use. | |
| Variability between experimental repeats | Inconsistent pH of stock solutions or buffers: Small variations in pH between experiments can lead to significant differences in Gavestinel's effective concentration and activity. | Prepare fresh buffers for each set of experiments and accurately measure the pH. Use a calibrated pH meter. Consider using a buffer system known for its stability.[3] |
| Unexpected side effects or off-target activity | pH-induced degradation of Gavestinel: At certain pH values, Gavestinel may degrade into active or interfering byproducts. | Minimize the time Gavestinel spends in aqueous solution before being used in the experiment. If degradation is suspected, analytical techniques such as HPLC could be used to assess the purity of the compound in the experimental buffer over time. |
Experimental Protocols
In Vitro Electrophysiology Assay for Gavestinel Activity
This protocol provides a general framework for assessing the inhibitory effect of Gavestinel on NMDA receptor-mediated currents using whole-cell patch-clamp electrophysiology.
1. Cell Culture and Preparation:
- Culture a suitable cell line expressing NMDA receptors (e.g., HEK293 cells transfected with NMDA receptor subunits or primary neuronal cultures) on glass coverslips.
- On the day of the experiment, transfer a coverslip to the recording chamber on the microscope stage.
2. Solutions and Reagents:
- External Solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to desired values (e.g., 7.0, 7.2, 7.4, 7.6) with NaOH.
- Internal Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP. Adjust pH to 7.2 with CsOH.
- Agonist Solution: External solution containing NMDA (e.g., 100 µM) and glycine (e.g., 10 µM).
- Gavestinel Stock Solution: 10 mM Gavestinel in DMSO.
- Gavestinel Working Solutions: Prepare serial dilutions of Gavestinel from the stock solution into the external solution at various pH values immediately before application.
3. Electrophysiological Recording:
- Establish a whole-cell patch-clamp configuration.
- Clamp the cell at a holding potential of -60 mV.
- Apply the agonist solution to elicit an NMDA receptor-mediated current.
- After a stable baseline current is established, co-apply the agonist solution with different concentrations of Gavestinel at a specific pH.
- Record the inhibition of the NMDA receptor current by Gavestinel.
- Wash out Gavestinel with the agonist solution to observe recovery.
- Repeat the procedure for different pH values of the external solution.
4. Data Analysis:
- Measure the peak or steady-state current amplitude in the absence and presence of Gavestinel.
- Calculate the percentage of inhibition for each Gavestinel concentration.
- Construct concentration-response curves and determine the IC₅₀ value at each pH.
Visualizations
Caption: Gavestinel's mechanism of action on the NMDA receptor signaling pathway.
Caption: Troubleshooting workflow for issues with Gavestinel activity.
Caption: Experimental workflow for investigating the impact of pH on Gavestinel.
References
- 1. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overcoming Challenges in Carboxylic Acid Drug Formulations [eureka.patsnap.com]
- 3. Buffer solutions in drug formulation and processing: How pKa values depend on temperature, pressure and ionic strength - PubMed [pubmed.ncbi.nlm.nih.gov]
Avoiding degradation of Gavestinel during experimental procedures.
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and use of Gavestinel in experimental settings to avoid its degradation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for storing Gavestinel powder?
A1: To ensure the long-term stability of Gavestinel, it should be stored as a dry powder in a tightly sealed container, protected from light and moisture. For optimal stability, refer to the storage conditions outlined in the table below.
Q2: How should I prepare a stock solution of Gavestinel?
A2: It is crucial to prepare stock solutions in appropriate solvents and store them correctly to prevent degradation. Gavestinel is soluble in organic solvents such as DMSO. For in vivo experiments, co-solvents like PEG300 and Tween-80 are often used. A detailed protocol for preparing a stock solution is provided in the Experimental Protocols section. To prevent the negative effects of repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use volumes.[1]
Q3: What are the primary factors that can cause Gavestinel to degrade in an experimental setting?
A3: Gavestinel, an indole-2-carboxylic acid derivative, is susceptible to degradation from several factors. The primary concerns are oxidation, exposure to light (photodegradation), and extreme pH conditions. Indole (B1671886) compounds are known to be sensitive to oxidative conditions.[2] Additionally, exposure to UV light can lead to the formation of degradation products.
Q4: Can I heat my Gavestinel solution to aid dissolution?
A4: While gentle warming and sonication can be used to aid in the dissolution of Gavestinel, prolonged exposure to high temperatures should be avoided.[1] Indole-2-carboxylic acids can undergo thermal decarboxylation, leading to the loss of the carboxylic acid group and formation of the corresponding indole.
Q5: How can I detect if my Gavestinel has degraded?
A5: The most reliable method for detecting Gavestinel and its potential degradation products is High-Performance Liquid Chromatography (HPLC), preferably coupled with mass spectrometry (HPLC-MS).[3] This technique allows for the separation of Gavestinel from any impurities or degradants, and mass spectrometry can help in identifying the structure of these unknown compounds. A change in the color or clarity of the solution may also indicate degradation, but this is not a definitive measure.
Troubleshooting Guides
Problem: I observe a precipitate in my Gavestinel stock solution after thawing.
| Possible Cause | Solution |
| Poor solubility at lower temperatures. | Gently warm the solution and sonicate to redissolve the compound.[1] |
| The concentration of Gavestinel exceeds its solubility limit in the chosen solvent. | Prepare a new stock solution at a lower concentration or use a different solvent system with higher solubilizing capacity. Refer to the solubility data table below. |
| The solution has undergone freeze-thaw cycles, leading to precipitation. | Always aliquot stock solutions into single-use vials to avoid repeated freezing and thawing.[1] |
Problem: My experimental results are inconsistent, and I suspect Gavestinel degradation.
| Possible Cause | Troubleshooting Steps |
| Oxidative Degradation: The indole ring of Gavestinel is susceptible to oxidation. | - Prepare fresh solutions before each experiment. - Use degassed solvents to minimize dissolved oxygen. - Avoid sources of free radicals in your experimental setup. |
| Photodegradation: Exposure to light, especially UV, can degrade indole compounds. | - Protect Gavestinel solutions from light by using amber vials or wrapping containers in aluminum foil. - Minimize the exposure of your experimental setup to direct light. |
| pH Instability: Extreme pH conditions may lead to hydrolysis or other degradation pathways. | - Ensure the pH of your experimental buffer is within a stable range for indole-2-carboxylic acids. - If your experiment requires acidic or basic conditions, minimize the exposure time of Gavestinel to these conditions. |
| Contamination: Contaminants in solvents or reagents could catalyze degradation. | - Use high-purity, HPLC-grade solvents and fresh reagents. |
| Improper Storage: The stock solution was not stored at the recommended temperature. | - Verify that storage temperatures for stock solutions are maintained as per the guidelines in the data table. |
Data Presentation
Table 1: Storage Conditions for Gavestinel
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | Room Temperature | Short-term | May vary by supplier; refer to the certificate of analysis. |
| Stock Solution | -20°C | Up to 1 month | Sealed from moisture.[1] |
| Stock Solution | -80°C | Up to 6 months | Sealed from moisture.[1] |
Table 2: Solubility of Gavestinel
| Solvent/Vehicle | Solubility | Protocol |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | Add each solvent sequentially and mix well.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | Add each solvent sequentially and mix well.[1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | Add each solvent sequentially and mix well.[1] |
Experimental Protocols
Protocol 1: Preparation of Gavestinel Stock Solution (10 mM in DMSO)
-
Materials:
-
Gavestinel powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Allow the Gavestinel powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the required amount of Gavestinel powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution until the Gavestinel is completely dissolved. Gentle warming (to no more than 37°C) or sonication can be used to aid dissolution.
-
Aliquot the stock solution into single-use amber microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]
-
Protocol 2: Basic Stability Assessment of Gavestinel in Experimental Buffer
-
Objective: To determine the short-term stability of Gavestinel in a specific aqueous buffer under experimental conditions.
-
Materials:
-
Gavestinel stock solution (e.g., 10 mM in DMSO)
-
Experimental buffer (e.g., cell culture medium, physiological saline)
-
HPLC system with UV or MS detector
-
-
Procedure:
-
Prepare a working solution of Gavestinel in the experimental buffer at the final experimental concentration.
-
Immediately after preparation (T=0), take an aliquot of the solution and analyze it by HPLC to determine the initial peak area of Gavestinel.
-
Incubate the remaining working solution under the conditions of your experiment (e.g., 37°C, 5% CO2).
-
At various time points (e.g., 1, 4, 8, 24 hours), take aliquots of the incubated solution and analyze them by HPLC.
-
Compare the peak area of Gavestinel at each time point to the initial peak area at T=0. A significant decrease in the peak area or the appearance of new peaks indicates degradation.
-
Mandatory Visualizations
Caption: Gavestinel acts as an antagonist at the glycine binding site of the NMDA receptor.
Caption: Recommended experimental workflow for using Gavestinel.
Caption: Troubleshooting flowchart for suspected Gavestinel degradation.
References
- 1. pubblicazioni.unicam.it [pubblicazioni.unicam.it]
- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comprehensive UHPLC-MS/MS screening method for the analysis of 98 New Psychoactive Substances and related compounds in human hair - PubMed [pubmed.ncbi.nlm.nih.gov]
Ensuring Complete Dissolution of Gavestinel for In Vivo Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed guidance and troubleshooting for the complete dissolution of Gavestinel, a selective NMDA receptor antagonist, for in vivo applications. Ensuring complete dissolution is critical for accurate dosing and obtaining reliable experimental results. This guide offers step-by-step protocols, quantitative data, and solutions to common challenges encountered during formulation preparation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving Gavestinel for in vivo use?
A1: For in vivo administration, particularly for subcutaneous or intravenous routes, a solution of γ-cyclodextrin in 0.9% saline is a documented vehicle. For initial laboratory research, Gavestinel is also known to be soluble in DMSO up to 40 mM. However, for animal studies, minimizing the concentration of DMSO is crucial to avoid toxicity.
Q2: I am observing precipitation when I dilute my Gavestinel stock solution in saline. What should I do?
A2: Precipitation upon dilution of a DMSO stock solution into an aqueous buffer like saline is a common issue for poorly water-soluble compounds. To address this, using a solubilizing agent such as γ-cyclodextrin is recommended. Prepare the Gavestinel solution directly in the cyclodextrin-saline vehicle rather than creating a concentrated DMSO stock first.
Q3: What is the mechanism of action of Gavestinel?
A3: Gavestinel is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2] It acts at the strychnine-insensitive glycine (B1666218) binding site on the GluN1 subunit of the receptor.[1][2] By binding to this site, Gavestinel prevents the channel opening that is normally triggered by the binding of both glutamate (B1630785) and a co-agonist (glycine or D-serine), thus inhibiting the influx of calcium ions (Ca²⁺) into the neuron.[1][2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Gavestinel powder is not dissolving in 0.9% saline. | Gavestinel has low aqueous solubility. | Use a solubilizing agent. A solution of γ-cyclodextrin in 0.9% saline is an effective vehicle. |
| Precipitation occurs after the solution cools down from heating. | The solution was supersaturated at a higher temperature and the compound is precipitating out as it returns to room temperature. | Re-warm the solution gently before use. Ensure that the concentration of Gavestinel does not exceed its solubility limit at room temperature in the chosen vehicle. Consider increasing the concentration of the solubilizing agent (γ-cyclodextrin). |
| The final solution appears cloudy or has visible particles. | Incomplete dissolution or presence of impurities. | Ensure vigorous vortexing and/or sonication is applied during the dissolution process. If cloudiness persists, filter the solution through a 0.22 µm syringe filter before administration to remove any undissolved particles. |
| Variability in experimental results between batches of prepared Gavestinel solution. | Inconsistent dissolution leading to variations in the actual concentration of the administered dose. | Standardize the dissolution protocol. Ensure the same temperature, mixing duration, and speed are used for each preparation. Prepare fresh solutions for each experiment to avoid degradation. |
Experimental Protocols
Protocol 1: Dissolution of Gavestinel using γ-Cyclodextrin for Injection
This protocol is recommended for preparing Gavestinel for parenteral (e.g., intravenous, subcutaneous) administration.
Materials:
-
Gavestinel powder
-
γ-Cyclodextrin
-
Sterile 0.9% saline
-
Sterile vials
-
Vortex mixer
-
Sonicator bath
-
Sterile 0.22 µm syringe filter
Procedure:
-
Prepare the Vehicle:
-
Determine the desired concentration of γ-cyclodextrin. A common starting point is a 1:1 or 1:2 molar ratio of Gavestinel to γ-cyclodextrin.
-
Weigh the required amount of γ-cyclodextrin and dissolve it in sterile 0.9% saline.
-
Vortex or sonicate until the γ-cyclodextrin is completely dissolved and the solution is clear.
-
-
Dissolve Gavestinel:
-
Weigh the required amount of Gavestinel powder.
-
Add the Gavestinel powder to the prepared γ-cyclodextrin in saline vehicle.
-
Vortex the mixture vigorously for 2-3 minutes.
-
Sonicate the vial in a water bath sonicator for 10-15 minutes. Gentle heating of the water bath (to no more than 40°C) may aid dissolution.
-
-
Final Preparation:
-
Visually inspect the solution for any undissolved particles. The solution should be clear.
-
If any particulates are visible, filter the solution through a sterile 0.22 µm syringe filter into a sterile vial.
-
It is recommended to prepare the solution fresh on the day of the experiment.
-
Quantitative Data: Solubility of Gavestinel
| Solvent/Vehicle | Solubility | Notes |
| DMSO | Up to 40 mM | Suitable for in vitro studies, but should be used at low final concentrations (<0.5%) for in vivo to avoid toxicity. |
| γ-Cyclodextrin in 0.9% Saline | Concentration dependent on the molar ratio of Gavestinel to cyclodextrin. | A 1:2 molar ratio of Gavestinel to γ-cyclodextrin is a good starting point to achieve a clear solution for injection. |
Visualizing Key Processes
Gavestinel's Mechanism of Action: NMDA Receptor Antagonism
Caption: Gavestinel competitively antagonizes the glycine binding site on the NMDA receptor.
Experimental Workflow: From Powder to In Vivo Administration
Caption: A standardized workflow for the preparation and administration of Gavestinel.
References
Validation & Comparative
A Comparative Analysis of Gavestinel and Memantine for Neuroprotection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuroprotective efficacy of Gavestinel (B117479) and Memantine (B1676192), two modulators of the N-methyl-D-aspartate (NMDA) receptor. While both compounds were investigated for their potential to mitigate neuronal damage, their developmental paths and clinical outcomes have diverged significantly. This document synthesizes preclinical and clinical data to offer a clear perspective on their mechanisms, efficacy, and the experimental basis for their evaluation.
Executive Summary
Gavestinel, a selective antagonist of the glycine (B1666218) site on the NMDA receptor, showed promise in preclinical models of ischemic stroke. However, it ultimately failed to demonstrate clinical efficacy in large, randomized controlled trials, leading to the discontinuation of its development for this indication. In contrast, Memantine, an uncompetitive antagonist of the NMDA receptor channel, is an approved treatment for Alzheimer's disease and has shown neuroprotective effects in various preclinical studies. While smaller clinical trials suggest potential benefits in other neurodegenerative conditions and stroke, large-scale definitive trials are still needed. This guide delves into the data that paints a picture of a promising preclinical candidate that failed to translate to clinical success (Gavestinel) and a clinically approved drug with a more complex but potentially broader neuroprotective profile (Memantine).
Comparative Efficacy Data
The following tables summarize key quantitative data on the efficacy of Gavestinel and Memantine from in vitro and in vivo studies. Direct head-to-head comparative studies are limited; therefore, data is presented from various relevant experiments to allow for an informed comparison.
| Parameter | Gavestinel | Memantine | Reference(s) |
| Mechanism of Action | Selective, non-competitive antagonist at the strychnine-insensitive glycine binding site of the NMDA receptor. | Uncompetitive (open-channel) antagonist at the NMDA receptor. | [1] |
| Binding Affinity (Kd) | 0.8 nM for the glycine site. | Low to moderate affinity, with IC50 values for NMDA receptor subtypes ranging from 0.5 to 1 µM in the absence of Mg2+.[2][3] | [1] |
| Clinical Development Status | Development for acute ischemic stroke discontinued (B1498344) due to lack of efficacy in Phase III trials (GAIN International and GAIN Americas).[4][5] | Approved for the treatment of moderate-to-severe Alzheimer's disease. Investigated for other neurological conditions. | [6] |
Table 1: General Characteristics and Clinical Status
| Experimental Model | Gavestinel Outcome | Memantine Outcome | Reference(s) |
| In Vitro Neuroprotection (Excitotoxicity) | Preclinical studies showed neuroprotective effects against glutamate-induced excitotoxicity. | Protects neurons from NMDA-induced excitotoxicity at concentrations of 1-10 µM.[7][8] | [9] |
| In Vitro Neuroprotection (Oxygen-Glucose Deprivation) | Data not readily available in direct comparative studies. | At 10 µM, significantly reduced LDH release by 40% after 3 hours of re-oxygenation in rat hippocampal slices.[10] | [10] |
| In Vivo Neuroprotection (Animal Models of Stroke) | Reduced infarct volume in experimental stroke models.[11] | Dose-dependent reduction in ischemic damage in rat models of transient forebrain ischemia (effective at 10 and 20 mg/kg).[12] | [11][12] |
| Clinical Trials (Acute Ischemic Stroke) | No improvement in functional outcome (Barthel Index) or reduction in mortality compared to placebo. No effect on infarct volume in an MRI substudy.[4][5] | Smaller clinical trials suggest potential for improved neurological function (NIHSS scores). Large-scale, definitive trials are lacking.[13][14] | [4][5][13][14] |
Table 2: Comparative Neuroprotective Efficacy in Preclinical and Clinical Studies
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
In Vitro Excitotoxicity Assay (Lactate Dehydrogenase Release)
Objective: To quantify the neuroprotective effect of a compound against glutamate-induced excitotoxicity by measuring the release of lactate (B86563) dehydrogenase (LDH) from damaged cells.
Protocol:
-
Cell Culture: Primary cortical or hippocampal neurons are cultured on poly-D-lysine-coated 96-well plates in a suitable neuronal culture medium (e.g., Neurobasal medium supplemented with B-27) for at least 7 days to allow for maturation.
-
Compound Pre-treatment: The test compound (Gavestinel or Memantine) is added to the culture medium at various concentrations and incubated for a specified period (e.g., 1 hour) prior to the excitotoxic insult.
-
Excitotoxic Insult: The culture medium is replaced with a magnesium-free buffer containing L-glutamate (e.g., 100 µM) to induce excitotoxicity. The cells are incubated for a defined period (e.g., 24 hours).
-
LDH Measurement: A sample of the culture supernatant is collected and transferred to a new 96-well plate. An LDH assay reagent (containing lactate, NAD+, and diaphorase) is added to each well.
-
Data Analysis: The absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader. The amount of LDH released is proportional to the number of damaged cells. The neuroprotective effect of the compound is calculated as the percentage reduction in LDH release compared to the glutamate-only control.[15]
Oxygen-Glucose Deprivation (OGD) and Reperfusion In Vitro Model
Objective: To simulate ischemic/reperfusion injury in vitro and assess the neuroprotective efficacy of a compound.
Protocol:
-
Tissue Preparation: Acute hippocampal slices (e.g., 400 µm thick) are prepared from adult rats and maintained in artificial cerebrospinal fluid (aCSF) saturated with 95% O2 / 5% CO2.
-
Compound Incubation: Slices are pre-incubated with the test compound (e.g., Memantine at 10 µM) for a specified duration (e.g., 30 minutes) before OGD.[16]
-
OGD Induction: The aCSF is replaced with a glucose-free aCSF saturated with 95% N2 / 5% CO2 for a defined period (e.g., 10 minutes) to induce oxygen-glucose deprivation.[17]
-
Reperfusion: The OGD solution is replaced with normal, oxygenated aCSF containing glucose to simulate reperfusion. The slices are incubated for various durations (e.g., 1, 2, and 3 hours).[16]
-
Assessment of Neuronal Damage: Neuronal damage is quantified by measuring the amount of LDH released into the incubation medium at different time points during reperfusion.[16]
-
Data Analysis: The LDH activity in the medium is measured spectrophotometrically. The neuroprotective effect is determined by comparing the LDH release in compound-treated slices to that in vehicle-treated slices subjected to OGD.[16]
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of both Gavestinel and Memantine are rooted in their modulation of the NMDA receptor, a key player in excitotoxic neuronal death. However, their distinct binding sites lead to different modulatory actions.
Gavestinel: Glycine Site Antagonism
Gavestinel acts as a selective antagonist at the glycine co-agonist site of the NMDA receptor. Glycine binding is a prerequisite for the channel to open in response to glutamate (B1630785). By blocking the glycine site, Gavestinel prevents the conformational changes necessary for channel activation, thereby reducing the influx of Ca2+ ions even in the presence of high glutamate concentrations.
References
- 1. The selective glycine antagonist gavestinel lacks phencyclidine-like behavioral effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mg2+ Imparts NMDA Receptor Subtype Selectivity to the Alzheimer's Drug Memantine | Journal of Neuroscience [jneurosci.org]
- 3. Mg2+ Imparts NMDA Receptor Subtype Selectivity to the Alzheimer's Drug Memantine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glycine antagonist (gavestinel) in neuroprotection (GAIN International) in patients with acute stroke: a randomised controlled trial. GAIN International Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of the Glycine Antagonist Gavestinel on cerebral infarcts in acute stroke patients, a randomized placebo-controlled trial: The GAIN MRI Substudy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotection by NMDA receptor antagonists in a variety of neuropathologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 8. oatext.com [oatext.com]
- 9. Neuroprotective effects of NMDA receptor glycine recognition site antagonism: dependence on glycine concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Galantamine and memantine produce different degrees of neuroprotection in rat hippocampal slices subjected to oxygen-glucose deprivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of the Glycine Antagonist Gavestinel on Cerebral Infarcts in Acute Stroke Patients, a Randomized Placebo-Controlled Trial: The GAIN MRI Substudy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neuroprotective effect of memantine demonstrated in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Memantine as a neuroprotective agent in ischemic stroke: Preclinical and clinical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Excitotoxicity In Vitro Assay - Creative Biolabs [neuros.creative-biolabs.com]
- 16. joseroda.com [joseroda.com]
- 17. Oxygen-glucose deprivation differentially affects neocortical pyramidal neurons and parvalbumin-positive interneurons - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to NMDA Receptor Antagonism: Gavestinel vs. Ketamine
For Researchers, Scientists, and Drug Development Professionals
The N-methyl-D-aspartate (NMDA) receptor, a crucial component of excitatory neurotransmission in the central nervous system, is a key target in the development of therapeutics for a range of neurological and psychiatric disorders. Its complex structure, featuring multiple distinct binding sites, allows for modulation by a variety of compounds. This guide provides an objective comparison of two notable NMDA receptor antagonists, Gavestinel and Ketamine, highlighting their divergent mechanisms of action, binding affinities, and the experimental methodologies used to characterize them.
Mechanism of Action: Two Distinct Approaches to NMDA Receptor Inhibition
Gavestinel and Ketamine antagonize the NMDA receptor through fundamentally different mechanisms. This difference dictates their pharmacological profiles and functional consequences.
-
Gavestinel (GV150526): This compound acts as a selective, potent, and competitive antagonist at the strychnine-insensitive glycine (B1666218) co-agonist site on the GluN1 subunit of the NMDA receptor.[1][2] For the NMDA receptor channel to open, both the primary agonist, glutamate (B1630785) (binding to the GluN2 subunit), and a co-agonist, typically glycine or D-serine (binding to the GluN1 subunit), must be present. By competitively blocking the glycine binding site, Gavestinel prevents the conformational changes necessary for channel activation, thereby inhibiting ion flux regardless of glutamate concentration.[1]
-
Ketamine: In contrast, Ketamine is a non-competitive, open-channel blocker.[3][4][5] It does not compete with glutamate or glycine. Instead, it enters the ion channel pore of the NMDA receptor after it has been opened by the binding of both agonists and physically occludes it, preventing the passage of ions like Ca²⁺ and Na⁺.[4] Ketamine binds to a site within the channel pore, often referred to as the phencyclidine (PCP) site.[5][6] This mechanism makes Ketamine's antagonism "use-dependent" or "activity-dependent," meaning it is more effective when the neuron is actively firing and the NMDA receptor channels are open.
The following diagram illustrates these distinct binding sites and mechanisms of action on the NMDA receptor complex.
Caption: Mechanisms of Gavestinel and Ketamine at the NMDA receptor.
Comparative Binding Affinity
The potency of a drug is often quantified by its binding affinity for its target receptor, expressed as the dissociation constant (Kd) or the inhibition constant (Ki). A lower value indicates a higher affinity. The data clearly show that Gavestinel has a substantially higher affinity for its binding site compared to Ketamine.
| Compound | Target Site | Ligand Used in Assay | Affinity Constant (Value) | Source(s) |
| Gavestinel | Glycine Site (GluN1) | [³H]GV150526A | Kd: 0.8 nM | [7][8][9] |
| Ketamine | PCP Site (Channel Pore) | [³H]MK-801 | Ki: 1 - 2.5 µM | [10] |
| (1000 - 2500 nM) |
Note: The values are derived from studies using rat brain preparations and may vary depending on the specific NMDA receptor subunit composition and experimental conditions.
Key Experimental Protocols
The characterization of these antagonists relies on established in vitro techniques, primarily radioligand binding assays and electrophysiological recordings.
Radioligand Binding Assay for the Glycine Site
This method is used to determine the binding affinity (Kd) of a compound like Gavestinel for the glycine site.
Objective: To quantify the specific binding of a radiolabeled ligand to the NMDA receptor's glycine site in brain tissue homogenates and determine the affinity of unlabeled competitors.
Methodology:
-
Tissue Preparation: Cerebral cortices from rats are dissected and homogenized in a cold buffer solution. The homogenate is centrifuged to pellet the cell membranes, which contain the NMDA receptors. The pellet is washed multiple times to remove endogenous ligands.
-
Saturation Assay (to determine Kd of Gavestinel):
-
Aliquots of the membrane preparation are incubated with increasing concentrations of radiolabeled [³H]Gavestinel.
-
A parallel set of incubations is performed in the presence of a high concentration of an unlabeled glycine site ligand (e.g., glycine or DCKA) to determine non-specific binding.
-
The reaction is incubated to equilibrium.
-
-
Competition Assay (to determine Ki of other compounds):
-
Membrane preparations are incubated with a fixed concentration of a known glycine-site radioligand (like [³H]glycine or [³H]GV150526A) and varying concentrations of the unlabeled test compound (the competitor).
-
-
Separation and Counting: The incubation is terminated by rapid vacuum filtration through glass fiber filters, which trap the membranes with bound radioligand while allowing unbound radioligand to pass through. The radioactivity retained on the filters is then measured using a scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. For saturation assays, the Kd and Bmax (receptor density) are determined by fitting the data to a one-site binding model. For competition assays, the IC50 (concentration of competitor that inhibits 50% of specific binding) is calculated and converted to a Ki value using the Cheng-Prusoff equation.
The workflow for a typical radioligand binding assay is depicted below.
Caption: Workflow for a competitive radioligand binding assay.
Electrophysiology (Patch-Clamp)
This technique measures the functional effect of antagonists on NMDA receptor-mediated ion currents in individual neurons.
Objective: To measure the inhibition of NMDA-induced electrical currents by an antagonist like Ketamine and characterize its voltage and use dependency.
Methodology:
-
Cell Preparation: Neurons (either from primary culture, e.g., hippocampal neurons, or cell lines expressing NMDA receptors) are prepared on a coverslip.
-
Recording: A glass micropipette filled with a conductive solution is pressed against the cell membrane to form a high-resistance seal (a "gigaseal"). The patch of membrane under the pipette can be ruptured to allow measurement of currents across the entire cell membrane (whole-cell configuration).
-
Application of Agonists: The cell is held at a specific voltage (e.g., -60 mV). A solution containing NMDA and glycine is applied to the cell to activate the NMDA receptors and elicit an inward electrical current.
-
Application of Antagonist: The antagonist (e.g., Ketamine) is then co-applied with the agonists.
-
For an open-channel blocker like Ketamine, the block will be more pronounced when the channels are open. The rate and extent of current inhibition are measured.
-
To test for voltage dependency, the experiment is repeated at different holding potentials.
-
-
Data Analysis: The amplitude of the NMDA-induced current before and after the application of the antagonist is compared. A concentration-response curve can be generated by applying different concentrations of the antagonist to determine the IC50 (the concentration that inhibits 50% of the maximal current).
Summary and Implications
The distinct mechanisms of Gavestinel and Ketamine have significant implications for their potential therapeutic applications and side-effect profiles.
-
Gavestinel , as a high-affinity competitive antagonist at the glycine co-agonist site, provides a direct and potent method of preventing receptor activation.[9] This mechanism was explored for neuroprotection in conditions like stroke, although clinical trials did not ultimately show efficacy.[1][2] Its action is not dependent on the channel being open.
-
Ketamine's role as a use-dependent, open-channel blocker means its effects are intrinsically linked to the level of neuronal activity.[3][4][11] This property is thought to be crucial for its rapid antidepressant effects, where it may preferentially block tonically active, extrasynaptic NMDA receptors or receptors on inhibitory interneurons.[3][12] However, this mechanism is also associated with its psychotomimetic and dissociative side effects.
References
- 1. Radioligand binding assays for the glycine site on N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Allosteric Inhibition of NMDA Receptors by Low Dose Ketamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Ketamine and other N-methyl-D-aspartate receptor antagonists in the treatment of depression: a perspective review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Receptor binding characteristics of the novel NMDA receptor glycine site antagonist [3H]GV150526A in rat cerebral cortical membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdn-links.lww.com [cdn-links.lww.com]
- 11. Gavestinel Sodium - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 12. giffordbioscience.com [giffordbioscience.com]
7-Chlorokynurenic Acid: A Potent In Vitro Alternative to Gavestinel for NMDA Receptor Glycine Site Antagonism
For researchers and professionals in drug development, the quest for selective and potent modulators of the N-methyl-D-aspartate (NMDA) receptor is of paramount importance. This guide provides an in vitro comparison of 7-Chlorokynurenic acid (7-CKA) and Gavestinel (B117479), two notable antagonists of the NMDA receptor's glycine (B1666218) modulatory site.
Both 7-Chlorokynurenic acid (7-CKA) and Gavestinel (also known as GV-150526) are selective antagonists that target the glycine co-agonist site on the NMDA receptor.[1][2] This site must be occupied by glycine or D-serine for the receptor to be fully activated by glutamate (B1630785). By blocking this site, these antagonists effectively inhibit NMDA receptor function, a mechanism of significant interest for therapeutic intervention in a variety of neurological and psychiatric disorders. While both compounds share this mechanism, their in vitro potency and reported pharmacological data show key differences that are critical for experimental design and interpretation.
Quantitative Comparison of In Vitro Potency
The following table summarizes the available in vitro binding affinities for 7-CKA and Gavestinel at the NMDA receptor glycine site.
| Compound | Parameter | Value | Species/Tissue |
| 7-Chlorokynurenic acid (7-CKA) | IC50 | 0.56 µM | Rat Cortical Membranes |
| Gavestinel (GV-150526) | pKi | 8.5 | Not Specified |
| Ki | ~3.16 nM | Not Specified | |
| Kd | 0.8 nM | Not Specified |
IC50: Half-maximal inhibitory concentration. Ki: Inhibitory constant. Kd: Dissociation constant. pKi: -log(Ki).
Based on the available data, Gavestinel exhibits a significantly higher binding affinity for the NMDA receptor glycine site in vitro compared to 7-CKA. The nanomolar affinity of Gavestinel suggests a more potent interaction with the receptor at lower concentrations.
Signaling Pathway of NMDA Receptor Glycine Site Antagonism
The activation of the NMDA receptor is a critical event in excitatory synaptic transmission and plasticity. It requires the binding of both the neurotransmitter glutamate to the GluN2 subunit and a co-agonist, typically glycine or D-serine, to the GluN1 subunit. Upon simultaneous binding, the ion channel opens, allowing an influx of Ca2+ and Na+ into the neuron and an efflux of K+. This influx of calcium is a key second messenger, activating a cascade of intracellular signaling pathways that can lead to long-term changes in synaptic strength, such as long-term potentiation (LTP).
7-CKA and Gavestinel, as competitive antagonists at the glycine binding site, prevent the co-agonist from binding. This allosterically inhibits the glutamate-induced opening of the ion channel, thereby blocking the downstream signaling cascade.
References
- 1. The selective glycine antagonist gavestinel lacks phencyclidine-like behavioral effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of the Glycine Antagonist Gavestinel on Cerebral Infarcts in Acute Stroke Patients, a Randomized Placebo-Controlled Trial: The GAIN MRI Substudy - PMC [pmc.ncbi.nlm.nih.gov]
Gavestinel: A Comparative Potency Analysis Against Other NMDA Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Gavestinel's potency against a range of other N-methyl-D-aspartate (NMDA) receptor antagonists. The data and experimental protocols summarized herein are intended to serve as a valuable resource for researchers and professionals in the field of drug development and neuroscience.
Introduction to Gavestinel and NMDA Receptor Antagonism
Gavestinel (GV-150526) is a highly potent and selective non-competitive antagonist of the NMDA receptor.[1] It exerts its effect by binding to the strychnine-insensitive glycine (B1666218) co-agonist site on the GluN1 subunit of the receptor complex.[1][2][3] Overstimulation of NMDA receptors is implicated in a variety of neurological disorders, making NMDA receptor antagonists a significant area of therapeutic interest. These antagonists are broadly classified based on their mechanism of action and binding site on the receptor complex. The primary categories include competitive antagonists that bind to the glutamate (B1630785) site on the GluN2 subunit, uncompetitive channel blockers that bind within the ion channel, and glycine site antagonists like Gavestinel.
Comparative Potency of NMDA Receptor Antagonists
The potency of an antagonist is a critical determinant of its therapeutic potential and is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). Lower values indicate higher potency. The following table summarizes the available potency data for Gavestinel and other representative NMDA receptor antagonists. It is important to note that these values are compiled from various sources, and experimental conditions may differ, affecting direct comparability.
| Antagonist | Class | Binding Site | Potency (Ki or IC50) | Reference |
| Gavestinel (GV-150526) | Glycine Site Antagonist | GluN1 Subunit | Kd = 0.8 nM | [1] |
| 5,7-Dichlorokynurenic Acid (DCKA) | Glycine Site Antagonist | GluN1 Subunit | Ki = 0.82 µM | [4] |
| L-689,560 | Glycine Site Antagonist | GluN1 Subunit | Ki = 2.6 nM | [5] |
| ACEA-1021 | Glycine Site Antagonist | GluN1 Subunit | Kb = 5-8 nM | [6] |
| D-AP5 | Competitive Antagonist | GluN2 Subunit | Ki = ~1.93 µM | [7] |
| CGS 19755 | Competitive Antagonist | GluN2 Subunit | Ki = ~0.34 µM | [7] |
| Ketamine | Uncompetitive Channel Blocker | Ion Channel (PCP Site) | Ki = ~0.5 µM | [7] |
| Memantine (B1676192) | Uncompetitive Channel Blocker | Ion Channel (PCP Site) | Ki = ~1 µM | [7] |
| MK-801 (Dizocilpine) | Uncompetitive Channel Blocker | Ion Channel (PCP Site) | High Affinity | [8] |
| Phencyclidine (PCP) | Uncompetitive Channel Blocker | Ion Channel (PCP Site) | High Affinity | [8] |
| Ifenprodil | Non-competitive (Allosteric) | GluN2B Subunit | Low µM IC50 |
Experimental Protocols
The determination of antagonist potency relies on standardized in vitro and in vivo experimental protocols. Below are detailed methodologies for two key assays.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the NMDA receptor.
Methodology:
-
Membrane Preparation: Synaptic membranes are prepared from rodent forebrains or from cell lines expressing specific NMDA receptor subunits. The tissue is homogenized in a cold buffer and centrifuged to isolate the membrane fraction. The final pellet is resuspended in an appropriate assay buffer.
-
Binding Reaction: The membrane preparation is incubated with a specific radioligand (e.g., [3H]MK-801 for the channel site, [3H]CGP 39653 for the glutamate site, or [3H]glycine for the glycine site) and varying concentrations of the unlabeled antagonist being tested.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand is washed away.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
Whole-Cell Patch-Clamp Electrophysiology
Objective: To assess the functional antagonism of NMDA receptor-mediated currents by a test compound.
Methodology:
-
Cell Preparation: Neurons are cultured or acute brain slices are prepared. A single neuron is selected for recording.
-
Recording Configuration: A glass micropipette filled with an internal solution is brought into contact with the cell membrane to form a high-resistance "gigaohm" seal. The membrane patch is then ruptured to achieve the whole-cell configuration, allowing for the measurement of ion currents across the entire cell membrane.
-
Eliciting NMDA Currents: The neuron is voltage-clamped at a specific holding potential (e.g., -70 mV). NMDA receptor-mediated currents are elicited by the application of NMDA and a co-agonist like glycine or D-serine.
-
Antagonist Application: The test antagonist is applied at various concentrations to the bathing solution, and the resulting inhibition of the NMDA-induced current is measured.
-
Data Analysis: A concentration-response curve is generated by plotting the percentage of current inhibition against the antagonist concentration. The IC50 value, the concentration of the antagonist that produces 50% of the maximal inhibition, is determined from this curve.
Visualizing NMDA Receptor Antagonism
The following diagrams illustrate the NMDA receptor signaling pathway and a typical experimental workflow for determining antagonist potency.
Caption: NMDA Receptor Signaling and Antagonist Binding Sites.
Caption: Experimental Workflow for Determining Antagonist Potency.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Effect of the Glycine Antagonist Gavestinel on Cerebral Infarcts in Acute Stroke Patients, a Randomized Placebo-Controlled Trial: The GAIN MRI Substudy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structural insights into competitive antagonism in NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The uncompetitive NMDA receptor antagonists ketamine and memantine preferentially increase the choice for a small, immediate reward in low-impulsive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gavestinel Sodium - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
A Tale of Two Neuroprotectants: A Comparative Analysis of Gavestinel and Selfotel in Preclinical Stroke Models
For researchers and drug development professionals navigating the challenging landscape of neuroprotection in ischemic stroke, the stories of Gavestinel and Selfotel offer critical insights. Both NMDA receptor antagonists showed initial promise in preclinical models, yet their journeys through clinical trials diverged, culminating in valuable lessons for the field. This guide provides a detailed side-by-side comparison of their performance in preclinical stroke models, supported by experimental data and protocols.
At a Glance: Gavestinel vs. Selfotel
| Feature | Gavestinel (GV150526) | Selfotel (CGS 19755) |
| Mechanism of Action | Selective antagonist of the glycine (B1666218) co-agonist site on the NMDA receptor. | Competitive antagonist of the glutamate (B1630785) binding site on the NMDA receptor. |
| Preclinical Efficacy | Demonstrated significant reduction in infarct volume in rodent models of focal ischemia. | Showed neuroprotective effects, including reduced infarct size and cortical edema, in various animal models of global and focal ischemia. |
| Clinical Trial Outcome | Phase III clinical trials (GAIN International and GAIN Americas) showed no significant improvement in functional outcome in acute ischemic stroke patients. | Phase III clinical trials were terminated due to an imbalance in mortality, with a trend towards increased mortality in the treatment group, suggesting potential neurotoxic effects.[1][2][3] |
Delving into the Preclinical Data
The initial enthusiasm for both Gavestinel and Selfotel was fueled by compelling evidence from animal models of stroke, primarily in rodents. Below is a summary of the key quantitative data from these preclinical studies.
Table 1: Preclinical Efficacy of Gavestinel in a Rat Model of Middle Cerebral Artery Occlusion (MCAO)
| Treatment Timing | Dose | Infarct Volume Reduction (T2W Images) | Infarct Volume Reduction (DW Images) | Reference |
| Before MCAO | 3 mg/kg i.v. | 84% | 72% | [4] |
| 6 hours after MCAO | 3 mg/kg i.v. | 48% | 45% | [4] |
Table 2: Preclinical Efficacy of Selfotel in Various Stroke Models
| Animal Model | Ischemia Type | Administration Route & Dose | Primary Outcome | Efficacy | Reference |
| Gerbil | Global Cerebral Ischemia | Intraperitoneal (i.p.) - 10 and 30 mg/kg (4 doses at 2h intervals) | Reduced hippocampal brain damage | Significant protection at 10 and 30 mg/kg | [5] |
| Rat (Fisher) | Permanent MCAO | Intravenous (i.v.) - 40 mg/kg (immediately after occlusion) | Reduced cortical edema | 23% reduction | [5] |
| Rat (Sprague Dawley) | Permanent MCAO | i.v. - 10 mg/kg bolus + 5 mg/kg/h infusion | Reduced cortical infarct volume | Significant reduction | [5] |
| Rabbit | Temporary MCAO | i.v. - 40 mg/kg | Reduced cortical ischemic neuronal damage | 76% decrease | [5] |
| Rabbit | Temporary MCAO | i.v. - 40 mg/kg | Reduced hemispheric edema | 54% decrease | [5] |
Understanding the Mechanisms: The NMDA Receptor Pathway
Both Gavestinel and Selfotel target the N-methyl-D-aspartate (NMDA) receptor, a critical player in the excitotoxic cascade that follows an ischemic stroke. However, they interact with the receptor at different sites, leading to distinct pharmacological profiles.
Experimental Corner: A Look at the Methodologies
The preclinical evaluation of both drugs heavily relied on the Middle Cerebral Artery Occlusion (MCAO) model in rats, a widely accepted method for simulating focal ischemic stroke.
Middle Cerebral Artery Occlusion (MCAO) Protocol in Rats
Objective: To induce a reproducible focal cerebral ischemia in rats to evaluate the neuroprotective effects of Gavestinel and Selfotel.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
Surgical microscope
-
Micro-surgical instruments
-
4-0 monofilament nylon suture with a rounded tip
-
Laser Doppler flowmeter (for monitoring cerebral blood flow)
Procedure:
-
Anesthesia and Preparation: The rat is anesthetized, and its body temperature is maintained at 37°C.
-
Surgical Exposure: A midline incision is made in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Vessel Ligation: The ECA is ligated and dissected.
-
Filament Insertion: A small incision is made in the ECA stump, and the nylon monofilament is inserted and advanced into the ICA until it occludes the origin of the middle cerebral artery (MCA). A significant drop in cerebral blood flow confirms successful occlusion.
-
Occlusion Period: The filament is left in place for a predetermined duration (e.g., 90 minutes for transient MCAO) or permanently.
-
Reperfusion (for transient MCAO): The filament is withdrawn to allow blood flow to return to the MCA territory.
-
Wound Closure: The surgical incision is closed.
-
Drug Administration: Gavestinel or Selfotel is administered at specified time points before or after the MCAO procedure, typically via intravenous or intraperitoneal injection.
-
Outcome Assessment:
-
Infarct Volume Measurement: At a predetermined time point post-MCAO (e.g., 24 hours or 7 days), the brain is removed, sectioned, and stained (e.g., with 2,3,5-triphenyltetrazolium chloride - TTC) to visualize and quantify the infarct volume.
-
Functional Outcome Assessment: Neurological deficit scores are assessed using standardized scales (e.g., Garcia score, Bederson score) to evaluate motor and sensory function.
-
The Unfulfilled Promise: From Preclinical Success to Clinical Failure
Despite the robust neuroprotective effects observed in animal models, both Gavestinel and Selfotel failed to translate this success to human clinical trials.
The GAIN (Glycine Antagonist in Neuroprotection) International and GAIN Americas trials for Gavestinel, which enrolled thousands of patients, found no difference in functional outcomes between the Gavestinel and placebo groups.[6] An MRI substudy of the GAIN trials further confirmed that Gavestinel had no effect on infarct volume in human stroke patients.
The clinical development of Selfotel was halted during Phase III trials due to a concerning trend of increased mortality in patients receiving the drug, particularly within the first 30 days and in those with severe stroke.[1][2][3] This raised the possibility of neurotoxic effects in the context of human ischemic stroke.
Conclusion: Lessons Learned for Future Neuroprotective Strategies
The divergent paths of Gavestinel and Selfotel underscore the significant challenges in translating preclinical findings in stroke to clinical efficacy. While both drugs effectively targeted the NMDA receptor and showed promise in animal models, their clinical failures highlight the complexities of human stroke pathophysiology and the limitations of preclinical models.
For researchers and drug developers, the stories of Gavestinel and Selfotel serve as a crucial reminder of the importance of:
-
Thorough dose-finding and safety studies in humans: The adverse effects and potential neurotoxicity observed with Selfotel in clinical trials were not fully predicted by preclinical models.
-
Bridging the translational gap: The discrepancy between preclinical efficacy and clinical failure emphasizes the need for more predictive animal models and a better understanding of the differences between animal and human stroke.
-
Exploring alternative mechanisms: The focus on NMDA receptor antagonism has yet to yield a successful neuroprotective agent for stroke, prompting the exploration of other therapeutic targets and combination therapies.
By critically examining the preclinical and clinical data of compounds like Gavestinel and Selfotel, the scientific community can continue to refine its approach to developing effective neuroprotective therapies for the millions affected by ischemic stroke worldwide.
References
- 1. Selfotel in acute ischemic stroke : possible neurotoxic effects of an NMDA antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ahajournals.org [ahajournals.org]
- 4. The neuroprotective activity of the glycine receptor antagonist GV150526: an in vivo study by magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CGS 19755 (Selfotel): A Novel Neuroprotective Agent Against CNS Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glycine antagonist (gavestinel) in neuroprotection (GAIN International) in patients with acute stroke: a randomised controlled trial. GAIN International Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Specificity of Gavestinel and Other Glutamate Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Gavestinel with other key glutamate (B1630785) receptor antagonists, focusing on their specificity and supported by experimental data. The information presented is intended to assist researchers in selecting the appropriate antagonist for their specific experimental needs.
Introduction to Glutamate Receptor Antagonists
Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its receptors are crucial for numerous neuronal processes. Dysregulation of glutamate signaling is implicated in various neurological and psychiatric disorders. Glutamate receptor antagonists are invaluable tools for studying these processes and represent potential therapeutic agents. This guide focuses on the N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate receptors, and compares the specificity of Gavestinel, a glycine (B1666218) site antagonist, with antagonists acting at other sites on the NMDA receptor complex.
Mechanism of Action and Binding Sites
The NMDA receptor is a complex ion channel that requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, for activation. Different antagonists exert their effects by targeting distinct sites on the receptor complex.
-
Gavestinel (GV-150526) is a selective, non-competitive antagonist that binds to the strychnine-insensitive glycine co-agonist site on the GluN1 subunit of the NMDA receptor.[1][2] By blocking the glycine binding site, Gavestinel prevents the channel opening, even in the presence of glutamate.
-
Felbamate is an anticonvulsant with a complex mechanism of action that includes antagonism of the NMDA receptor.[3] It exhibits some selectivity for NMDA receptors containing the GluN2B subunit and is thought to interact with a unique site on this subunit, acting as a non-competitive antagonist with respect to both glutamate and glycine.
-
Selfotel (CGS-19755) is a potent and selective competitive antagonist that directly competes with glutamate for its binding site on the GluN2 subunit of the NMDA receptor.[4]
Comparative Binding Affinity and Specificity
The following table summarizes the quantitative data on the binding affinity and specificity of Gavestinel, Felbamate, and Selfotel for the NMDA receptor.
| Compound | Target Site | Receptor/Subunit Specificity | Binding Affinity (Ki/IC50/Kd) | Reference |
| Gavestinel | Glycine Site (GluN1) | Selective for the glycine site | pKi = 8.5; Kd = 0.8 nM | [1][5][6] |
| Felbamate | Allosteric Site (GluN2B preference) | NR1/NR2B > NR1/NR2C > NR1/NR2A | IC50: 0.52 mM (NR1a/NR2B), 2.4 mM (NR1a/NR2C), 2.6 mM (NR1a/NR2A) | [3] |
| Selfotel (CGS-19755) | Glutamate Site (GluN2) | Competitive antagonist at the NMDA receptor | Kd = 9 nM and 200 nM (two binding components); IC50 = 100 nM | [4] |
Experimental Protocols
The determination of binding affinity and specificity of these antagonists relies on well-established experimental techniques. Below are generalized protocols for two key methods.
Radioligand Binding Assay
This technique is used to determine the affinity of a ligand for a receptor by measuring the displacement of a radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of a test compound (e.g., Gavestinel) for its target receptor.
Materials:
-
Cell membranes expressing the target receptor (e.g., NMDA receptors from rat brain tissue)
-
Radiolabeled ligand with high affinity and specificity for the target site (e.g., [³H]glycine for the glycine site)
-
Test compound (unlabeled antagonist)
-
Assay buffer
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation: Homogenize brain tissue in ice-cold buffer and centrifuge to isolate the membrane fraction. Wash the membranes to remove endogenous ligands.
-
Incubation: Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Whole-Cell Patch Clamp Electrophysiology
This technique allows for the measurement of ion channel activity in response to ligand application, providing functional data on antagonist activity.
Objective: To determine the concentration-dependent inhibition of NMDA receptor-mediated currents by a test compound.
Materials:
-
Cultured neurons or cells expressing recombinant NMDA receptors
-
Patch clamp rig with amplifier, micromanipulator, and data acquisition system
-
Glass micropipettes
-
Extracellular and intracellular recording solutions
-
Agonists (glutamate and glycine)
-
Test compound (antagonist)
Procedure:
-
Cell Preparation: Plate cells on coverslips for recording.
-
Pipette Preparation: Fabricate glass micropipettes with a specific resistance and fill with intracellular solution.
-
Giga-seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving the whole-cell recording configuration.
-
Current Recording: Clamp the cell at a specific holding potential (e.g., -60 mV) and record the currents elicited by the application of NMDA receptor agonists.
-
Antagonist Application: Perfuse the test compound at various concentrations and measure the reduction in the agonist-evoked currents.
-
Data Analysis: Plot the percentage of current inhibition against the antagonist concentration to generate a dose-response curve and determine the IC50 value.
Visualizing Glutamatergic Signaling and Experimental Design
To better understand the context of Gavestinel's action and the experimental approaches to its evaluation, the following diagrams are provided.
Conclusion
Gavestinel demonstrates high specificity as a non-competitive antagonist at the glycine site of the NMDA receptor, with a nanomolar binding affinity. This contrasts with Selfotel (CGS-19755), a competitive antagonist at the glutamate binding site, and Felbamate, which acts at a distinct allosteric site with a preference for GluN2B-containing receptors. The choice of antagonist will therefore depend on the specific research question, whether it is to investigate the role of the glycine co-agonist site, directly compete with glutamate, or modulate the receptor through an allosteric mechanism with some subunit preference. The provided experimental protocols offer a foundation for researchers to independently verify and expand upon these findings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GABAA receptor subtype selectivity of the proconvulsant rodenticide TETS | springermedizin.de [springermedizin.de]
- 4. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Receptor binding characteristics of the novel NMDA receptor glycine site antagonist [3H]GV150526A in rat cerebral cortical membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-validation of Gavestinel's effects in different research laboratories.
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the preclinical data on Gavestinel (GV150526), a selective antagonist of the glycine (B1666218) site on the N-methyl-D-aspartate (NMDA) receptor. While Gavestinel ultimately failed to demonstrate efficacy in pivotal clinical trials for acute ischemic stroke, an examination of its preclinical data from different research laboratories offers valuable insights into the complexities of translating neuroprotective strategies from animal models to humans.
Gavestinel was developed with the aim of mitigating the excitotoxic cascade initiated by excessive glutamate (B1630785) release during cerebral ischemia. By blocking the glycine co-agonist site on the NMDA receptor, Gavestinel was designed to reduce the massive influx of calcium ions into neurons, a key step in the ischemic cell death pathway. Preclinical studies in animal models of stroke suggested a significant neuroprotective effect, forming the basis for its progression into clinical development.
Mechanism of Action: Targeting the NMDA Receptor
Gavestinel acts as a highly potent and selective non-competitive antagonist at the strychnine-insensitive glycine binding site of the NMDA receptor-channel complex.[1] Overstimulation of NMDA receptors by the neurotransmitter glutamate is a critical event in the ischemic cascade, leading to an excessive influx of calcium and subsequent activation of intracellular signaling pathways that culminate in neuronal death. Gavestinel, by binding to the glycine site, allosterically inhibits the opening of the NMDA receptor channel, thereby preventing this pathological calcium overload.
Cross-Laboratory Comparison of Preclinical Efficacy
A critical aspect of evaluating a drug candidate's potential is the reproducibility of its effects across different research settings. While numerous reports allude to Gavestinel's neuroprotective effects in animal models, detailed, side-by-side quantitative comparisons from independent laboratories are limited in the published literature. The majority of the preclinical work was conducted by or in close collaboration with the developing pharmaceutical company, Glaxo-Wellcome (now GlaxoSmithKline).
A key study by Reggiani and colleagues at Glaxo-Wellcome S.p.A., published in 2001, provides a detailed account of Gavestinel's efficacy in a rat model of middle cerebral artery occlusion (MCAO). This study stands as a primary source of quantitative preclinical data. To date, a robust body of independently replicated, peer-reviewed studies presenting comparable quantitative data on infarct volume reduction remains elusive. The table below summarizes the pivotal data from the Reggiani et al. study.
| Laboratory/Study | Animal Model | Gavestinel Dose | Administration Time | Primary Outcome | Results (% Reduction in Infarct Volume) |
| Glaxo-Wellcome S.p.A. (Reggiani et al., 2001) | Rat (Permanent MCAO) | 3 mg/kg, i.v. | Pre-ischemia | Infarct Volume (at 24h) | 84% (T2W MRI), 72% (DW MRI)[2] |
| Glaxo-Wellcome S.p.A. (Reggiani et al., 2001) | Rat (Permanent MCAO) | 3 mg/kg, i.v. | 6 hours post-ischemia | Infarct Volume (at 24h) | 48% (T2W MRI), 45% (DW MRI)[2] |
T2W MRI: T2-weighted Magnetic Resonance Imaging; DW MRI: Diffusion-weighted Magnetic Resonance Imaging
Despite the promising results from the developer's laboratories, the lack of extensive, independent cross-validation of these preclinical findings is a noteworthy point of discussion in the context of Gavestinel's subsequent clinical trial failures.
Experimental Protocols
To facilitate a deeper understanding of the preclinical findings, the following section details the methodologies employed in the key study by Reggiani et al. (2001).
Animal Model of Focal Cerebral Ischemia
-
Species and Strain: Male Sprague-Dawley rats.
-
Surgical Procedure: Permanent occlusion of the middle cerebral artery (MCAO) was induced using the intraluminal filament technique. A nylon monofilament was introduced into the internal carotid artery and advanced to occlude the origin of the MCA.
-
Confirmation of Ischemia: Successful occlusion was confirmed by monitoring regional cerebral blood flow.
Drug Administration
-
Formulation: Gavestinel (GV150526) was dissolved in saline.
-
Dosing and Route: A dose of 3 mg/kg was administered intravenously (i.v.).
-
Treatment Groups:
-
Pre-treatment: Gavestinel was administered 15 minutes before MCAO.
-
Post-treatment: Gavestinel was administered 6 hours after MCAO.
-
Control: Vehicle (saline) was administered at the same time points.
-
Outcome Assessment: Infarct Volume Measurement
-
Imaging Modality: Magnetic Resonance Imaging (MRI) was performed at 6, 24, and 144 hours post-MCAO.
-
Image Acquisition: T2-weighted (T2W) and diffusion-weighted (DW) images were acquired.
-
Infarct Volume Quantification: The volume of the ischemic lesion was calculated from the MRI scans.
-
Histological Correlation: At the end of the experiment, brains were stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visually confirm the infarct area, and these results were compared with the MRI findings.
References
- 1. The neuroprotective activity of the glycine receptor antagonist GV150526: an in vivo study by magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glycine antagonist (GV150526) in acute stroke: a multicentre, double-blind placebo-controlled phase II trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating Key Experiments on the Neuroprotective Effects of Gavestinel: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuroprotective agent Gavestinel with alternative therapies, supported by experimental data. The focus is on replicating key preclinical experiments and understanding the clinical outcomes of Gavestinel in the context of acute ischemic stroke.
Gavestinel: Mechanism of Action and Clinical Failure
Gavestinel (GV150526) is a selective antagonist of the glycine (B1666218) site on the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] In preclinical animal models of ischemic stroke, Gavestinel demonstrated neuroprotective effects by reducing infarct volume.[1][4][5] However, this early promise did not translate into clinical success.
Two large-scale, randomized, double-blind, placebo-controlled Phase III clinical trials, GAIN International and GAIN Americas, were conducted to evaluate the efficacy of Gavestinel in patients with acute ischemic stroke.[2][6] The trials administered Gavestinel within 6 hours of stroke onset.[2][6] The primary outcome was functional improvement at 3 months, as measured by the Barthel Index.
The results of both GAIN trials were unequivocally negative. Treatment with Gavestinel did not lead to any significant improvement in functional outcome or reduction in mortality compared to placebo.[2][6] An MRI substudy of the GAIN trials further confirmed these findings, showing no effect of Gavestinel on reducing infarct volume in human stroke patients.[1][3][7]
The reasons for the discrepancy between the promising preclinical data and the disappointing clinical results are not fully understood but may include factors such as the therapeutic time window, dosage, and the inherent limitations of animal models in predicting clinical efficacy in humans.[1]
Signaling Pathway of Gavestinel's Intended Action
The intended neuroprotective mechanism of Gavestinel is centered on the inhibition of the NMDA receptor, a key player in the excitotoxic cascade following ischemic stroke.
Preclinical and Clinical Data Comparison
Preclinical Efficacy in Animal Models of Ischemic Stroke
| Agent | Animal Model | Key Finding | Quantitative Data |
| Gavestinel | Rat (permanent MCAO) | Reduced infarct volume | Specific quantitative data on the percentage of infarct volume reduction is not detailed in the available literature. |
| Citicoline (B1669096) | Rat (MCAO) | Reduced infarct volume | Meta-analysis shows an average of 27.8% reduction in infarct volume. |
| Edaravone | Rodent (focal ischemia) | Improved structural outcome | Systematic review indicates an average of 25.5% improvement in structural outcome. |
Clinical Trial Outcomes in Acute Ischemic Stroke
| Agent | Trial Name(s) | Key Finding | Outcome Measure |
| Gavestinel | GAIN International, GAIN Americas | No improvement in functional outcome | No significant difference in Barthel Index scores at 3 months (p=0.8 for GAIN Int'l). |
| Citicoline | Various | Some evidence of improved neurological and functional outcome | Data is mixed across multiple trials of varying design and quality. |
| Edaravone | Various (primarily in Japan) | Improved clinical outcomes | A meta-analysis showed a significant improvement in neurological impairment (RR=1.54) and a reduction in mortality (RR=0.55). |
Experimental Protocols
To facilitate the replication of key experiments, detailed methodologies for the preclinical models and the clinical administration of Gavestinel are provided below.
Preclinical Model: Middle Cerebral Artery Occlusion (MCAO) in Rats
This protocol is a generalized procedure for inducing focal cerebral ischemia, which was the model used to establish the neuroprotective effects of Gavestinel.
Detailed Steps:
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).
-
Surgical Preparation: Make a midline cervical incision and carefully dissect to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Vessel Ligation: Ligate the distal ECA and the CCA.
-
Filament Insertion: Introduce a nylon monofilament through an incision in the ECA stump and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA).
-
Drug Administration: Administer Gavestinel or a placebo/vehicle control at a predetermined time relative to the MCAO procedure. Note: The specific doses and timing for the original Gavestinel preclinical studies are not detailed in the readily available literature.
-
Reperfusion (for transient MCAO models): After a defined period of occlusion, withdraw the filament to allow for reperfusion. For permanent MCAO, the filament is left in place.
-
Infarct Volume Assessment: At a specified time point post-MCAO (e.g., 24 or 48 hours), euthanize the animal, remove the brain, and slice it into coronal sections. Stain the sections with a viability stain such as 2,3,5-triphenyltetrazolium chloride (TTC) to delineate the infarct area. Calculate the infarct volume as a percentage of the total brain volume.
Clinical Trial Protocol: Gavestinel Administration in the GAIN Trials
The following outlines the drug administration protocol used in the GAIN International and GAIN Americas trials.
-
Patient Population: Conscious patients with a clinical diagnosis of acute ischemic stroke involving limb weakness.
-
Time to Treatment: Within 6 hours of stroke symptom onset.
-
Drug Administration: Intravenous infusion.
-
Dosage Regimen:
-
Loading Dose: 800 mg of Gavestinel (or matching placebo).
-
Maintenance Doses: 200 mg every 12 hours for five doses.
-
-
Primary Outcome Measure: Functional status at 3 months, assessed using the Barthel Index, categorized as good (95-100), moderate (60-90), or poor (0-55 or dead).
Conclusion
While Gavestinel showed initial promise in preclinical models of ischemic stroke, it ultimately failed to demonstrate clinical efficacy in large-scale human trials. This highlights the significant challenge of translating preclinical findings into effective clinical therapies for neuroprotection in stroke. In contrast, other agents such as Citicoline and Edaravone have shown some positive signals in both preclinical and clinical settings, although their widespread adoption and efficacy remain subjects of ongoing research and debate. For researchers aiming to replicate the key neuroprotective experiments of Gavestinel, the focus should be on the rat MCAO model, while acknowledging the critical need to bridge the translational gap that this compound exemplifies.
References
- 1. Citicoline in pre-clinical animal models of stroke: a meta-analysis shows the optimal neuroprotective profile and the missing steps for jumping into a stroke clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. The Role of Citicoline in Neuroprotection and Neurorepair in Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of the Glycine Antagonist Gavestinel on Cerebral Infarcts in Acute Stroke Patients, a Randomized Placebo-Controlled Trial: The GAIN MRI Substudy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluating the efficacy of citicoline in embolic ischemic stroke in rats: neuroprotective effects when used alone or in combination with urokinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Gavestinel Sodium Salt
For researchers and drug development professionals, ensuring laboratory safety extends beyond experiments to the proper disposal of chemical compounds. Gavestinel sodium salt, a potent neuroprotective agent, requires careful handling and adherence to specific disposal protocols to minimize environmental impact and ensure workplace safety. This guide provides essential, step-by-step instructions for the proper disposal of this compound, in line with established safety guidelines.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound in a well-ventilated area while wearing appropriate personal protective equipment (PPE). This includes suitable protective clothing, chemical-impermeable gloves, and tightly fitting safety goggles.[1] Avoid the formation of dust and aerosols, and prevent fire hazards by using non-sparking tools and avoiding electrostatic discharge.[1] In case of accidental contact, wash skin thoroughly with soap and water, and for eye contact, rinse with pure water for at least 15 minutes and consult a doctor.[1]
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed chemical destruction facility.[1] Do not discharge the compound into sewer systems or contaminate water, foodstuffs, or animal feed.[1]
-
Collection: Collect waste this compound in suitable, closed, and clearly labeled containers.[1]
-
Storage: Store the sealed waste containers in a dry, cool, and well-ventilated place, away from incompatible materials and foodstuff containers.[1]
-
Professional Disposal: Arrange for the removal and disposal of the chemical waste by a licensed chemical destruction plant.[1] Controlled incineration with flue gas scrubbing is a recommended disposal method.[1]
-
Container Decontamination: Empty containers that held this compound should be triply rinsed or subjected to an equivalent cleaning process.[1]
-
Empty Container Disposal: After thorough rinsing, the packaging can be punctured to prevent reuse and then disposed of in a sanitary landfill.[1] Alternatively, combustible packaging materials may be incinerated under controlled conditions with flue gas scrubbing.[1] Recycled or reconditioned containers are also an option after proper decontamination.[1]
Quantitative Disposal Guidelines
While specific quantitative limits for the disposal of this compound are not broadly established in publicly available literature, the guiding principle is to avoid any environmental release. All collected waste material should be disposed of in accordance with appropriate laws and regulations.[1]
| Disposal Aspect | Guideline | Citation |
| Primary Disposal Method | Licensed chemical destruction plant or controlled incineration with flue gas scrubbing. | [1] |
| Sewer Discharge | Prohibited. | [1] |
| Environmental Contamination | Must be avoided. Do not contaminate water, foodstuffs, feed, or seed. | [1] |
| Container Rinsing | Triple rinse (or equivalent) before disposal. | [1] |
| Empty Container Fate | Recycle, recondition, or dispose of in a sanitary landfill after puncturing. | [1] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and its containers.
Caption: Disposal workflow for this compound.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Gavestinel Sodium Salt
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Gavestinel sodium salt, a potent neuroactive compound. By offering clear, procedural guidance, we aim to be your preferred source for laboratory safety and chemical handling information, building a foundation of trust that extends beyond the product itself.
This compound is a selective, non-competitive antagonist of the NMDA receptor, binding to the glycine (B1666218) site.[1] Its investigation in areas such as acute ischemic stroke highlights its significance in neuroscience research.[1] Due to its potent biological activity, stringent adherence to safety protocols is crucial to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, a multi-layered approach to personal protection and engineering controls is essential. The following table summarizes the required PPE and recommended engineering controls.
| Control Type | Equipment/Practice | Specification/Standard | Purpose |
| Engineering Controls | Fume Hood or Ventilated Enclosure | Ensure adequate ventilation. | To minimize inhalation of dust or aerosols.[2] |
| Eye Protection | Safety Goggles | Tightly fitting with side-shields conforming to EN 166 (EU) or NIOSH (US).[2] | To protect eyes from splashes or dust.[2] |
| Hand Protection | Chemical-Impermeable Gloves | Inspected prior to use and compliant with EU Directive 89/686/EEC and EN 374.[2] Double gloving is recommended when handling hazardous drugs.[3] | To prevent skin contact.[2] |
| Body Protection | Protective Clothing | Fire/flame resistant and impervious clothing.[2] A disposable gown made of lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs is recommended.[3] | To protect skin and clothing from contamination.[2][3] |
| Respiratory Protection | Full-Face Respirator | Use if exposure limits are exceeded or if irritation or other symptoms are experienced.[2] | To prevent inhalation of high concentrations of dust or aerosols.[2] |
Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is critical to safely handle this compound from receipt to disposal. The following diagram and detailed steps outline this process.
1. Don Required PPE: Before entering the designated handling area, put on all required personal protective equipment as detailed in the table above. Ensure gloves are worn over the cuffs of the lab coat.[3]
2. Prepare Workspace: All handling of this compound should occur within a certified chemical fume hood or other suitable ventilated enclosure to avoid the formation of dust and aerosols.[2] Cover the work surface with absorbent, disposable liners.
3. Weighing the Compound:
- Use non-sparking tools.[2]
- To minimize dust generation, handle the solid carefully.
- Close the container tightly when not in use.[2]
4. Solution Preparation (if applicable):
- This compound can be dissolved in various solvents. For example, a common vehicle is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1][2]
- Add solvents to the weighed compound slowly to avoid splashing.
- If precipitation occurs, sonication or gentle heating may be used to aid dissolution.[1]
5. Decontamination:
- Wipe down all surfaces and equipment with an appropriate deactivating agent and then with 70% ethanol.
- Dispose of all contaminated disposable materials as hazardous waste.
6. Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Typically, this involves removing gloves first, followed by the gown, and then eye protection. Wash hands thoroughly after removing all PPE.[3]
7. Waste Disposal:
- Solid Waste: Collect all contaminated solid waste, including gloves, gowns, and disposable liners, in a clearly labeled hazardous waste container.
- Unused Compound: Do not let the chemical enter drains.[2] For disposal of unused this compound, it should be treated as hazardous chemical waste. Follow your institution's and local regulations for chemical waste disposal. A general guideline for pharmaceutical waste is to mix the medicine with an unappealing substance like cat litter or used coffee grounds, place it in a sealed container, and then dispose of it in the trash.[4] However, institutional guidelines for chemical waste should be prioritized.
- Empty Containers: Rinse empty containers three times with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
| Exposure Scenario | First-Aid Measures |
| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[2] |
| Eye Contact | Rinse with pure water for at least 15 minutes and consult a doctor.[2] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2] |
| Accidental Spill | Evacuate personnel to a safe area.[2] Wear appropriate PPE, including respiratory protection.[2] Prevent further leakage if it is safe to do so.[2] Avoid dust formation.[2] Use a dry chemical, carbon dioxide, or alcohol-resistant foam for fires.[2] Do not let the spilled chemical enter drains.[2] |
Storage and Stability
Proper storage is crucial for maintaining the integrity of this compound.
| Condition | Storage Temperature | Duration | Notes |
| Solid | Room temperature in the continental US; may vary elsewhere.[1] | Refer to the manufacturer's expiration date. | Store in a tightly closed container in a dry, cool, and well-ventilated place.[2] |
| Stock Solution | -80°C | 6 months | Sealed storage, away from moisture.[1] |
| Stock Solution | -20°C | 1 month | Sealed storage, away from moisture.[1] |
By adhering to these detailed safety and handling protocols, researchers can confidently work with this compound while minimizing risks and ensuring a safe and productive research environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
